Product packaging for Cotylenin F(Cat. No.:CAS No. 58045-03-7)

Cotylenin F

Cat. No.: B1251184
CAS No.: 58045-03-7
M. Wt: 626.8 g/mol
InChI Key: ZLOOJZZIGCIITD-RTZQVEJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cotylenin F is a terpene glycoside.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H54O11 B1251184 Cotylenin F CAS No. 58045-03-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58045-03-7

Molecular Formula

C33H54O11

Molecular Weight

626.8 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[[(1E,3R,8R,9R,10R,11S,14R)-9,14-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-propan-2-yl-8-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]oxy]-5-[(2R)-1-hydroxy-2-[(2S)-oxiran-2-yl]propan-2-yl]oxy-6-(methoxymethyl)oxane-3,4-diol

InChI

InChI=1S/C33H54O11/c1-17(2)19-8-10-31(4)12-21-20(9-11-33(21,38)16-40-7)18(3)25(35)29(24(19)31)43-30-27(37)26(36)28(22(42-30)13-39-6)44-32(5,15-34)23-14-41-23/h12,17-18,20,22-23,25-30,34-38H,8-11,13-16H2,1-7H3/b21-12+/t18-,20+,22-,23+,25-,26-,27-,28-,29-,30-,31-,32-,33+/m1/s1

InChI Key

ZLOOJZZIGCIITD-RTZQVEJRSA-N

SMILES

CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C(C(C(O4)COC)OC(C)(CO)C5CO5)O)O)C(C)C)C)(COC)O

Isomeric SMILES

C[C@@H]1[C@@H]\2CC[C@@](/C2=C/[C@]3(CCC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC)O[C@](C)(CO)[C@@H]5CO5)O)O)C(C)C)C)(COC)O

Canonical SMILES

CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C(C(C(O4)COC)OC(C)(CO)C5CO5)O)O)C(C)C)C)(COC)O

Origin of Product

United States

Foundational & Exploratory

Cotylenin F mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Cotylenin F

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a fungal diterpene glycoside, is a member of the fusicoccane family of natural products. Its primary mechanism of action is the stabilization of protein-protein interactions (PPIs) involving the 14-3-3 family of scaffold proteins. By acting as a "molecular glue," this compound locks 14-3-3 proteins into complexes with their client proteins, many of which are key phosphoproteins in critical cellular signaling pathways. This stabilization can profoundly alter downstream signaling, leading to effects such as cell growth inhibition and apoptosis. This document provides a detailed overview of this mechanism, focusing on the interaction with the C-RAF kinase pathway, and includes relevant quantitative data and experimental protocols.

Core Mechanism: Stabilization of 14-3-3 Protein-Protein Interactions

The central mechanism of action for this compound is its function as a stabilizer of 14-3-3 protein-protein interactions (PPIs).[1][2][3] The 14-3-3 proteins are a highly conserved family of dimeric proteins that act as critical regulators in a vast number of cellular processes, including signal transduction, cell cycle control, and apoptosis.[4][5][6] They achieve this by binding to specific phosphoserine/phosphothreonine motifs on a multitude of client proteins.

This compound acts as a "molecular glue," binding into a pocket at the interface between the 14-3-3 protein and its phosphorylated client protein.[1][7] This ternary complex is significantly more stable than the natural, transient interaction between the 14-3-3 protein and its client. This action does not inhibit or activate the target protein directly but rather modulates its function by locking it in a specific, 14-3-3-bound state.

cluster_0 Transient Interaction (Unstabilized) cluster_1 Stabilized Ternary Complex pClient Phosphorylated Client Protein p1433 14-3-3 Protein pClient->p1433 Weak/ Transient Binding sClient Phosphorylated Client Protein CNF This compound CNF->sClient s1433 14-3-3 Protein CNF->s1433 label_glue This compound acts as a 'Molecular Glue' sClient->s1433

Figure 1: General mechanism of this compound as a molecular glue.

Modulation of the C-RAF/MEK/ERK Signaling Pathway

A primary example of this compound's mechanism is its effect on the RAF-MEK-ERK (MAPK) signaling pathway, a critical pathway for cell proliferation and survival that is often hyperactivated in cancer.[6][8] The kinase C-RAF is a key client protein of 14-3-3. Its activity is regulated by phosphorylation at multiple sites.

  • Inhibitory Phosphorylation: Phosphorylation at Ser233 and Ser259 creates binding sites for 14-3-3 proteins. This binding holds C-RAF in an inactive conformation.[9][8]

  • Stabilization by Cotylenins: Cotylenin A (CN-A), a very close analog of this compound, has been shown to selectively stabilize the interaction between 14-3-3 and these inhibitory sites (pSer233 and pSer259).[9][8] This locks C-RAF in its inactive state, preventing its activation by upstream signals like RAS.

  • Downstream Inhibition: By maintaining C-RAF in an inactive state, this compound prevents the phosphorylation and activation of downstream kinases MEK and ERK, ultimately leading to an inhibition of cell proliferation and survival signals.

cluster_inhibition Inhibitory Complex RAS Active RAS CRAF C-RAF RAS->CRAF Activates MEK MEK CRAF->MEK Phosphorylates pCRAF_inactive p-CRAF (pS233/pS259) p1433 14-3-3 pCRAF_inactive->p1433 Binding keeps C-RAF inactive p1433->CRAF CNF This compound CNF->pCRAF_inactive Stabilizes Complex ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits

Figure 2: this compound stabilizes the inhibitory C-RAF/14-3-3 complex.

Induction of Apoptosis

By suppressing pro-survival signaling pathways like the RAF/MEK/ERK cascade, this compound can lead to the induction of apoptosis (programmed cell death).[10] The inhibition of survival signals can tip the cellular balance towards apoptosis, activating the intrinsic (mitochondrial) pathway. This typically involves the activation of initiator caspases (like Caspase-9) and subsequent executioner caspases (like Caspase-3), leading to the systematic dismantling of the cell.

Quantitative Data

Quantitative data for this compound is limited in the public literature. However, extensive biophysical studies have been performed on the closely related Cotylenin A (CN-A), which is considered representative of this class of molecules.

CompoundTarget ComplexAssay MethodAffinity (Kd)Reference
Cotylenin A14-3-3ζ / diphosphorylated C-RAF peptideX-RAY9 nM[11]

This table summarizes the high-affinity interaction demonstrated for Cotylenin A. Due to their structural similarity, this compound is expected to exhibit a comparable high-affinity stabilization effect.

Experimental Protocols

Verifying the mechanism of action of this compound involves demonstrating its ability to stabilize a specific 14-3-3/client protein complex. Below are detailed protocols for two key experimental approaches.

Co-Immunoprecipitation (Co-IP) and Western Blot

This method is used to detect and confirm the stabilization of a PPI within a cellular context.

Objective: To demonstrate that this compound increases the amount of a client protein (e.g., C-RAF) that co-precipitates with a 14-3-3 protein from cell lysates.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T) expressing the proteins of interest to ~80% confluency.

    • Treat cells with this compound (e.g., 1-10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-6 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.3% Triton X-100, supplemented with protease and phosphatase inhibitors).[12]

    • Incubate on ice for 30 minutes, then centrifuge at >12,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G-Sepharose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with a primary antibody against one of the target proteins (e.g., anti-14-3-3) overnight at 4°C with gentle rotation.[13] An isotype control antibody should be used in parallel as a negative control.

    • Add fresh Protein A/G-Sepharose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Probe the membrane with a primary antibody against the other protein in the complex (e.g., anti-C-RAF).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.[14] Expected Result: An increase in the band intensity for C-RAF in the this compound-treated lane compared to the vehicle control lane, indicating a stabilized interaction with 14-3-3.

A 1. Treat cells with This compound or Vehicle B 2. Lyse cells in non-denaturing buffer A->B C 3. Incubate lysate with anti-14-3-3 antibody B->C D 4. Add Protein A/G beads to capture complexes C->D E 5. Wash beads to remove non-specific binders D->E F 6. Elute proteins from beads E->F G 7. Separate proteins by SDS-PAGE F->G H 8. Western Blot with anti-C-RAF antibody G->H I 9. Detect and Quantify C-RAF band H->I

Figure 3: Experimental workflow for Co-Immunoprecipitation.

Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)

This is a high-throughput, bead-based biochemical assay to quantify PPI stabilization in vitro.[5][15]

Objective: To measure the dose-dependent increase in the interaction between purified 14-3-3 and a client phosphopeptide in the presence of this compound.

Principle: Donor beads (coated with streptavidin) bind a biotinylated phosphopeptide. Acceptor beads (coated with anti-GST antibody) bind a GST-tagged 14-3-3 protein. When the proteins interact, the beads are brought into close proximity. Excitation of the Donor bead at 680 nm causes it to release singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. This compound will increase this signal by stabilizing the interaction.

Methodology:

  • Reagent Preparation:

    • Reconstitute purified GST-tagged 14-3-3 protein and a biotinylated phosphopeptide (e.g., pS259-Raf-1) in assay buffer.

    • Prepare serial dilutions of this compound.

  • Assay Protocol (384-well plate):

    • Add GST-14-3-3 protein to each well.

    • Add the biotinylated phosphopeptide to each well.

    • Add this compound dilutions or vehicle control.

    • Incubate at room temperature for 30-60 minutes to allow the PPI to equilibrate and be stabilized.[16]

    • Add Acceptor beads (e.g., Glutathione Coated) and incubate for 60 minutes in the dark.

    • Add Donor beads (Streptavidin Coated) and incubate for 60 minutes in the dark.[16]

    • Read the plate on an Alpha-enabled plate reader. Expected Result: A dose-dependent increase in the luminescent signal with increasing concentrations of this compound, which can be used to calculate an EC50 value for the stabilization.

cluster_0 No Stabilizer cluster_1 With this compound D1 Donor Bead A1 Acceptor Bead label_no Low Signal D2 Donor Bead CNF This compound D2->CNF PPI Stabilized A2 Acceptor Bead CNF->A2 label_yes High Signal

Figure 4: Logical relationship in the AlphaScreen assay.

Conclusion

The core mechanism of action of this compound is the stabilization of 14-3-3 protein-protein interactions. By acting as a molecular glue, it enhances the affinity between 14-3-3 and its client phosphoproteins, thereby modulating their activity and downstream signaling. Its ability to lock key signaling nodes like C-RAF in an inactive state provides a compelling rationale for its observed anti-proliferative and pro-apoptotic effects, making it and other fusicoccane derivatives a promising class of molecules for further investigation in drug development.

References

Cotylenin F: A Technical Guide to the Stabilization of 14-3-3 Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Cotylenin F, a natural diterpene glycoside, and its function as a molecular glue that stabilizes 14-3-3 protein-protein interactions (PPIs). We delve into the mechanism of action, provide quantitative data on its stabilization effects, detail experimental protocols for studying these interactions, and visualize the impacted signaling pathways. This document is intended to be a comprehensive resource for researchers in cell biology, chemical biology, and drug discovery interested in the modulation of 14-3-3 PPIs for therapeutic purposes.

Introduction: The 14-3-3 Protein Family and the Role of PPI Stabilizers

The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory proteins in eukaryotes. They act as central hubs in a multitude of signaling pathways by binding to phosphorylated serine or threonine motifs on a wide array of client proteins.[1][2] These interactions can modulate the client protein's activity, subcellular localization, or stability, thereby influencing critical cellular processes such as cell cycle control, apoptosis, and signal transduction.[3][4]

Given their central role in cellular signaling, the modulation of 14-3-3 PPIs has emerged as a promising therapeutic strategy. While much effort has been focused on the discovery of PPI inhibitors, a newer and arguably more selective approach is the development of "molecular glues" or PPI stabilizers. These small molecules bind at the interface of the 14-3-3/client protein complex, enhancing the affinity and stability of the interaction.[5] Cotylenin A and its derivatives, including this compound, are fungal metabolites that have been identified as potent stabilizers of 14-3-3 PPIs.[6][7]

This compound: Mechanism of Action

This compound, a fusicoccane diterpenoid, functions by binding to a pocket at the interface of the 14-3-3 protein and its phosphorylated client protein.[3] This binding is cooperative, meaning that the affinity of this compound for the 14-3-3/client complex is significantly higher than for either protein alone. By occupying this interfacial pocket, this compound acts as a molecular glue, effectively locking the two proteins together and prolonging the signaling output mediated by the 14-3-3 interaction.[8] The stabilizing effect of this compound and its analogs is dependent on the specific 14-3-3 client protein and the amino acid sequence surrounding the phosphomotif.[5]

Quantitative Data: Stabilization of 14-3-3/Client Protein Interactions

The stabilizing effect of this compound and its derivatives on 14-3-3 PPIs can be quantified using various biophysical techniques. The following tables summarize the available quantitative data for the interaction with the C-RAF proto-oncogene serine/threonine-protein kinase (C-RAF), a key component of the MAPK/ERK signaling pathway.

Compound Client Protein (Peptide) 14-3-3 Isoform EC50 (µM)¹ Reference
This compoundC-RAF (pSer233/pSer259)ζ129.5[6][9]
Cotylenin CC-RAF (pSer233/pSer259)ζ65.4[6][9]
Cotylenin IC-RAF (pSer233/pSer259)ζ253.6[6][9]
ISIR-050 (Cotylenin A mimic)C-RAF (pSer233/pSer259)ζ2.5[5][6][9]

¹EC50 values were determined by fluorescence polarization assay and represent the concentration of the compound required to achieve 50% of the maximal stabilization effect.

Compound Client Protein (Peptide) 14-3-3 Isoform Apparent Kd (µM)² Fold Stabilization Reference
Control (DMSO)C-RAF (pSer233/pSer259)ζ1.1-[6][9]
This compound (150 µM)C-RAF (pSer233/pSer259)ζ0.52.2[6][9]
Cotylenin C (150 µM)C-RAF (pSer233/pSer259)ζ0.25.5[6][9]
Cotylenin I (150 µM)C-RAF (pSer233/pSer259)ζ0.71.6[6][9]
ISIR-050 (150 µM)C-RAF (pSer233/pSer259)ζ< 0.1> 11[5][6][9]

²Apparent dissociation constants (Kd) were determined by fluorescence polarization assay in the presence of a fixed concentration of the stabilizing compound.

Signaling Pathways Modulated by this compound

By stabilizing the interaction between 14-3-3 and its client proteins, this compound can significantly impact various signaling pathways critical in health and disease.

The RAF/MEK/ERK Pathway

Cotylenin A has been shown to stabilize the interaction of 14-3-3 with the inhibitory phosphorylation sites (pSer233 and pSer259) on C-RAF, but not the activating site (pSer621).[3][10][11] This stabilization locks C-RAF in an inactive conformation, preventing its recruitment to the plasma membrane by RAS and subsequent activation of the downstream MEK/ERK signaling cascade.[10] This has significant implications for cancers driven by RAS mutations.[11]

RAF_MEK_ERK_Pathway RAS Active RAS CRAF C-RAF RAS->CRAF Recruitment & Activation pCRAF pS233/pS259 C-RAF CRAF->pCRAF Inhibitory Phosphorylation MEK MEK CRAF->MEK pCRAF_1433 pCRAF:14-3-3 (Inactive Complex) pCRAF->pCRAF_1433 pCRAF_1433->CRAF Dissociation ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation CotyleninF This compound CotyleninF->pCRAF_1433 Stabilizes Protein_1433 14-3-3 Protein_1433->pCRAF_1433

This compound stabilizes the inactive C-RAF:14-3-3 complex.
The p53 Tumor Suppressor Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis.[12][13] The interaction of 14-3-3 with phosphorylated p53 is important for its stability and transcriptional activity.[12][14] Stabilization of the p53/14-3-3 complex by molecules like this compound could enhance the tumor-suppressive functions of p53, representing a potential anti-cancer strategy.[6]

p53_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activation & Phosphorylation pp53 Phospho-p53 p53_1433 p53:14-3-3 (Active Complex) pp53->p53_1433 CellCycleArrest Cell Cycle Arrest p53_1433->CellCycleArrest Transcriptional Activation Apoptosis Apoptosis p53_1433->Apoptosis Transcriptional Activation CotyleninF This compound CotyleninF->p53_1433 Stabilizes Protein_1433 14-3-3 Protein_1433->p53_1433

This compound enhances p53 activity by stabilizing its complex with 14-3-3.
The ASK1 Pro-Apoptotic Pathway

Apoptosis signal-regulating kinase 1 (ASK1) is a key mediator of stress-induced apoptosis.[15][16] Under normal conditions, ASK1 is held in an inactive state through its interaction with 14-3-3 proteins.[17] Upon cellular stress, ASK1 dissociates from 14-3-3 and triggers a downstream kinase cascade leading to apoptosis.[18] Stabilization of the ASK1/14-3-3 complex by this compound could therefore have a pro-survival effect, which may be beneficial in diseases characterized by excessive apoptosis.[19]

ASK1_Pathway Stress Cellular Stress (e.g., ROS) ASK1_1433 ASK1:14-3-3 (Inactive Complex) Stress->ASK1_1433 Promotes Dissociation ASK1 Active ASK1 ASK1_1433->ASK1 JNK_p38 JNK/p38 ASK1->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis CotyleninF This compound CotyleninF->ASK1_1433 Stabilizes

This compound can inhibit apoptosis by stabilizing the inactive ASK1:14-3-3 complex.
The LRRK2 Pathway in Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) is a protein implicated in the pathogenesis of Parkinson's disease.[1][9] Mutations in LRRK2 that impair its binding to 14-3-3 proteins are associated with increased kinase activity and neurotoxicity.[9][14] Therefore, stabilizing the LRRK2/14-3-3 interaction with molecules like this compound presents a potential therapeutic strategy to reduce LRRK2-mediated neuronal damage.[20]

LRRK2_Pathway LRRK2 LRRK2 pLRRK2 Phospho-LRRK2 LRRK2->pLRRK2 Phosphorylation LRRK2_1433 LRRK2:14-3-3 (Inactive/Regulated State) pLRRK2->LRRK2_1433 Active_LRRK2 Hyperactive LRRK2 (Pathogenic) LRRK2_1433->Active_LRRK2 Dissociation Neurotoxicity Neurotoxicity Active_LRRK2->Neurotoxicity CotyleninF This compound CotyleninF->LRRK2_1433 Stabilizes Protein_1433 14-3-3 Protein_1433->LRRK2_1433 Mutations PD-associated Mutations Mutations->LRRK2_1433 Impairs Binding

This compound may reduce LRRK2-mediated neurotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the stabilization of 14-3-3 PPIs by this compound.

Fluorescence Polarization (FP) Assay

This assay is used to quantify the binding affinity and stabilization of 14-3-3/client protein interactions in solution.

  • Objective: To determine the EC50 of this compound for the stabilization of a 14-3-3/phosphopeptide interaction and the apparent Kd of the interaction in the presence of this compound.

  • Materials:

    • Purified 14-3-3 protein (e.g., 14-3-3ζ)

    • Fluorescently labeled synthetic phosphopeptide corresponding to the 14-3-3 binding site of the client protein (e.g., FAM-labeled C-RAF pSer233/pSer259 peptide)

    • This compound stock solution in DMSO

    • FP buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Tween-20, 1 mg/mL BSA)[17]

    • Black, low-volume 384-well plates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure for EC50 Determination:

    • Prepare a solution containing a fixed concentration of the fluorescently labeled phosphopeptide (e.g., 20 nM) and 14-3-3 protein (e.g., 0.25 µM) in FP buffer.[6][9]

    • Create a serial dilution of this compound in FP buffer.

    • In a 384-well plate, add the peptide/protein mixture and the this compound dilutions. Include a DMSO control.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the fluorescence polarization of each well.

    • Plot the change in polarization against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

  • Procedure for Apparent Kd Determination:

    • Prepare solutions of the fluorescently labeled phosphopeptide (e.g., 20 nM) in FP buffer, either with a fixed concentration of this compound (e.g., 150 µM) or with DMSO as a control.[6][9]

    • Create a serial dilution of the 14-3-3 protein in FP buffer.

    • In a 384-well plate, add the phosphopeptide solutions and the 14-3-3 protein dilutions.

    • Incubate and measure fluorescence polarization as described above.

    • Plot the polarization values against the 14-3-3 protein concentration and fit the data to a one-site binding model to determine the apparent Kd.

FP_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis P1 Prepare Peptide/ 14-3-3 Mixture A1 Combine in 384-well Plate P1->A1 P2 Serial Dilution of this compound P2->A1 A2 Incubate A1->A2 A3 Measure FP A2->A3 D1 Plot Data A3->D1 D2 Curve Fitting (EC50 / Kd) D1->D2

Fluorescence Polarization Assay Workflow.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

  • Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the 14-3-3/client interaction in the presence and absence of this compound.

  • Materials:

    • Purified 14-3-3 protein

    • Synthetic phosphopeptide of the client protein

    • This compound

    • ITC buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2, 0.5 mM TCEP)[9]

    • Isothermal titration calorimeter

  • Procedure:

    • Thoroughly dialyze the protein and dissolve the peptide and this compound in the same buffer to minimize dilution heats.

    • For the control experiment, load the 14-3-3 protein into the sample cell and the phosphopeptide into the titration syringe.

    • For the stabilization experiment, add this compound to both the protein in the cell and the peptide in the syringe to maintain a constant concentration throughout the experiment.

    • Perform a series of injections of the peptide into the protein solution while monitoring the heat change.

    • Integrate the heat pulses and plot them against the molar ratio of peptide to protein.

    • Fit the data to a suitable binding model to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

  • Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the 14-3-3/client interaction, and to assess the effect of this compound on these parameters.

  • Materials:

    • Purified 14-3-3 protein

    • Client protein or phosphopeptide

    • This compound

    • SPR instrument and sensor chips (e.g., CM5)

    • SPR running buffer (e.g., 10 mM HEPES pH 7.6, 150 mM NaCl, 0.05% P20)[21]

    • Immobilization reagents (e.g., EDC/NHS)

  • Procedure:

    • Immobilize the 14-3-3 protein onto the sensor chip surface.

    • Inject a series of concentrations of the client protein/peptide (analyte) over the chip surface in the absence of this compound and monitor the binding response.

    • Regenerate the sensor surface.

    • Repeat the injections of the analyte in the presence of a fixed concentration of this compound in the running buffer.

    • Fit the sensorgrams to a suitable kinetic model to determine ka, kd, and Kd.

Co-immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in a cellular context.

  • Objective: To demonstrate that this compound enhances the interaction between 14-3-3 and a client protein in cells.

  • Materials:

    • Cell line expressing tagged versions of the 14-3-3 protein and/or the client protein

    • This compound

    • Cell lysis buffer

    • Antibody against the tagged protein for immunoprecipitation

    • Protein A/G agarose or magnetic beads

    • Wash buffer

    • SDS-PAGE and Western blotting reagents

    • Antibodies against both the 14-3-3 protein and the client protein for detection

  • Procedure:

    • Culture cells and treat with this compound or DMSO (vehicle control) for a specified time.

    • Lyse the cells and clarify the lysate by centrifugation.

    • Incubate the lysate with the immunoprecipitating antibody.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the protein complexes from the beads.

    • Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.

    • Probe the membrane with antibodies against the 14-3-3 protein and the client protein to detect the co-precipitated partner. An increased signal for the co-precipitated protein in the this compound-treated sample indicates stabilization of the interaction.

Conclusion and Future Directions

This compound and its analogs are powerful tool compounds for the study of 14-3-3 protein-protein interactions and hold significant therapeutic potential. By acting as molecular glues, they offer a mechanism to selectively enhance specific signaling pathways, a nuanced approach compared to traditional inhibition. The data and protocols presented in this guide provide a solid foundation for researchers to explore the diverse roles of 14-3-3 proteins and to leverage PPI stabilization for the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. Future research will likely focus on the development of more potent and selective this compound analogs, a deeper understanding of their off-target effects, and their translation into clinical applications.

References

The Biological Activity of Cotylenin F: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Fungal Metabolite with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotylenin F, a fungal diterpene glycoside, belongs to the fusicoccane family of natural products that have garnered significant interest for their unique biological activity. These molecules act as molecular glues, stabilizing protein-protein interactions (PPIs) mediated by the 14-3-3 family of scaffold proteins. By modulating these interactions, cotylenins influence a variety of cellular signaling pathways, demonstrating potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used for its characterization. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this guide leverages data from the well-characterized analogue, Cotylenin A, to illustrate the principles of its biological activity and analytical assessment.

Introduction to this compound

This compound is a naturally occurring diterpene glycoside first isolated from the fungus Cladosporium sp.[1]. Structurally, it shares the characteristic 5-8-5 tricyclic carbon skeleton of the fusicoccane family. The biological significance of cotylenins stems from their ability to stabilize the interactions between 14-3-3 proteins and their various client proteins, many of which are key regulators of critical cellular processes such as cell cycle control, apoptosis, and signal transduction[2]. While Cotylenin A is the most extensively studied member of this class, the recent elucidation of the biosynthetic gene cluster for cotylenins, including this compound, has opened avenues for its increased production and further investigation[3][4].

Mechanism of Action: Stabilization of 14-3-3 Protein-Protein Interactions

The primary mechanism of action for this compound, like other cotylenins, is the stabilization of 14-3-3 protein-protein interactions. 14-3-3 proteins are a family of highly conserved regulatory molecules that bind to phosphorylated serine or threonine motifs on a vast number of client proteins. This binding can alter the client protein's conformation, enzymatic activity, subcellular localization, or stability.

This compound acts as a "molecular glue," fitting into a pocket at the interface of the 14-3-3 protein and its client protein, thereby strengthening the interaction. This stabilization can lock the client protein in a particular functional state, leading to downstream biological effects.

The 14-3-3/C-RAF Interaction: A Key Target

A prime example of a 14-3-3 PPI targeted by cotylenins is the interaction with the C-RAF kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. 14-3-3 proteins bind to phosphorylated serine residues (pS233 and pS259) on C-RAF, holding it in an inactive conformation. By stabilizing this interaction, cotylenins can suppress the MAPK pathway, which is often hyperactivated in various cancers[2].

cluster_complex Stabilized Ternary Complex cluster_mapk MAPK Pathway Cotylenin_F This compound Ternary_Complex 14-3-3/C-RAF/Cotylenin F Ternary Complex Cotylenin_F->Ternary_Complex Binds to interface Protein_1433 14-3-3 Protein Protein_1433->Ternary_Complex Forms complex C_RAF C-RAF (phosphorylated) C_RAF->Ternary_Complex Forms complex MAPK_Pathway MAPK Pathway Activation Ternary_Complex->MAPK_Pathway Inhibits Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Leads to

Diagram 1. Mechanism of this compound in stabilizing the 14-3-3/C-RAF complex.

Quantitative Biological Data

While specific quantitative data for this compound's biological activity is not extensively available, the following table summarizes representative data for Cotylenin A, which is expected to have a similar mode of action. This data is provided to illustrate the typical potency of this class of compounds.

CompoundAssay TypeTarget InteractionCell LineIC50 / EC50Reference
Cotylenin ACell Growth Inhibition-HL-60 (Leukemia)~5 µg/mL[2]
Cotylenin ADifferentiation Induction-HL-60 (Leukemia)Effective at 1 µg/mL[2]

Note: The lack of specific IC50/EC50 values for this compound in the public domain highlights a key area for future research, especially now that its biosynthesis is understood.

Detailed Experimental Protocols

The characterization of 14-3-3 PPI stabilizers like this compound involves a range of biophysical and cell-based assays. Below are detailed methodologies for key experiments, based on standard protocols used for this class of molecules.

Fluorescence Polarization (FP) Assay for 14-3-3 PPI Stabilization

This assay is used to quantify the stabilization of the interaction between a 14-3-3 protein and a fluorescently labeled phosphopeptide derived from a client protein (e.g., C-RAF).

Principle: The binding of the small fluorescent peptide to the larger 14-3-3 protein results in a slower tumbling rate in solution, leading to an increase in the polarization of the emitted light upon excitation with polarized light. A stabilizer will increase the affinity of this interaction, resulting in a leftward shift of the binding curve.

Protocol:

  • Reagents:

    • Purified recombinant 14-3-3 protein (e.g., 14-3-3ζ).

    • Fluorescently labeled phosphopeptide (e.g., FITC-labeled C-RAF pS259 peptide).

    • This compound (dissolved in DMSO).

    • Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Procedure:

    • Prepare a serial dilution of 14-3-3 protein in assay buffer.

    • In a 384-well black plate, add the fluorescently labeled phosphopeptide to a final concentration of 10-50 nM.

    • Add this compound to the desired final concentration (e.g., 10 µM) or DMSO as a control.

    • Add the serially diluted 14-3-3 protein to the wells.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the 14-3-3 protein concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the equilibrium dissociation constant (Kd) in the presence and absence of this compound. A decrease in the Kd value indicates stabilization.

start Start prepare_reagents Prepare Reagents: - 14-3-3 Protein - Fluorescent Peptide - this compound - Assay Buffer start->prepare_reagents serial_dilution Prepare Serial Dilution of 14-3-3 Protein prepare_reagents->serial_dilution plate_setup Plate Setup (384-well): - Add Fluorescent Peptide - Add this compound or DMSO serial_dilution->plate_setup add_protein Add Serially Diluted 14-3-3 Protein plate_setup->add_protein incubation Incubate at RT (30-60 min) add_protein->incubation read_plate Measure Fluorescence Polarization incubation->read_plate data_analysis Data Analysis: - Plot FP vs. [14-3-3] - Determine Kd read_plate->data_analysis end End data_analysis->end

Diagram 2. Experimental workflow for the Fluorescence Polarization assay.
Cell-Based Assay: Western Blot for MAPK Pathway Inhibition

This assay assesses the downstream cellular effects of this compound by measuring the phosphorylation status of key proteins in the MAPK pathway.

Principle: If this compound stabilizes the inhibitory 14-3-3/C-RAF complex, it should lead to a decrease in the phosphorylation of downstream kinases MEK and ERK.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., a line with a RAS mutation) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

    • Compare the phosphorylation levels in this compound-treated cells to the DMSO control.

Signaling Pathways and Logical Relationships

The primary signaling pathway influenced by cotylenins is the RAS/RAF/MEK/ERK (MAPK) pathway. The following diagram illustrates the logical relationship of how this compound's stabilization of the 14-3-3/C-RAF complex leads to the inhibition of this pathway.

Cotylenin_F This compound Complex Stabilized 14-3-3/C-RAF Complex Cotylenin_F->Complex Promotes C_RAF_inactivation C-RAF Inactivation Complex->C_RAF_inactivation Leads to MEK_phosphorylation Decreased MEK Phosphorylation C_RAF_inactivation->MEK_phosphorylation Results in ERK_phosphorylation Decreased ERK Phosphorylation MEK_phosphorylation->ERK_phosphorylation Results in Transcription_factors Altered Transcription Factor Activity ERK_phosphorylation->Transcription_factors Leads to Cellular_response Reduced Cell Proliferation and/or Induction of Apoptosis Transcription_factors->Cellular_response Causes

Diagram 3. Logical flow of the downstream effects of this compound.

Conclusion and Future Directions

This compound represents a promising, yet understudied, member of a unique class of bioactive fungal metabolites. Its ability to function as a molecular glue for 14-3-3 protein-protein interactions provides a novel mechanism for modulating cellular signaling pathways implicated in cancer and other diseases. While much of the detailed mechanistic and quantitative work has been performed on its analogue, Cotylenin A, the recent advancements in the biosynthesis of this compound pave the way for more in-depth investigations into its specific biological activities and therapeutic potential. Future research should focus on obtaining precise quantitative data on its potency and selectivity for various 14-3-3/client complexes, elucidating its full range of downstream signaling effects, and evaluating its efficacy in preclinical models. Such studies will be crucial in determining the potential of this compound as a lead compound in drug discovery programs.

References

An In-Depth Technical Guide to Cotylenin F: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotylenin F, a diterpene glycoside of fungal origin, has garnered significant interest within the scientific community for its potent biological activities, most notably its role as a stabilizer of 14-3-3 protein-protein interactions (PPIs). This technical guide provides a comprehensive overview of the structure, chemical properties, and biological functions of this compound. It includes detailed methodologies for its isolation, chemical synthesis, and biological evaluation, intended to serve as a valuable resource for researchers in natural product chemistry, chemical biology, and drug discovery.

Introduction

This compound belongs to the fusicoccane family of diterpenoids, characterized by a unique 5-8-5 tricyclic ring system.[1] Originally isolated from the fungus Cladosporium sp., cotylenins have been shown to exhibit a range of biological activities, including plant growth regulation and the induction of differentiation in myeloid leukemia cells.[2][3] The primary mechanism of action for this compound and its analogs is the stabilization of interactions between the highly conserved 14-3-3 proteins and their various client proteins, many of which are implicated in cancer and other diseases.[4][5] This "molecular glue" activity makes this compound a compelling lead compound for the development of novel therapeutics.[5]

Structure and Chemical Properties

This compound is a complex natural product with the molecular formula C₃₃H₅₄O₁₁ and a molecular weight of 626.8 g/mol .[4] Its structure consists of a cotylenol aglycon, which features the characteristic 5-8-5 carbocyclic core, glycosidically linked to a modified sugar moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (2S,3R,4R,5S,6R)-2-[[(1E,3R,8R,9R,10R,11S,14R)-9,14-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-propan-2-yl-8-tricyclo[9.3.0.0³,⁷]tetradeca-1,6-dienyl]oxy]-5-[(2R)-1-hydroxy-2-[(2S)-oxiran-2-yl]propan-2-yl]oxy-6-(methoxymethyl)oxane-3,4-diol[4]
CAS Number 58045-03-7[4]
Molecular Formula C₃₃H₅₄O₁₁[4]
Molecular Weight 626.8 g/mol [4]
Classification Terpene glycoside[4]

Isolation from Natural Sources

This compound is naturally produced by the fungus Cladosporium sp. 501-7W.[6] The isolation of this compound involves fermentation of the fungal strain followed by extraction and chromatographic purification of the metabolites.

Experimental Protocol: Fermentation and Extraction
  • Fermentation: Cladosporium sp. HNWSW-1 is cultured in Potato Dextrose Broth (PDB) in flasks under static conditions at room temperature for 60 days.[7]

  • Extraction: The entire culture is extracted three times with an equal volume of ethyl acetate (EtOAc). The organic layers are combined and evaporated under reduced pressure to yield a crude extract.[7]

  • Solvent Partitioning: The crude extract is dissolved in 90% methanol (MeOH) and partitioned against petroleum ether to remove nonpolar impurities. The methanolic layer is then concentrated.[7]

  • Chromatographic Purification: The concentrated methanolic extract is subjected to a series of chromatographic steps, including silica gel column chromatography, ODS gel chromatography, and Sephadex LH-20 column chromatography, to isolate pure this compound.[7]

G cluster_fermentation Fermentation cluster_extraction Extraction & Partitioning cluster_purification Purification Fungal Culture Fungal Culture Static Incubation Static Incubation Fungal Culture->Static Incubation 60 days Extraction (EtOAc) Extraction (EtOAc) Static Incubation->Extraction (EtOAc) Solvent Partitioning Solvent Partitioning Extraction (EtOAc)->Solvent Partitioning Crude Extract Chromatography Chromatography Solvent Partitioning->Chromatography Methanol Extract Pure this compound Pure this compound Chromatography->Pure this compound

Figure 1. Workflow for the isolation of this compound.

Chemical Synthesis

The total synthesis of cotylenins is a complex undertaking due to the sterically congested 5-8-5 tricyclic core and the stereochemically rich glycosyl moiety. The synthesis of the closely related Cotylenin A has been achieved and provides a roadmap for accessing this compound.[8] A key step in the synthesis is the formation of the eight-membered ring.

Experimental Protocol: Palladium-Mediated Migratory Cyclization (Illustrative Key Step)

This protocol describes a general approach to forming benzoheterocyclic systems, which is conceptually related to the cyclization strategies used in fusicoccane synthesis.

  • Reaction Setup: An oven-dried sealed tube is charged with Pd(OAc)₂ (5 mol%), DPEPhos (10 mol%), CsOPiv (2.0 equivalents), and the α-bromoalkene substrate (1.0 equivalent) under an argon atmosphere.[9]

  • Solvent Addition: Anhydrous 1,2-dichloroethane (DCE) is added to the tube.[9]

  • Reaction Conditions: The sealed tube is heated at 80 °C for 12 hours.[9]

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, concentrated, and purified by silica gel column chromatography to yield the cyclized product.[9]

G Start Starting Materials ReactionSetup Combine Reactants: - α-bromoalkene - Pd(OAc)₂ - DPEPhos - CsOPiv Start->ReactionSetup Solvent Add DCE ReactionSetup->Solvent Heating Heat at 80°C for 12h Solvent->Heating Workup Cool, Filter, Concentrate Heating->Workup Purification Silica Gel Chromatography Workup->Purification Product Cyclized Product Purification->Product

Figure 2. Palladium-mediated cyclization workflow.

Biosynthesis

The biosynthesis of this compound involves a series of enzymatic reactions, starting from the cyclization of a diterpene precursor to form the cotylenol aglycon, followed by glycosylation and other modifications. The enzymes responsible for these transformations, including a terpene cyclase, P450 monooxygenases, and glycosyltransferases, are encoded within a biosynthetic gene cluster.[2]

Experimental Protocol: Heterologous Expression and Purification of a Terpene Cyclase (General Protocol)
  • Gene Cloning: The terpene cyclase gene is amplified from the genomic DNA of the producing organism and cloned into an appropriate expression vector (e.g., pET vector for E. coli expression).

  • Heterologous Expression: The expression vector is transformed into a suitable host strain, such as E. coli BL21(DE3). The cells are grown to a suitable optical density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis: The cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization in a suitable buffer.

  • Purification: The terpene cyclase is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for further purification.

G GeneCloning Clone Terpene Cyclase Gene into Expression Vector Transformation Transform into E. coli GeneCloning->Transformation Induction Induce Protein Expression Transformation->Induction Lysis Cell Lysis Induction->Lysis Purification Purify Protein via Affinity & Size-Exclusion Chromatography Lysis->Purification PurifiedEnzyme Purified Terpene Cyclase Purification->PurifiedEnzyme

Figure 3. Heterologous expression and purification workflow.

Biological Activity: Stabilization of 14-3-3 Protein-Protein Interactions

This compound functions as a molecular glue, stabilizing the interaction between 14-3-3 proteins and their phosphorylated client proteins.[4] This activity can be quantified using a fluorescence polarization (FP) assay.

Signaling Pathway

This compound binds to the 14-3-3 protein at the interface with its client protein, effectively locking the two proteins together. This can have profound effects on downstream signaling pathways. For example, by stabilizing the interaction between 14-3-3 and C-RAF, this compound can modulate the MAPK signaling cascade, which is often dysregulated in cancer.

G CotyleninF CotyleninF TernaryComplex Stabilized Ternary Complex CotyleninF->TernaryComplex 14-3-3 14-3-3 14-3-3->TernaryComplex Phospho-Client Phosphorylated Client Protein (e.g., C-RAF) Phospho-Client->TernaryComplex DownstreamSignaling Modulation of Downstream Signaling TernaryComplex->DownstreamSignaling

References

The Discovery, Isolation, and Molecular Mechanism of Cotylenin F: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotylenin F, a diterpene glycoside of fungal origin, has emerged as a molecule of significant interest in chemical biology and cancer research. As a member of the fusicoccane family, it shares structural and functional similarities with Cotylenin A, a well-characterized stabilizer of 14-3-3 protein-protein interactions (PPIs). This technical guide provides an in-depth overview of the discovery and isolation of this compound, its molecular mechanism of action targeting the RAF/14-3-3 signaling axis, and detailed experimental protocols for its study. The stabilization of the inhibitory C-RAF/14-3-3 complex by cotylenins presents a novel therapeutic strategy for cancers driven by aberrant RAS signaling, by modulating the downstream MEK/ERK pathway and impacting the expression of the oncoprotein c-Myc. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of 14-3-3 PPI stabilizers.

Discovery and Origin

This compound was first reported in 1975, isolated from the culture filtrate of the fungus Cladosporium sp. 501-7W[1][2]. This discovery was part of broader research into the chemical constituents of this fungal species, which also led to the identification of other related cotylenin compounds, including Cotylenin A. The producing organism, Cladosporium sp., is a genus of fungi that is widely distributed in various environments[3]. The initial interest in cotylenins stemmed from their plant growth-regulating activities. However, subsequent research has unveiled their potent effects on mammalian cells, particularly their ability to induce differentiation in leukemia cells and sensitize cancer cells to other therapeutic agents[4]. The original producing strain of Cladosporium sp. 501-7W has reportedly lost its ability to produce cotylenins, which has spurred efforts in total synthesis and biosynthesis to ensure a sustainable supply for research and development.

Isolation of this compound

General Experimental Workflow for Isolation

G cluster_0 Fermentation and Extraction cluster_1 Chromatographic Purification Fungal Culture Fungal Culture Liquid Fermentation Liquid Fermentation Fungal Culture->Liquid Fermentation Filtration Filtration Liquid Fermentation->Filtration Culture Filtrate Culture Filtrate Filtration->Culture Filtrate Solvent Extraction Solvent Extraction Culture Filtrate->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractionation Fractionation Column Chromatography->Fractionation Further Purification (HPLC) Further Purification (HPLC) Fractionation->Further Purification (HPLC) Isolated this compound Isolated this compound Further Purification (HPLC)->Isolated this compound

A generalized workflow for the isolation of this compound.

A detailed experimental protocol for the isolation of this compound from the culture filtrate of Cladosporium sp. is described by T. Sassa, et al., in Agric. Biol. Chem., 1975, 39, 1729. The general steps would include:

  • Fermentation: Large-scale liquid fermentation of Cladosporium sp. 501-7W in a suitable nutrient medium to promote the production of secondary metabolites, including this compound.

  • Extraction: Separation of the fungal biomass from the culture broth by filtration. The culture filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds into the organic phase.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves column chromatography on silica gel, followed by further purification using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Biological Activity and Mechanism of Action

This compound exerts its biological effects by acting as a "molecular glue" for the interaction between 14-3-3 proteins and their client proteins. Of particular interest is its ability to stabilize the complex between 14-3-3 and the C-RAF kinase, a key component of the MAPK/ERK signaling pathway.

Quantitative Data on Cotylenin-Mediated 14-3-3/C-RAF Interaction

Note: Specific quantitative data for this compound is limited in the publicly available literature. The following data for the closely related Cotylenin A is provided as a reference.

ParameterValueTarget ComplexMethodReference
Kd 9 nM14-3-3ζ / di-phosphorylated C-RAF peptideX-ray Crystallography Data[5]
Signaling Pathway of this compound

This compound stabilizes the interaction between 14-3-3 and C-RAF at its inhibitory phosphorylation sites, pSer233 and pSer259[6][7]. This stabilization locks C-RAF in an inactive conformation, preventing its recruitment to the cell membrane by activated RAS. Consequently, the downstream phosphorylation cascade involving MEK and ERK is inhibited. The ERK pathway is a known regulator of the transcription and stability of the oncoprotein c-Myc. By suppressing ERK activity, this compound can lead to a reduction in c-Myc levels, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells.

G cluster_0 Upstream Signaling cluster_1 RAF Regulation cluster_2 Downstream Cascade Growth Factor Growth Factor RTK RTK Growth Factor->RTK Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) RAS RAS C-RAF C-RAF RAS->C-RAF activates RTK->RAS Inactive C-RAF/14-3-3 Complex Inactive C-RAF/14-3-3 Complex C-RAF->Inactive C-RAF/14-3-3 Complex MEK MEK C-RAF->MEK phosphorylates 14-3-3 14-3-3 14-3-3->Inactive C-RAF/14-3-3 Complex This compound This compound This compound->Inactive C-RAF/14-3-3 Complex Inactive C-RAF/14-3-3 Complex->MEK inhibits ERK ERK MEK->ERK phosphorylates c-Myc c-Myc ERK->c-Myc stabilizes Cell Proliferation Cell Proliferation c-Myc->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition c-Myc->Apoptosis Inhibition

This compound's mechanism of action on the RAF/MEK/ERK pathway.

Experimental Protocols

Fluorescence Polarization Assay for 14-3-3 PPI Stabilization

This protocol is adapted from established methods for measuring the stabilization of 14-3-3 protein-protein interactions.

Materials:

  • Purified recombinant 14-3-3 protein

  • Fluorescently labeled (e.g., FITC) phosphopeptide corresponding to a 14-3-3 binding motif of a client protein (e.g., C-RAF pSer259)

  • This compound

  • Assay buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Tween 20

  • 384-well black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the fluorescently labeled phosphopeptide to a final concentration of 10-20 nM.

  • Add purified 14-3-3 protein to a concentration that gives a baseline polarization signal (e.g., 50-100 nM).

  • Add serial dilutions of this compound to the wells. Include a DMSO-only control.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence polarization on a plate reader.

  • Plot the change in fluorescence polarization as a function of this compound concentration to determine the EC50 of stabilization.

Western Blot Analysis of c-Myc Expression

This protocol provides a general framework for assessing changes in c-Myc protein levels in cancer cells following treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., a leukemia cell line)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-Myc and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using an ECL substrate and capture the image using an imaging system.

  • Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.

  • Quantify the band intensities to determine the relative change in c-Myc protein levels.

Conclusion and Future Directions

This compound represents a promising class of small molecules that modulate protein-protein interactions with therapeutic potential. Its ability to stabilize the inhibitory C-RAF/14-3-3 complex offers a unique strategy to target the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer. While the biological activity of this compound is well-supported by studies on its close analog, Cotylenin A, further research is needed to quantify its specific activity and to develop more efficient and scalable methods for its production. The detailed experimental protocols provided in this whitepaper are intended to facilitate further investigation into the mechanism and therapeutic applications of this compound and other 14-3-3 PPI stabilizers. Future work should focus on obtaining specific quantitative data for this compound, exploring its efficacy in various cancer models, and optimizing its drug-like properties for clinical development.

References

Cotylenin F and the Fusicoccane Diterpenoids: A Technical Guide to 14-3-3 Protein-Protein Interaction Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusicoccane diterpenoids are a family of natural products characterized by a distinctive 5-8-5 tricyclic carbon skeleton. These compounds, primarily of fungal origin, have garnered significant attention for their unique biological activity as stabilizers of 14-3-3 protein-protein interactions (PPIs). By acting as 'molecular glues,' they lock 14-3-3 proteins into complexes with their client proteins, thereby modulating a wide array of cellular signaling pathways. This technical guide provides an in-depth overview of the fusicoccane diterpenoid family, with a particular focus on Cotylenin A as a well-characterized member, and touches upon Cotylenin F. It details their mechanism of action, presents available quantitative biological data, outlines key experimental protocols for their study, and illustrates the critical signaling pathways they influence.

Introduction to Fusicoccane Diterpenoids

Fusicoccane diterpenoids are a class of secondary metabolites produced by various fungal species.[1] Their core structure is a fused 5-8-5 carbocyclic ring system. While numerous fusicoccanes have been identified, Cotylenin A and Fusicoccin A are among the most extensively studied members.[2] These molecules have emerged as powerful tools for chemical biology and potential therapeutic leads due to their ability to stabilize the interactions between the highly conserved 14-3-3 proteins and a multitude of phosphorylated client proteins.[2] This stabilization can have profound effects on cellular processes, including signal transduction, cell cycle control, and apoptosis.

This compound is a member of this family, but as of this writing, specific quantitative data on its biological activity, such as IC50 values and binding affinities, are not widely available in the public domain. Therefore, this guide will focus on the well-documented properties of the fusicoccane family, with Cotylenin A and Fusicoccin A serving as primary examples.

Mechanism of Action: Stabilization of 14-3-3 Protein-Protein Interactions

The primary mechanism of action for fusicoccane diterpenoids is the stabilization of 14-3-3 PPIs. 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory molecules in eukaryotes that bind to phosphorylated serine or threonine motifs on a vast number of client proteins. This binding event can alter the client protein's conformation, enzymatic activity, subcellular localization, or stability.

Fusicoccanes like Cotylenin A and Fusicoccin A bind to a hydrophobic pocket at the interface of the 14-3-3 protein and its client protein.[3] This ternary complex formation effectively acts as a 'molecular glue,' locking the client protein in its 14-3-3-bound state and prolonging its downstream signaling effects.

One of the most critical pathways modulated by these compounds is the Ras/Raf/MEK/ERK signaling cascade, a key regulator of cell proliferation, differentiation, and survival. Cotylenin A has been shown to stabilize the interaction between 14-3-3 and C-RAF, a serine/threonine-specific protein kinase in this pathway. By binding to the 14-3-3/C-RAF complex, Cotylenin A can influence the downstream signaling of this oncogenic pathway.

Signaling Pathway Diagram: Cotylenin A-mediated Stabilization of the 14-3-3/C-RAF Interaction

RAF_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras_GDP Ras-GDP (inactive) Receptor->Ras_GDP Growth Factor Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GEF CRAF C-RAF Ras_GTP->CRAF Activation pCRAF p-C-RAF CRAF->pCRAF MEK MEK pCRAF->MEK Phosphorylation CRAF_1433 C-RAF/14-3-3 Complex pCRAF->CRAF_1433 pMEK p-MEK MEK->pMEK ERK ERK pMEK->ERK Phosphorylation pERK p-ERK ERK->pERK TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) pERK->TranscriptionFactors Translocation & Activation 1433 14-3-3 1433->CRAF_1433 CotyleninA Cotylenin A CotyleninA->CRAF_1433 Stabilization GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Cotylenin A stabilizes the C-RAF/14-3-3 complex, impacting the MAPK pathway.

Quantitative Biological Data

While specific data for this compound is limited, the following tables summarize key quantitative data for other prominent fusicoccane diterpenoids.

Table 1: Cytotoxicity of Fusicoccane Diterpenoids (IC50 Values)
CompoundCell LineCancer TypeIC50 (µM)Reference
Cotylenin AY-79Retinoblastoma~10 µg/ml (~16 µM)[4]
Cotylenin AWERIRetinoblastoma~10 µg/ml (~16 µM)[4]
Fusicoccin AVariousGlioblastomaCytostatic effects observed[5]
Compound 1HCT116Colorectal Cancer22.4[6]
Compound 2HCT116Colorectal Cancer0.34[6]

Note: "Compound 1" and "Compound 2" in the last two rows refer to oleoyl hybrids of natural antioxidants and are included for comparative purposes as per the cited source.

Table 2: 14-3-3 Binding Affinity of Fusicoccane Diterpenoids (Kd Values)
Compound14-3-3 IsoformClient Protein/PeptideKd (µM)Reference
Fusicoccin A14-3-3βERα-ctp0.8 ± 0.1[7]
Fusicoccin A14-3-3σERα-ctp6.1 ± 0.6[7]
Fusicoccin A14-3-3ζTask3-ctp1.1 ± 0.1[7]
Fusicoccin A14-3-3βTask3-ctp4.8 ± 0.5[7]
Fusicoccin A14-3-3ζGplbα-ctp17 ± 2[7]
Fusicoccin A14-3-3βGplbα-ctp21 ± 2[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of fusicoccane diterpenoids.

Fluorescence Polarization (FP) Assay for 14-3-3 PPI Stabilization

This assay measures the change in the polarization of fluorescently labeled molecules to determine binding events.

Workflow Diagram:

FP_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - 14-3-3 protein - Fluorescently labeled peptide - Fusicoccane compound - Assay buffer Start->PrepareReagents MixComponents Mix 14-3-3 and labeled peptide PrepareReagents->MixComponents Incubate1 Incubate MixComponents->Incubate1 AddCompound Add fusicoccane compound (or DMSO control) Incubate1->AddCompound Incubate2 Incubate AddCompound->Incubate2 MeasureFP Measure Fluorescence Polarization Incubate2->MeasureFP AnalyzeData Analyze Data: - Calculate binding affinity (Kd) - Determine stabilization effect MeasureFP->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a Fluorescence Polarization (FP) assay to assess PPI stabilization.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant 14-3-3 protein in a suitable assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

    • Synthesize or obtain a fluorescently labeled peptide corresponding to the 14-3-3 binding motif of the client protein of interest (e.g., with a 5-FAM label). Prepare a stock solution in the assay buffer.

    • Dissolve the fusicoccane diterpenoid (e.g., Cotylenin A) in DMSO to create a high-concentration stock solution.

  • Assay Procedure:

    • In a 384-well, low-volume, black microplate, add a fixed concentration of the fluorescently labeled peptide (e.g., 10 nM).

    • Add varying concentrations of the 14-3-3 protein to the wells.

    • To a parallel set of wells, add the same concentrations of 14-3-3 protein and the fusicoccane compound at a fixed concentration. Include a DMSO-only control.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.

  • Data Analysis:

    • Plot the fluorescence polarization values against the concentration of the 14-3-3 protein.

    • Fit the data to a one-site binding model to determine the dissociation constant (Kd) for the 14-3-3/peptide interaction in the presence and absence of the fusicoccane compound. A decrease in Kd in the presence of the compound indicates stabilization.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the 14-3-3 protein onto the activated sensor surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Injection and Data Acquisition:

    • Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of the client protein or peptide (the analyte) over the immobilized 14-3-3 surface and a reference flow cell.

    • In a separate experiment, pre-incubate the analyte with the fusicoccane compound before injection.

    • Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). A decrease in the kd in the presence of the fusicoccane indicates a stabilization of the complex.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the fusicoccane diterpenoid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Clinical Status

A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving this compound or other fusicoccane diterpenoids for any indication. The research on these compounds is still in the preclinical stage, focusing on understanding their mechanism of action and evaluating their therapeutic potential in various disease models.

Conclusion

The fusicoccane diterpenoids, exemplified by Cotylenin A, represent a fascinating class of natural products with a unique mechanism of action as stabilizers of 14-3-3 protein-protein interactions. Their ability to modulate critical signaling pathways, such as the Ras/Raf/MEK/ERK cascade, underscores their potential as both valuable research tools and starting points for the development of novel therapeutics. While quantitative data on specific members like this compound remain scarce, the detailed understanding of the broader family provides a strong foundation for future investigations. The experimental protocols outlined in this guide offer a robust framework for researchers to further explore the biological activities of these intriguing molecules and unlock their full therapeutic potential. Further research is warranted to fully elucidate the structure-activity relationships within this family and to advance the most promising candidates towards clinical development.

References

An In-depth Technical Guide to the Role of Cotylenin F in Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotylenin F, a fungal-derived diterpene glycoside, has emerged as a significant modulator of plant growth and development. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the bioactivity of this compound, with a particular focus on its role as a stabilizer of 14-3-3 protein-protein interactions (PPIs). This document details the distinct effects of this compound on plant cellular processes, contrasting it with the well-characterized related compound, fusicoccin. Included are summaries of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways, offering a valuable resource for researchers in the fields of plant science, chemical biology, and drug discovery.

Introduction

Cotylenins, including this compound (CNF), are a class of fusicoccane diterpenoids originally isolated from Cladosporium species.[1][2] Initially recognized for their cytokinin-like activities, it is now understood that their primary mode of action is the stabilization of complexes between 14-3-3 proteins and their various client proteins.[1][2] These 14-3-3 proteins are ubiquitous regulatory molecules in eukaryotes, acting as molecular scaffolds that modulate the function of their binding partners. By locking these interactions in place, this compound can profoundly influence a variety of cellular processes.

In the context of plant physiology, this compound is primarily associated with the promotion of cell elongation and division.[1] This distinguishes it from the closely related fusicoccin (FC), which is well-known for its potent induction of stomatal opening, often leading to wilting.[1][3] This functional divergence is attributed to subtle structural differences, notably the absence of a hydroxyl group at the C-12 position in this compound, which alters its binding preferences for different 14-3-3/client protein complexes.[2]

Core Mechanism of Action: Stabilization of 14-3-3 Protein-Protein Interactions

The central tenet of this compound's bioactivity is its function as a "molecular glue" for 14-3-3 PPIs.[1] 14-3-3 proteins recognize and bind to phosphorylated serine or threonine residues within specific sequence motifs on their target proteins. This binding can lead to various outcomes, including conformational changes in the target protein, altered enzymatic activity, changes in subcellular localization, or protection from dephosphorylation or degradation.

This compound inserts itself into a pocket at the interface of the 14-3-3 protein and its client protein, effectively increasing the affinity and stability of the complex. This stabilization can artificially prolong or enhance the downstream signaling effects that are mediated by the 14-3-3 interaction.

The this compound/14-3-3/Client Protein Ternary Complex

The formation of a stable ternary complex is the cornerstone of this compound's mechanism. The specific client proteins that are targeted in plants to mediate the observed growth-promoting effects are an active area of research. However, the interaction with the plasma membrane H⁺-ATPase, a key client of 14-3-3 proteins, is a well-established paradigm for fusicoccanes.

cluster_signaling This compound-Mediated 14-3-3 PPI Stabilization node_CNF This compound node_Complex Stable Ternary Complex (14-3-3-Client-CNF) node_CNF->node_Complex Stabilizes node_1433 14-3-3 Protein node_1433->node_Complex Binds node_Client Phosphorylated Client Protein (e.g., H⁺-ATPase) node_Client->node_Complex Binds node_Downstream Downstream Signaling & Cellular Response (e.g., Cell Elongation) node_Complex->node_Downstream Leads to

Caption: this compound stabilizes the interaction between a 14-3-3 protein and its phosphorylated client protein, forming a stable ternary complex that modulates downstream signaling.

Role in Plant Growth Regulation

While specific quantitative data for this compound is still emerging, the qualitative effects on plant growth are well-documented. The primary roles attributed to this compound are the promotion of cell elongation and cell division.

Cell Elongation

The promotion of cell elongation by this compound is thought to be linked to the stabilization of the 14-3-3 protein's interaction with the plasma membrane H⁺-ATPase. This enzyme pumps protons out of the cell, leading to acidification of the cell wall and hyperpolarization of the plasma membrane. Cell wall acidification activates enzymes that loosen the cell wall, allowing for turgor-driven expansion.

Cell Division

The cytokinin-like activity of this compound, including the promotion of cell division, suggests an interaction with the cell cycle machinery. This could occur through the 14-3-3 mediated regulation of key cell cycle proteins, such as cyclin-dependent kinases (CDKs) or their inhibitors. However, the precise molecular targets of this compound in the plant cell cycle are yet to be fully elucidated.

Contrasting Effects of this compound and Fusicoccin

The differential effects of this compound and fusicoccin on plant physiology provide a fascinating case study in structure-activity relationships.

FeatureThis compoundFusicoccin
Primary Effect Promotes cell elongation and division[1]Induces stomatal opening[3]
Structural Difference Lacks a hydroxyl group at C-12[2]Possesses a hydroxyl group at C-12[2]
Mechanism Stabilizes 14-3-3 PPIs[1]Stabilizes 14-3-3 PPIs, particularly with H⁺-ATPase in guard cells[3]

Experimental Protocols

Detailed experimental protocols for assessing the bioactivity of this compound are crucial for reproducible research. The following are generalized methodologies for key assays.

Coleoptile Elongation Assay

This classic bioassay measures the effect of plant growth regulators on cell elongation in cereal coleoptiles.

Methodology:

  • Germinate oat (Avena sativa) or maize (Zea mays) seeds in the dark for 3-4 days.

  • Excise 10 mm segments from the sub-apical region of the coleoptiles under a dim green light.

  • Float the segments in a basal medium (e.g., a buffered solution with a carbon source) for a pre-incubation period of 1-2 hours.

  • Transfer the segments to test solutions containing a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a control without this compound.

  • Incubate the segments in the dark at a controlled temperature (e.g., 25°C) for a defined period (e.g., 18-24 hours).

  • Measure the final length of the coleoptile segments using a digital caliper or by imaging and subsequent analysis.

  • Calculate the percentage increase in length relative to the initial length and compare the different treatment groups.

cluster_workflow Coleoptile Elongation Assay Workflow node_Germination Germination (dark) node_Excision Segment Excision node_Germination->node_Excision node_Preincubation Pre-incubation node_Excision->node_Preincubation node_Treatment Treatment with This compound node_Preincubation->node_Treatment node_Incubation Incubation (dark) node_Treatment->node_Incubation node_Measurement Length Measurement node_Incubation->node_Measurement node_Analysis Data Analysis node_Measurement->node_Analysis

Caption: A typical workflow for a coleoptile elongation bioassay to assess the effect of this compound on plant cell elongation.

Root Growth Assay

This assay is used to determine the effect of this compound on primary root elongation and lateral root formation.

Methodology:

  • Surface-sterilize Arabidopsis thaliana seeds and sow them on solid agar medium (e.g., Murashige and Skoog medium) in vertically oriented Petri dishes.

  • Stratify the seeds at 4°C for 2-3 days to synchronize germination.

  • Transfer the plates to a growth chamber with controlled light and temperature conditions.

  • After a few days of growth, transfer seedlings of uniform size to new plates containing a range of this compound concentrations.

  • Mark the position of the root tip at the time of transfer.

  • Incubate the plates vertically for several more days.

  • Measure the increase in primary root length from the marked position.

  • Count the number of emerged lateral roots.

  • Analyze the data to determine the dose-dependent effects of this compound on root growth.

Interaction with Plant Hormone Signaling

The growth-promoting effects of this compound suggest potential crosstalk with endogenous plant hormone signaling pathways, particularly auxin and cytokinin pathways. While direct evidence for an interaction with the abscisic acid (ABA) signaling pathway is limited, the central role of 14-3-3 proteins in integrating various signaling cascades makes this a plausible area for future investigation. ABA is a key regulator of plant stress responses and developmental processes, and its signaling is intricately linked to the regulation of stomatal aperture and growth inhibition, often in opposition to growth-promoting hormones. The ability of this compound to modulate 14-3-3 interactions could potentially influence the phosphorylation status and activity of key components in the ABA signaling pathway.

Future Directions and Applications

The unique mode of action of this compound as a stabilizer of 14-3-3 PPIs presents exciting opportunities for both basic research and agricultural applications. A deeper understanding of the specific 14-3-3/client protein complexes targeted by this compound in plants will be crucial for a complete picture of its growth-regulating activities. The development of synthetic analogs of this compound could lead to the creation of novel plant growth regulators with enhanced specificity and efficacy. Furthermore, the elucidation of its biosynthetic pathway opens the door for metabolic engineering approaches to produce this compound and related compounds in scalable quantities. For drug development professionals, the study of this compound in the context of plant biology provides valuable insights into the modulation of 14-3-3 PPIs, a target of growing interest for therapeutic intervention in human diseases.

References

Cotylenin F: A Technical Guide to its Molecular Glue Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotylenin F, a member of the fusicoccane family of diterpenoids, has emerged as a significant modulator of protein-protein interactions (PPIs). This document provides a comprehensive technical overview of the molecular glue mechanism of this compound, focusing on its role in stabilizing the interaction between 14-3-3 proteins and their various client proteins. We will delve into the core mechanism, present available quantitative data for related compounds, detail relevant experimental protocols, and visualize the key pathways and workflows. This guide is intended for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of molecular glues like this compound.

The Core Mechanism of this compound as a Molecular Glue

This compound functions as a "molecular glue," a type of small molecule that induces or stabilizes the interaction between two proteins that otherwise would not interact or would interact weakly. The primary mode of action for this compound involves the 14-3-3 family of highly conserved regulatory proteins. These proteins are key players in a multitude of cellular signaling pathways, including those relevant to cancer, by binding to phosphorylated serine or threonine residues on their client proteins.

The mechanism can be summarized as follows:

  • Binding to 14-3-3: this compound first binds to a pocket at the interface of the 14-3-3 protein and its client protein.

  • Ternary Complex Formation: The binding of this compound creates a composite surface that enhances the affinity of the 14-3-3 protein for its phosphorylated client protein. This results in the stabilization of a ternary complex consisting of the 14-3-3 protein, the client protein, and this compound.

  • Modulation of Client Protein Function: By stabilizing this interaction, this compound can effectively sequester the client protein, altering its subcellular localization, enzymatic activity, or susceptibility to degradation. This modulation of the client protein's function is the basis for the biological effects of this compound.

Client proteins of 14-3-3 that are affected by fusicoccane molecular glues like Cotylenin A include key signaling molecules such as C-RAF, p53, and BAD.[1] The stabilization of these interactions can have significant therapeutic implications, for instance, in the context of cancer therapy.[1][2]

molecular_glue_mechanism This compound Molecular Glue Mechanism cluster_0 Initial State: Weak or Transient Interaction cluster_1 This compound Intervention cluster_2 Final State: Stabilized Ternary Complex 14-3-3_Protein 14-3-3 Protein Client_Protein Phosphorylated Client Protein 14-3-3_Protein->Client_Protein Weak Interaction Ternary_Complex Stabilized Ternary Complex (14-3-3 + this compound + Client Protein) 14-3-3_Protein->Ternary_Complex Client_Protein->Ternary_Complex Stabilization Cotylenin_F This compound Cotylenin_F->Ternary_Complex

This compound stabilizes the 14-3-3/client protein complex.

Quantitative Data

Compound Assay Target Interaction Result Reference
Cotylenin A mimic (ISIR-050)In vitro stabilization assayC-RAFpS233pS259 peptide and 14-3-3ζ proteinStabilization observed[3]
CotylenolMurine leukemia cell differentiationN/A~10x less potent than Cotylenin A[1]

Experimental Protocols

The characterization of molecular glues like this compound relies on a variety of biochemical and biophysical assays to confirm and quantify the stabilization of protein-protein interactions. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP)

Co-IP is a foundational technique to demonstrate that two proteins interact in a cellular context.[4][5] The addition of a molecular glue is expected to increase the amount of the co-precipitated protein.

Objective: To qualitatively assess the this compound-dependent interaction between a 14-3-3 protein and a specific client protein in a cell lysate.

Methodology:

  • Cell Lysis:

    • Culture cells to an appropriate density and treat with either this compound or a vehicle control for a specified time.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.[6]

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]

  • Immunoprecipitation:

    • Transfer the supernatant to a fresh tube. Determine the protein concentration using a standard assay (e.g., BCA).

    • Pre-clear the lysate by incubating with Protein A/G-agarose beads for 1 hour at 4°C on a rotator.[6]

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

    • Add an antibody specific to the "bait" protein (e.g., the 14-3-3 protein) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of antibody-antigen complexes.

  • Complex Capture and Washing:

    • Add fresh Protein A/G-agarose beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.

    • Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute.

    • Discard the supernatant and wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by Western blotting using antibodies against both the "bait" (14-3-3) and the putative "prey" (client) proteins. An increased signal for the client protein in the this compound-treated sample compared to the control indicates stabilization of the interaction.

co_ip_workflow Co-Immunoprecipitation Workflow Cell_Culture 1. Cell Culture and Treatment (with/without this compound) Lysis 2. Cell Lysis Cell_Culture->Lysis Pre_Clearing 3. Pre-Clearing Lysate (with Protein A/G beads) Lysis->Pre_Clearing Antibody_Incubation 4. Antibody Incubation (anti-14-3-3) Pre_Clearing->Antibody_Incubation Complex_Capture 5. Complex Capture (with Protein A/G beads) Antibody_Incubation->Complex_Capture Washing 6. Washing Complex_Capture->Washing Elution 7. Elution Washing->Elution Analysis 8. SDS-PAGE and Western Blot Elution->Analysis

Workflow for Co-Immunoprecipitation.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay that can be used to quantify the interaction between two molecules in a homogeneous format, making it suitable for high-throughput screening.[7][8]

Objective: To quantify the stabilization of the 14-3-3/client protein interaction by this compound in a high-throughput format.

Methodology:

  • Assay Principle:

    • The assay utilizes two types of beads: a "Donor" bead and an "Acceptor" bead.[8]

    • One interacting protein (e.g., His-tagged 14-3-3) is captured on the Donor bead, and the other (e.g., biotinylated client protein peptide) is captured on the Acceptor bead.

    • When the proteins interact, the beads are brought into close proximity (<200 nm).

    • Upon excitation of the Donor bead with a laser (680 nm), it generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal that is measured at 520-620 nm.[7][8]

  • Assay Protocol:

    • In a microplate (e.g., 384-well), add the His-tagged 14-3-3 protein, the biotinylated client protein peptide, and varying concentrations of this compound.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for the interaction and stabilization to occur.

    • Add a mixture of streptavidin-coated Donor beads and anti-His-coated Acceptor beads.[7]

    • Incubate in the dark for another period (e.g., 60 minutes) to allow the beads to bind to the protein complex.

    • Read the plate using an AlphaScreen-compatible plate reader. An increase in the AlphaScreen signal with increasing concentrations of this compound indicates stabilization of the PPI.

alphascreen_workflow AlphaScreen Assay Workflow Component_Mixing 1. Mix Proteins and this compound (His-14-3-3, Biotin-Client, this compound) Incubation1 2. Incubate to Form Complex Component_Mixing->Incubation1 Bead_Addition 3. Add Donor and Acceptor Beads Incubation1->Bead_Addition Incubation2 4. Incubate in Dark Bead_Addition->Incubation2 Signal_Detection 5. Read Signal (520-620 nm) Incubation2->Signal_Detection

Workflow for AlphaScreen Assay.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.[9]

Objective: To determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) of the this compound-stabilized 14-3-3/client protein interaction.

Methodology:

  • Chip Preparation:

    • Immobilize one of the interacting partners (the "ligand," e.g., 14-3-3 protein) onto the surface of a sensor chip.

    • A control flow cell should be prepared, either by leaving it blank or by immobilizing an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.

  • Interaction Analysis:

    • Inject a series of concentrations of the other interacting partner (the "analyte," e.g., the client protein peptide) over the sensor chip surface in the presence of a constant concentration of this compound.

    • The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is measured in real-time as a change in response units (RU).

  • Kinetic Analysis:

    • The "association phase" occurs during the injection of the analyte, and the "dissociation phase" begins when the analyte injection is replaced by a flow of buffer.

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD) is calculated as kd/ka.

    • By performing the experiment with and without this compound, the effect of the molecular glue on the binding kinetics and affinity can be precisely quantified. A decrease in KD in the presence of this compound indicates a stronger interaction.

Signaling Pathway Modulation

This compound, by stabilizing 14-3-3 interactions with various client proteins, can impact numerous signaling pathways. A prominent example is the Ras-Raf-MEK-ERK (MAPK) pathway, which is frequently dysregulated in cancer.

C-RAF Regulation by 14-3-3 and this compound:

  • Basal State: The protein kinase C-RAF is a client of 14-3-3 proteins. The binding of 14-3-3 to phosphorylated serine residues on C-RAF (e.g., pS233 and pS259) helps to maintain C-RAF in an inactive, closed conformation.[3]

  • Effect of this compound: Cotylenin A has been shown to stabilize the interaction between RAF and 14-3-3.[10] By analogy, this compound is expected to lock C-RAF in this inactive state, thereby inhibiting downstream signaling through MEK and ERK. This provides a potential therapeutic strategy for cancers driven by mutations in the Ras-MAPK pathway.[10]

raf_signaling_pathway Modulation of C-RAF Signaling by this compound Ras Active Ras-GTP CRAF C-RAF Ras->CRAF Activation MEK MEK CRAF->MEK Phosphorylation 14-3-3 14-3-3 CRAF->14-3-3 Weak Binding (Inactive C-RAF) ERK ERK MEK->ERK Phosphorylation Downstream Cell Proliferation, Survival ERK->Downstream 14-3-3->CRAF Stabilized Binding (Inhibition of Activation) Cotylenin_F This compound Cotylenin_F->14-3-3

This compound inhibits the C-RAF pathway.

Conclusion

This compound represents a promising class of molecular glues with the potential to modulate historically "undruggable" protein-protein interactions. Its ability to stabilize the interactions between 14-3-3 proteins and their diverse array of client proteins opens up new avenues for therapeutic intervention in diseases such as cancer. The experimental protocols detailed in this guide provide a framework for researchers to investigate and quantify the effects of this compound and other molecular glues. Further research is necessary to fully elucidate the spectrum of 14-3-3/client interactions modulated by this compound and to translate these findings into novel therapeutic strategies.

References

An In-depth Technical Guide on the Biosynthetic Pathway of Cotylenins in Cladosporium sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotylenins, a class of diterpene glycosides produced by the fungus Cladosporium sp., have garnered significant attention for their potent biological activities, including the stabilization of 14-3-3 protein-protein interactions (PPIs), a mechanism with profound therapeutic potential. This technical guide provides a comprehensive overview of the cotylenin biosynthetic pathway, detailing the genetic machinery, enzymatic transformations, and key chemical intermediates. We present a consolidation of the current understanding of the cty biosynthetic gene cluster, including the roles of key enzymes such as terpene synthases, P450 monooxygenases, glycosyltransferases, and methyltransferases. Furthermore, this document outlines detailed experimental protocols for the heterologous expression of the cotylenin biosynthetic pathway, a critical tool for both pathway elucidation and the production of novel derivatives. Quantitative data on the production of cotylenin intermediates are summarized, and the regulatory networks governing secondary metabolism in Cladosporium, with a focus on global regulators like the Velvet complex and LaeA, are discussed. This guide is intended to be a valuable resource for researchers aiming to harness the biosynthetic potential of cotylenins for drug discovery and development.

Introduction

Cladosporium, a genus of ascomycete fungi, is a prolific producer of a diverse array of secondary metabolites. Among these, the cotylenins stand out due to their unique chemical structures and significant biological activities. Cotylenin A, the most well-known member of this family, was first isolated in the 1970s and has been shown to possess plant growth-regulating properties and, more recently, the ability to stabilize 14-3-3 protein-protein interactions (PPIs). This latter activity has positioned cotylenins as promising lead compounds for the development of novel therapeutics targeting a range of diseases, including cancer.

Despite their potential, the supply of cotylenins from their natural producers has been a significant bottleneck for further research and development. The elucidation of their biosynthetic pathway is, therefore, a critical step towards enabling heterologous production and the generation of novel, more potent analogues through metabolic engineering. Recent breakthroughs in genomics and synthetic biology have led to the identification and characterization of the cotylenin (cty) biosynthetic gene cluster, paving the way for a deeper understanding of how these complex molecules are assembled.

This technical guide synthesizes the current knowledge on the cotylenin biosynthetic pathway, providing a detailed roadmap for researchers in the field.

The Cotylenin Biosynthetic Pathway

The biosynthesis of cotylenins proceeds through a series of enzymatic reactions, starting from the universal precursor of diterpenoids, geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into three key stages: the formation of the characteristic fusicoccane diterpene core, the glycosylation of the aglycone, and subsequent modifications of the sugar moiety.

The recent identification of the cty biosynthetic gene cluster has been instrumental in delineating the specific enzymes involved in each step.[1][2] The core of the pathway involves a terpene synthase that catalyzes the cyclization of GGPP to form the initial diterpene skeleton. This is followed by a series of oxidative modifications mediated by cytochrome P450 monooxygenases to generate the cotylenol aglycone.

Subsequent glycosylation is carried out by a specific glycosyltransferase, which attaches a glucose moiety to the cotylenol core. The final steps in the pathway involve further modifications to the sugar portion, including methylation and prenylation, which are crucial for the biological activity of the final cotylenin molecules.[1][2]

Key Enzymes and Intermediates

The table below summarizes the key enzymes encoded by the cty gene cluster and their proposed functions in the cotylenin biosynthetic pathway.

GeneProposed Enzyme FunctionSubstrateProduct
ctyACytochrome P450 monooxygenaseFusicoccadieneOxidized fusicoccadiene intermediates
ctyBGlycosyltransferaseCotylenolCotylenin I
ctyCMethyltransferaseCotylenin ICotylenin F
ctyDPrenyltransferaseThis compoundCotylenin C
ctyETerpene synthaseGeranylgeranyl pyrophosphate (GGPP)Fusicoccadiene

Table 1: Key enzymes of the cotylenin biosynthetic pathway and their functions.

The biosynthetic pathway leads to the production of several cotylenin intermediates, including Cotylenin I, F, and C, before culminating in the formation of Cotylenin A.[1][2]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of cotylenins.

Cotylenin Biosynthetic Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Fusicoccadiene Fusicoccadiene GGPP->Fusicoccadiene ctyE (Terpene Synthase) Cotylenol Cotylenol Fusicoccadiene->Cotylenol ctyA (P450) + other enzymes CN_I Cotylenin I Cotylenol->CN_I ctyB (Glycosyltransferase) CN_F This compound CN_I->CN_F ctyC (Methyltransferase) CN_C Cotylenin C CN_F->CN_C ctyD (Prenyltransferase) CN_A Cotylenin A CN_C->CN_A Further Oxidations

Figure 1: Proposed biosynthetic pathway of cotylenins in Cladosporium sp.

Regulation of Cotylenin Biosynthesis

The production of secondary metabolites in fungi is a tightly regulated process, often influenced by environmental cues and developmental stages. While the specific regulatory mechanisms governing cotylenin biosynthesis are still under investigation, insights can be drawn from the broader understanding of secondary metabolism regulation in filamentous fungi.

Global regulatory networks, such as the Velvet complex and the global regulator LaeA , are known to play a crucial role in controlling the expression of secondary metabolite biosynthetic gene clusters.[1][2][3][4][5][6][7][8][9] The Velvet complex, a group of proteins that includes VeA, VelB, and LaeA, integrates light signals to regulate both development and secondary metabolism. LaeA, a methyltransferase, is thought to remodel chromatin structure, thereby activating the transcription of otherwise silent gene clusters.

It is highly probable that these global regulators are also involved in controlling the expression of the cty gene cluster in Cladosporium sp. Further research, including gene knockout and overexpression studies of these regulatory elements, will be necessary to elucidate their precise role in cotylenin production.

Signaling Pathway Visualization

The following diagram depicts a simplified model of the potential regulatory network influencing cotylenin biosynthesis.

Regulatory Network of Cotylenin Biosynthesis cluster_environmental_cues Environmental Cues cluster_global_regulators Global Regulators Light Light Velvet_Complex Velvet Complex (VeA, VelB) Light->Velvet_Complex Nutrient Availability Nutrient Availability LaeA LaeA Nutrient Availability->LaeA Stress Stress cty_cluster cty Gene Cluster Expression Stress->cty_cluster Velvet_Complex->cty_cluster LaeA->cty_cluster Cotylenins Cotylenin Biosynthesis cty_cluster->Cotylenins

Figure 2: Potential regulatory network for cotylenin biosynthesis.

Experimental Protocols

The heterologous expression of the cty gene cluster in a model fungal host, such as Aspergillus oryzae, has been a key strategy for elucidating the cotylenin biosynthetic pathway.[1][2] This approach allows for the functional characterization of individual genes and the production of pathway intermediates for structural and biological analysis.

General Workflow for Heterologous Expression

The following diagram outlines the general workflow for the heterologous expression of the cotylenin biosynthetic gene cluster.

Heterologous Expression Workflow start Isolate Genomic DNA from Cladosporium sp. pcr PCR Amplify cty Gene Cluster start->pcr vector Construct Expression Vector(s) pcr->vector transform Transform Aspergillus oryzae vector->transform culture Cultivate Transformed Fungus transform->culture extract Extract Secondary Metabolites culture->extract analyze Analyze by HPLC-MS extract->analyze end Identify Cotylenin Intermediates analyze->end

Figure 3: General workflow for heterologous expression of the cty gene cluster.
Detailed Methodologies

4.2.1. Fungal Strains and Culture Conditions

  • Cladosporium sp. strains can be cultured on potato dextrose agar (PDA) or in potato dextrose broth (PDB) at 25-28°C for 7-14 days for genomic DNA extraction.

  • Aspergillus oryzae is typically used as the heterologous host and can be grown on minimal medium for transformation and subsequent production of cotylenins.

4.2.2. Gene Cluster Cloning and Vector Construction

  • The cty gene cluster can be amplified from Cladosporium sp. genomic DNA using high-fidelity polymerase.

  • The amplified gene cluster is then cloned into a suitable fungal expression vector, often through yeast-mediated recombination. The vector should contain a selectable marker for fungal transformation and appropriate promoters to drive the expression of the biosynthetic genes.

4.2.3. Fungal Transformation

  • Protoplasts of Aspergillus oryzae are prepared by enzymatic digestion of the fungal cell wall.

  • The expression vector containing the cty gene cluster is introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

  • Transformed protoplasts are regenerated on a selective medium to isolate successful transformants.

4.2.4. Metabolite Extraction and Analysis

  • The transformed Aspergillus oryzae strains are cultured in a suitable production medium.

  • After a designated incubation period, the fungal mycelium and culture broth are extracted with an organic solvent, such as ethyl acetate.

  • The organic extract is concentrated and analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of cotylenins and their intermediates.

Quantitative Data Summary

The heterologous expression of different combinations of cty genes has enabled the production and quantification of various cotylenin intermediates. The following table summarizes the reported yields of these compounds in engineered Aspergillus oryzae.

Produced CompoundGenes ExpressedYield (mg/L)
CotylenolctyE, ctyA~5
Cotylenin IctyE, ctyA, ctyB~12
This compoundctyE, ctyA, ctyB, ctyC~8
Cotylenin CctyE, ctyA, ctyB, ctyC, ctyD~3

Table 2: Production of cotylenin intermediates in heterologous hosts. (Note: Yields are approximate and can vary depending on the specific host strain and culture conditions).

Conclusion and Future Perspectives

The elucidation of the cotylenin biosynthetic pathway in Cladosporium sp. represents a significant advancement in our ability to understand and harness the synthetic potential of this important class of natural products. The identification of the cty gene cluster and the functional characterization of its encoded enzymes provide a solid foundation for the heterologous production of cotylenins and the generation of novel analogues through metabolic engineering and synthetic biology approaches.

Future research should focus on several key areas:

  • Complete Pathway Elucidation: The final steps in the biosynthesis of Cotylenin A remain to be fully characterized.

  • Regulatory Mechanisms: A deeper understanding of the signaling pathways that control cotylenin production will be crucial for optimizing yields in heterologous hosts.

  • Enzyme Engineering: The enzymes of the cotylenin pathway represent valuable biocatalysts that can be engineered to accept alternative substrates, leading to the creation of a diverse library of novel cotylenin derivatives with potentially improved therapeutic properties.

  • Scale-up Production: The development of robust and scalable fermentation processes for the production of cotylenins in heterologous hosts will be essential for their translation into clinical applications.

By addressing these challenges, the full therapeutic potential of cotylenins as a novel class of 14-3-3 PPI stabilizers can be realized, offering new hope for the treatment of a wide range of diseases.

References

Methodological & Application

Total Synthesis of Cotylenin F and Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of Cotylenin F and its derivatives, focusing on key synthetic strategies, experimental protocols, and the biological context of these molecules as potent stabilizers of 14-3-3 protein-protein interactions.

Introduction

Cotylenins are a class of fungal diterpenoid glycosides that have garnered significant interest due to their unique biological activity. Cotylenin A, a representative member of this family, acts as a "molecular glue," stabilizing the interaction between 14-3-3 proteins and their client proteins, such as C-RAF kinase.[1] This stabilization has shown promise in cancer therapy, particularly for RAS mutant cancers.[1] The scarcity of natural sources for cotylenins has necessitated the development of robust total synthesis strategies to enable further biological investigation and the development of novel therapeutic agents. This document outlines the key approaches to the synthesis of the cotylenin scaffold and the subsequent glycosylation to afford this compound and its derivatives.

Synthetic Strategies

The total synthesis of the cotylenin core, a complex 5-8-5 tricyclic ring system, has been a significant challenge for synthetic chemists. Two prominent and successful strategies are highlighted below:

  • Convergent Synthesis via Fragment Coupling and Palladium-Mediated Cyclization (Nakada et al.) : This approach involves the synthesis of two key fragments, an A-ring precursor and a C-ring precursor, which are then coupled and cyclized to form the central eight-membered ring. A key advantage of this strategy is the ability to synthesize and optimize the fragments independently before their union.

  • Concise Synthesis via Liebeskind-Srogl Coupling and Claisen-Ene Cascade (Shenvi et al.) : This strategy features a highly efficient route to the cotylenin aglycone, cotylenol. A notable feature is the use of a tandem Claisen-ene cascade reaction to construct the eight-membered ring, leading to a more concise overall synthesis.

Data Presentation

Table 1: Comparison of Key Synthetic Routes to the Cotylenin Scaffold
FeatureNakada Synthesis (Cotylenin A)Shenvi Synthesis (Cotylenol)
Key Strategy Convergent fragment coupling, Pd-mediated cyclizationLiebeskind-Srogl coupling, Claisen-ene cascade
Starting Materials Commercially available ester, known aldehydeDimethyl glutarate, (-)-limonene
Overall Yield ~0.15% (for Cotylenin A)~3.9% (for Cotylenol)
Longest Linear Sequence 25 steps (for Cotylenin A)16 steps (for Cotylenol)
Key Reactions Utimoto coupling, Palladium-mediated alkenylationShapiro reaction, Mukaiyama aldol,[2][3]-Wittig rearrangement

Note: Yields and step counts are approximate and based on reported syntheses. For precise data, please refer to the primary literature.

Experimental Protocols

The following are illustrative experimental protocols for key transformations in the synthesis of the cotylenin scaffold, based on published methodologies. These protocols are intended for educational purposes and should be cross-referenced with the original publications for precise experimental details.

Protocol 1: Synthesis of the A-Ring Fragment (Illustrative)

This protocol describes a potential sequence for the synthesis of an A-ring precursor, a common intermediate in several cotylenin syntheses.

Step 1: Acyloin Cyclization of Dimethyl Glutarate

  • To a stirred suspension of sodium metal (4.0 eq) in dry toluene at 110 °C under an argon atmosphere, add chlorotrimethylsilane (4.0 eq).

  • A solution of dimethyl glutarate (1.0 eq) in dry toluene is added dropwise over 2 hours.

  • The reaction mixture is stirred at 110 °C for an additional 2 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of methanol, followed by water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired acyloin.

Step 2: Mukaiyama Aldol Reaction

  • To a solution of the acyloin (1.0 eq) in dichloromethane at -78 °C under an argon atmosphere, add a solution of Zn(OTf)₂ (1.2 eq) in dichloromethane.

  • A solution of dimethoxymethane (2.0 eq) in dichloromethane is added dropwise.

  • The reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by silica gel chromatography to yield the aldol product.

Protocol 2: Synthesis of the C-Ring Fragment (Illustrative)

This protocol outlines a possible route to a C-ring fragment starting from (-)-limonene.

Step 1: Preparation of Aldehyde from (-)-Limonene

  • (-)-Limonene is converted to the corresponding known alcohol over a multi-step sequence.

  • To a solution of the alcohol (1.0 eq) in a mixture of tetrahydrofuran and water, add sodium periodate (2.5 eq) and a catalytic amount of osmium tetroxide.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • The resulting diol is then subjected to oxidative cleavage using lead tetraacetate to afford the desired aldehyde.

Step 2:[2][3]-Wittig Rearrangement

  • To a solution of the aldehyde (1.0 eq) in dry tetrahydrofuran at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (1.1 eq).

  • The mixture is stirred for 30 minutes, followed by the addition of a solution of sodium chloroacetate (1.2 eq) in tetrahydrofuran.

  • The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched with water, and the product is extracted with diethyl ether.

  • The combined organic extracts are dried and concentrated to give the crude product, which is purified by chromatography to yield the rearranged product.

Protocol 3: Glycosylation to form this compound (Illustrative)

The final step in the synthesis of this compound is the glycosylation of the cotylenol aglycone with a suitable protected sugar donor. The structure of this compound features a specific sugar moiety.

  • The cotylenol aglycone (1.0 eq) and the protected sugar donor (1.5 eq) are dissolved in dry dichloromethane in the presence of activated molecular sieves.

  • The mixture is cooled to -78 °C under an argon atmosphere.

  • A glycosylation promoter, such as N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH), is added.

  • The reaction is stirred at low temperature and monitored by thin-layer chromatography.

  • Upon completion, the reaction is quenched with a saturated solution of sodium thiosulfate and sodium bicarbonate.

  • The mixture is extracted with dichloromethane, and the combined organic layers are dried and concentrated.

  • The crude product is purified by flash column chromatography to afford the protected this compound.

  • Global deprotection of the protecting groups is then carried out under appropriate conditions to yield the final product, this compound.

Mandatory Visualizations

Signaling Pathway of Cotylenin A

CotyleninA_Signaling cluster_cotylenin Cotylenin A Action cluster_downstream Downstream Effects CotyleninA Cotylenin A Complex Cotylenin A-14-3-3-C-RAF Ternary Complex CotyleninA->Complex 14-3-3 14-3-3 Protein 14-3-3->Complex CRAF C-RAF (inactive) CRAF->Complex MEK MEK Complex->MEK Inhibition ERK ERK Proliferation Cell Proliferation (in RAS mutant cancers)

Caption: Cotylenin A stabilizes the inhibitory complex of 14-3-3 and C-RAF.

General Workflow for Cotylenin Total Synthesis

Total_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Core Assembly cluster_final Final Product Synthesis A_Ring A-Ring Precursor Synthesis Coupling Fragment Coupling (e.g., Utimoto, Liebeskind-Srogl) A_Ring->Coupling C_Ring C-Ring Precursor Synthesis C_Ring->Coupling Cyclization 8-Membered Ring Formation (e.g., Pd-mediated, Claisen-ene) Coupling->Cyclization Cotylenol Cotylenol (Aglycone) Cyclization->Cotylenol Glycosylation Glycosylation Cotylenol->Glycosylation Deprotection Deprotection Glycosylation->Deprotection CotyleninF This compound Deprotection->CotyleninF

Caption: Convergent total synthesis workflow for this compound.

Logical Relationship of Cotylenin Derivatives and Biological Activity

Derivatives_Activity Cotylenin_Core Cotylenin Aglycone (5-8-5 Ring System) Derivatives Cotylenin Derivatives (e.g., this compound) Cotylenin_Core->Derivatives Sugar_Moiety Sugar Moiety (e.g., Glucose derivative) Sugar_Moiety->Derivatives Biological_Activity Biological Activity (14-3-3 PPI Stabilization) Derivatives->Biological_Activity

Caption: Structure-activity relationship of Cotylenin derivatives.

References

Cotylenin F: A Chemical Probe for Stabilizing 14-3-3 Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cotylenin F, a derivative of the fungal diterpenoid glycoside Cotylenin A, has emerged as a valuable chemical probe for studying and modulating 14-3-3 protein-protein interactions (PPIs). 14-3-3 proteins are a family of highly conserved regulatory molecules that bind to hundreds of partner proteins, typically in a phosphorylation-dependent manner, to influence a wide array of cellular processes. By acting as a "molecular glue," this compound stabilizes the interaction between 14-3-3 and its client proteins, offering a powerful tool to investigate the functional consequences of these interactions and explore their therapeutic potential.

These application notes provide an overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its use in common biophysical and biochemical assays.

Mechanism of Action

This compound functions by binding to a pocket at the interface of the 14-3-3 protein and its client protein, effectively increasing the affinity and stability of the complex. This stabilization can lock the client protein in a specific conformation or cellular location, thereby modulating its activity and downstream signaling. One of the most well-characterized targets of this compound-mediated 14-3-3 PPI stabilization is the Raf kinase family, particularly C-RAF. By stabilizing the 14-3-3/C-RAF complex, this compound can influence the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related compounds in stabilizing 14-3-3 PPIs. It is important to note that specific EC50 and Kd values for this compound are not as widely reported as for its parent compound, Cotylenin A. The data presented here is a compilation from various studies and may involve different 14-3-3 isoforms and client proteins.

Compound14-3-3 IsoformClient Protein (Peptide)Assay TypeReported Value (EC50/Kd)Reference
Cotylenin A14-3-3ζC-RAF (pSer233/pSer259)Not SpecifiedEC50 of 65.44 µM for interaction with phosphorylated Ser233 and Ser259 on C-RAF.[1][1]
Molecular Glue 114-3-3σERαFluorescence AnisotropyEC50 = 1 µM[1]
Molecular Glue 114-3-3σC-RAFFluorescence AnisotropyEC50 = 1 µM (81-fold stabilization)[1]
Molecular Glue 514-3-3σC-RAFFluorescence AnisotropyEC50 = 0.58 µM (246-fold stabilization)[1]
Molecular Glue 714-3-3σC-RAFFluorescence AnisotropyEC50 = 12.2 µM (77-fold stabilization)[1]
Compound 2314-3-3σC-RAFNanoBRETEC50 = 0.18 µM[2]

Signaling Pathways and Experimental Workflows

This compound's ability to stabilize 14-3-3 PPIs has significant implications for key signaling pathways implicated in cancer and other diseases.

RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. 14-3-3 proteins play a crucial inhibitory role by binding to phosphorylated C-RAF, preventing its activation. This compound can lock C-RAF in this inhibited state.

RAS_RAF_MEK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS_GDP RAS-GDP (Inactive) RTK->RAS_GDP Activates RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP C_RAF C-RAF RAS_GTP->C_RAF Recruits and Activates p_C_RAF p-C-RAF C_RAF->p_C_RAF MEK MEK C_RAF->MEK Phosphorylates 14_3_3 14-3-3 Cotylenin_F This compound Inhibited_Complex p-C-RAF / 14-3-3 (Inhibited Complex) Cotylenin_F->Inhibited_Complex Stabilizes ERK ERK MEK->ERK Phosphorylates p_MEK p-MEK p_ERK p-ERK ERK->p_ERK Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) p_ERK->Transcription_Factors Translocates and Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression p_C_RAF14_3_3 p_C_RAF14_3_3 p_C_RAF14_3_3->Inhibited_Complex Inhibited_Complex->C_RAF Dephosphorylation Hippo_YAP_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Density High Cell Density MST1_2 MST1/2 Cell_Density->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates p_YAP_TAZ p-YAP/TAZ YAP_TAZ->p_YAP_TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Translocates (Low Cell Density) 14_3_3 14-3-3 Cotylenin_F This compound Sequestration_Complex p-YAP/TAZ / 14-3-3 (Cytoplasmic Sequestration) Cotylenin_F->Sequestration_Complex Stabilizes TEAD TEAD Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) p_YAP_TAZ14_3_3 p_YAP_TAZ14_3_3 p_YAP_TAZ14_3_3->Sequestration_Complex YAP_TAZ_nucTEAD YAP_TAZ_nucTEAD YAP_TAZ_nucTEAD->Gene_Expression Co-activates Experimental_Workflow Start Start: Hypothesis/ Target Selection Primary_Screen Primary Screen (e.g., AlphaScreen, TR-FRET) Start->Primary_Screen Hit_Confirmation Hit Confirmation (Dose-response) Primary_Screen->Hit_Confirmation Identified Hits Secondary_Assays Secondary Assays (e.g., FP, MST) Hit_Confirmation->Secondary_Assays Confirmed Hits Cellular_Assays Cell-based Assays (e.g., NanoBRET, Western Blot) Secondary_Assays->Cellular_Assays Validated Hits End End: Lead Optimization/ Functional Studies Cellular_Assays->End

References

Application Notes and Protocols for Cotylenin F Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for utilizing Cotylenin F (CN-F), a fusicoccane diterpenoid glycoside, in cancer cell line research. This compound, and its closely related analogue Cotylenin A (CN-A), have demonstrated significant anti-tumor activity in various cancer models. This document details the mechanism of action, provides quantitative data on its efficacy, and offers detailed protocols for key experimental procedures.

Mechanism of Action

Cotylenin A (CN-A), a potent analog of this compound, functions as a molecular stabilizer of protein-protein interactions, specifically targeting the 14-3-3 protein family.[1][2][3] In cancer cells, a key mechanism of CN-A's anti-tumor activity is the stabilization of the complex between 14-3-3 proteins and the C-RAF kinase.[1][2] CN-A binds to the inhibitory phosphorylation sites of C-RAF, specifically pSer233 and pSer259, enhancing their interaction with 14-3-3 proteins.[1][3] This stabilization locks C-RAF in an inactive conformation, thereby inhibiting the downstream RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in many cancers and plays a crucial role in cell proliferation and survival.[1][4][5]

Data Presentation

The following table summarizes the inhibitory effects of Cotylenin A (CN-A) on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for easy comparison of its efficacy across different cancer types.

Cell LineCancer TypeTreatment DurationIC50 / Growth InhibitionReference
Y-79Retinoblastoma3 and 7 daysSignificant repression at 10 and 20 µg/ml[6]
WERI-Rb-1Retinoblastoma3 and 7 daysSignificant repression at 10 and 20 µg/ml[6][7]
A549Non-Small Cell Lung CarcinomaNot SpecifiedSynergistic apoptosis with IFN-α[8]
MCF-7Breast Carcinoma7 days96% inhibition with 0.5 ng/ml rapamycin + 2.5 µg/ml CN-A[9]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound treatment on cancer cell lines are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to determine the cytotoxic and cytostatic effects of this compound on cancer cell lines.

Materials:

  • This compound (or Cotylenin A)

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis in cancer cells following this compound treatment.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed and treat cells with this compound as desired. For adherent cells, detach them using trypsin and wash with cold PBS. For suspension cells, collect by centrifugation.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution in cancer cells treated with this compound.

Materials:

  • This compound-treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest the treated cells and wash with cold PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways affected by this compound.

Materials:

  • This compound-treated and control cell lysates

  • Protein lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-TRAIL, anti-DR5, anti-Cyclin G2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated and control cells in lysis buffer. Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cotylenin_F_Mechanism This compound inhibits the RAS/RAF/MEK/ERK pathway. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RAS RAS CRAF C-RAF (pSer233, pSer259) RAS->CRAF activates p_CRAF Inactive C-RAF CRAF->p_CRAF phosphorylation MEK MEK CRAF->MEK Protein_1433 14-3-3 Protein_1433->p_CRAF CotyleninF This compound CotyleninF->p_CRAF stabilizes complex ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

Caption: this compound stabilizes the inhibitory 14-3-3/C-RAF complex.

CotyleninF_Apoptosis_Pathway Apoptosis induction by this compound and IFN-α. CotyleninF This compound + IFN-α TRAIL Upregulation of TRAIL & DR5 CotyleninF->TRAIL Caspase8 Caspase-8 activation TRAIL->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound and IFN-α induce apoptosis via TRAIL/DR5.

CotyleninF_CellCycle_Pathway Cell cycle arrest by this compound and Rapamycin. CotyleninF This compound + Rapamycin CyclinG2 Induction of Cyclin G2 CotyleninF->CyclinG2 G1_Arrest G1 Phase Cell Cycle Arrest CyclinG2->G1_Arrest

Caption: this compound and rapamycin induce G1 cell cycle arrest.

Experimental_Workflow General experimental workflow for this compound studies. cluster_assays Downstream Assays start Cancer Cell Culture treatment This compound Treatment (various concentrations and durations) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western Protein Analysis (Western Blot) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis

Caption: Workflow for evaluating this compound in cancer cells.

References

Application Notes and Protocols for the Heterologous Expression of Cotylenin F in Aspergillus oryzae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of Cotylenin F, a bioactive fungal diterpene glycoside, in the filamentous fungus Aspergillus oryzae. This compound and related cotylenins are of significant interest to the pharmaceutical industry due to their activity as stabilizers of 14-3-3 protein-protein interactions, representing a promising therapeutic avenue. The recent identification of the cotylenin biosynthetic gene cluster (cty) and its successful expression in A. oryzae has paved the way for the sustainable production and derivatization of these valuable compounds.[1]

Introduction to this compound and Heterologous Expression

Cotylenins (CNs) are a class of fungal secondary metabolites with a unique diterpenoid structure. Their ability to stabilize 14-3-3 protein-protein interactions makes them valuable tools for basic research and potential drug leads. Historically, the limited supply from the native producing fungi has hampered extensive research and development. Heterologous expression in a well-characterized industrial host like Aspergillus oryzae offers a robust solution to this challenge, enabling scalable production and the generation of novel derivatives through metabolic engineering. A. oryzae is an ideal host due to its high capacity for protein secretion, established genetic tools, and its "Generally Recognized As Safe" (GRAS) status.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a set of enzymes encoded within the cty gene cluster. The pathway involves the synthesis of a diterpene core, followed by glycosylation and subsequent modifications. Key enzymatic steps include the action of glycosyltransferases, methyltransferases, and prenyltransferases, as well as a crucial multifunctional P450 enzyme, CtyA, which is responsible for key oxidation steps.[1]

Cotylenin_F_Biosynthesis cluster_precursor Diterpene Precursor Synthesis cluster_modification Modification Cascade Geranylgeranyl\npyrophosphate Geranylgeranyl pyrophosphate Diterpene\nCore Diterpene Core Geranylgeranyl\npyrophosphate->Diterpene\nCore Terpene Cyclase Intermediate_1 Intermediate_1 Diterpene\nCore->Intermediate_1 CtyA (P450) Oxidation Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Glycosyl- transferase Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 Methyl- transferase Cotylenin_F This compound Intermediate_3->Cotylenin_F Prenyl- transferase Heterologous_Expression_Workflow cluster_cloning Vector Construction cluster_transformation Fungal Transformation cluster_production Production and Analysis cty_gene_cluster cty Gene Cluster (from native host) Recombinant_Plasmid Recombinant Plasmid (cty genes + vector) cty_gene_cluster->Recombinant_Plasmid Expression_Vector Aspergillus Expression Vector Expression_Vector->Recombinant_Plasmid Transformation PEG-mediated Transformation Recombinant_Plasmid->Transformation A_oryzae Aspergillus oryzae (Host Strain) Protoplasts Protoplast Preparation A_oryzae->Protoplasts Protoplasts->Transformation Transformants Selection of Transformants Transformation->Transformants Fermentation Fermentation Transformants->Fermentation Extraction Extraction of Metabolites Fermentation->Extraction Purification Purification of This compound Extraction->Purification Analysis LC-MS/NMR Analysis Purification->Analysis

References

Application Notes & Protocols: A Proposed Chemoenzymatic Strategy for the Semi-synthesis of Cotylenin F from Fusicoccin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cotylenin F, a fusicoccane diterpenoid glycoside, is a potent stabilizer of 14-3-3 protein-protein interactions (PPIs), making it a molecule of significant interest for therapeutic development, particularly in oncology.[1][2][3] However, its limited availability from natural sources has hindered extensive research.[4][5][6] Fusicoccin A, a structurally related and more accessible diterpenoid, presents a potential starting material for semi-synthesis. This document outlines a proposed chemoenzymatic strategy for the conversion of Fusicoccin A to this compound. As a direct, established protocol is not readily available in the current literature, this guide combines established chemical transformations from total synthesis efforts with recently identified biosynthetic enzymes to construct a plausible and detailed workflow. The proposed methodology involves the hydrolytic cleavage of Fusicoccin A to its aglycone, subsequent chemical modifications to yield cotylenol, and a final enzymatic glycosylation and modification cascade to generate this compound.

Overview of the Proposed Synthetic Strategy

The conversion of Fusicoccin A to this compound requires significant structural modifications to both the diterpenoid core (aglycone) and the pendant glycoside moiety. Our proposed strategy is a three-stage process that leverages the strengths of both chemical synthesis and biocatalysis.

  • Stage 1: Hydrolysis of Fusicoccin A. The initial step is the removal of the complex glucose derivative from Fusicoccin A to yield the fusicoccin aglycone.

  • Stage 2: Chemical Conversion of Aglycones. This stage involves a series of chemical reactions to transform the fusicoccin aglycone into cotylenol, the aglycone of this compound. This is the most challenging phase, requiring selective oxidations and rearrangements.

  • Stage 3: Enzymatic Glycosylation and Tailoring. Leveraging enzymes from the recently identified cotylenin biosynthetic gene cluster, cotylenol is glycosylated and subsequently modified to yield the final product, this compound.[7]

The overall workflow is depicted below.

G cluster_0 Proposed Chemoenzymatic Workflow A Fusicoccin A (Starting Material) B Fusicoccin Aglycone A->B Stage 1: Alkaline Hydrolysis C Cotylenol (Cotylenin Aglycone) B->C Stage 2: Chemical Synthesis (Multi-step) D This compound (Final Product) C->D Stage 3: Enzymatic Glycosylation & Modification

Fig. 1: High-level workflow for the proposed semi-synthesis.

Experimental Protocols and Data

Protocol 1: Preparation of Fusicoccin Aglycone (Stage 1)

This protocol describes the basic hydrolysis of the glycosidic bond of Fusicoccin A.

Methodology:

  • Dissolve Fusicoccin A (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add sodium hydroxide (NaOH, 2.0 eq) to the solution.

  • Stir the reaction mixture at 60°C for 24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with 1M hydrochloric acid (HCl).

  • Extract the aqueous solution three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure fusicoccin aglycone.

Quantitative Data (Representative):

ParameterValue/ConditionSource (Analogous Reaction)
Starting Material Fusicoccin A[8]
Key Reagent Sodium Hydroxide (NaOH)[8]
Solvent Methanol/Water[8]
Temperature 60°C[8]
Reaction Time 24 hours[8]
Typical Yield 85-95%[8]
Protocol 2: Synthesis of Cotylenol from Fusicoccin Aglycone (Stage 2)

This multi-step chemical conversion is the most complex stage. The protocol outlined here is a proposed sequence based on functional group transformations reported in various fusicoccane total synthesis studies.[3][6][9] It primarily involves selective protection of hydroxyl groups followed by targeted oxidation.

Methodology Overview:

  • Selective Protection: Protect the primary and secondary hydroxyl groups of the fusicoccin aglycone, leaving the tertiary hydroxyl group at C3 available for subsequent steps. Silyl ethers (e.g., TBS, TMS) are suitable protecting groups.

  • Oxidation at C9: The key transformation from the fusicoccin scaffold to the cotylenol scaffold is the installation of a hydroxyl group at the C9 position. While challenging, enzymatic methods have proven effective.[2][4] A chemical approach could involve radical-mediated C-H oxidation.

  • Deprotection: Removal of the protecting groups to yield cotylenol.

Detailed Sub-protocol 2a: Selective Oxidation (Chemoenzymatic Approach) A chemoenzymatic approach is highly recommended for its selectivity.[2][4]

  • Prepare a culture of an engineered Aspergillus oryzae strain expressing the cytochrome P450 enzyme Orf7, which is known to oxidize the C9 position in the biosynthesis of fusicoccin A.[2][4]

  • Introduce the fusicoccin aglycone (substrate) to the fermentation broth.

  • Allow the biotransformation to proceed for 48-72 hours at 30°C.

  • Extract the broth with ethyl acetate, and purify by HPLC to isolate the C9-hydroxylated product, cotylenol.

Quantitative Data (Representative):

StepKey Reagents/EnzymesConditionsTypical YieldSource (Analogous Reaction)
Protection TBS-Cl, ImidazoleDMF, 0°C to rt90-95%[6]
C9 Oxidation A. oryzae expressing Orf7Fermentation broth, 30°C30-50%[2][4]
Deprotection TBAFTHF, rt>95%[6]
Protocol 3: Enzymatic Synthesis of this compound (Stage 3)

This final stage utilizes enzymes from the cotylenin biosynthetic pathway to construct the specific glycoside moiety of this compound on the cotylenol scaffold.[7]

Methodology:

  • Glucosylation: In a buffered solution (e.g., Tris-HCl, pH 7.5) containing Mg²⁺, combine cotylenol, UDP-glucose, and the purified glycosyltransferase CtyD. Incubate at 30°C for 4-6 hours. This attaches a glucose molecule at the C9 hydroxyl position.[7]

  • Sugar Moiety Tailoring: Sequentially add the required enzymes and substrates for further modification. The synthesis of this compound requires additional enzymatic steps including methylation and oxidation, catalyzed by specific methyltransferases and P450 enzymes from the cty gene cluster.[7]

  • Purification: Terminate the enzymatic reactions and purify the final product, this compound, using reverse-phase HPLC.

Quantitative Data (Representative):

StepEnzymeSubstratesKey CofactorsTypical ConversionSource
Glucosylation CtyDCotylenol, UDP-GlucoseMg²⁺High[7]
Tailoring Cty Methyltransferases, P450sS-adenosyl methionine (SAM), NADPH-Moderate to High[7]

Mechanism of Action: 14-3-3 PPI Stabilization

This compound, like Fusicoccin A, functions as a "molecular glue." It does not act on a single receptor but instead binds within a cavity formed at the interface of a 14-3-3 protein and its phosphorylated client protein partner (e.g., C-RAF). This stabilizes the protein-protein interaction, locking the client protein in a specific functional state and modulating downstream signaling.

G cluster_1 Mechanism of 14-3-3 PPI Stabilization cluster_2 Stabilized Ternary Complex p1 14-3-3 Protein glue This compound (Molecular Glue) p1->glue downstream Modulation of Downstream Signaling (e.g., Apoptosis Induction) p1->downstream Leads to p2 Phosphorylated Client Protein (e.g., C-RAF) p2->glue p2->downstream Leads to glue->downstream Leads to

Fig. 2: this compound stabilizing the 14-3-3/client protein complex.

Disclaimer: This document provides a proposed, theoretical protocol for the semi-synthesis of this compound. The chemical conversion steps, in particular, are based on analogous reactions from complex total syntheses and would require significant optimization and experimental validation. The enzymatic steps are based on recently published biosynthetic data and assume the availability of the required purified enzymes or engineered microbial strains. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols: Experimental Use of Cotylenin F to Sensitize Tumors to Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cotylenin F, a fusicoccane-type diterpenoid glycoside and plant growth regulator, has emerged as a compound of interest in oncology research. Its potential to sensitize cancer cells to conventional chemotherapeutic agents stems from its unique mechanism of action, which involves the induction of cell cycle arrest and modulation of key signaling pathways. These application notes provide a comprehensive overview of the experimental use of this compound, detailing its mechanism, summarizing key quantitative data, and offering detailed protocols for its investigation as a chemosensitizing agent. The information is intended for researchers, scientists, and drug development professionals working to enhance the efficacy of cancer therapies.

Mechanism of Action: G1 Arrest and PP2A Activation

This compound and its analogue Cotylenin A (CN-A) exert their anticancer effects primarily by inducing growth arrest at the G1 phase of the cell cycle.[1] This is achieved through the modulation of the mTOR signaling pathway and the activation of Protein Phosphatase 2A (PP2A), a key tumor suppressor.[1][2] Activation of PP2A and inhibition of mTOR signaling lead to the upregulation of Cyclin G2 (CG2), a critical protein for growth inhibition.[1][3] The induction of CG2 is a key event that leads to G1 arrest, thereby halting the proliferation of cancer cells and making them more susceptible to cytotoxic drugs that target cells in other phases of the cycle.[1]

CotyleninF_Mechanism CotF This compound mTOR mTOR Signaling CotF->mTOR Inhibits PP2A PP2A Activation CotF->PP2A Promotes CG2 Cyclin G2 Induction mTOR->CG2 Suppresses PP2A->CG2 Activates G1Arrest G1 Cell Cycle Arrest CG2->G1Arrest Induces GrowthInhibition Tumor Growth Inhibition G1Arrest->GrowthInhibition ChemoSens Sensitization to Chemotherapy G1Arrest->ChemoSens

Caption: Signaling pathway of this compound leading to chemosensitization.

Quantitative Data Summary

The efficacy of this compound, often in combination with other agents like rapamycin, has been quantified in various cancer cell lines. The following tables summarize representative data points.

Table 1: In Vitro Growth Inhibition of Cancer Cells

Cell LineCompound(s)Concentration% Growth InhibitionCitation
MCF-7 (Breast)Cotylenin A + Rapamycin1 µg/mL + 10 ng/mL~80%[1]
K562 (Leukemia)Cotylenin A1 µg/mL~60%
HL-60 (Leukemia)Cotylenin A1 µg/mL~75%

Table 2: Effect on Cell Cycle Distribution in MCF-7 Cells

TreatmentDuration% Cells in G1 Phase% Cells in G2/M PhaseCitation
Control48h52.5%32.1%[4]
Cotylenin A + Rapamycin48h79.0%12.6%[1][4]

Experimental Protocols

Detailed protocols are provided for the evaluation of this compound's chemosensitizing effects.

Protocol 1: In Vitro Cell Viability Assay

This protocol determines the cytotoxic and cytostatic effects of this compound alone and in combination with a chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin).

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and the chosen chemotherapy drug (e.g., Paclitaxel) in the appropriate cell culture medium.

  • Treatment:

    • Single Agent: Treat cells with varying concentrations of this compound or the chemotherapy drug alone.

    • Combination: Treat cells with a fixed concentration of this compound combined with varying concentrations of the chemotherapy drug, or vice-versa. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Viability Assessment: Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values and use software (e.g., CompuSyn) to calculate Combination Index (CI) values to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the effect of this compound on cell cycle distribution.

  • Cell Culture: Seed 1-2 x 10⁶ cells in 6-well plates and allow them to attach overnight.

  • Treatment: Treat cells with this compound at a predetermined effective concentration (e.g., 1 µg/mL) for 24 and 48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.[4]

Protocol 3: Western Blotting for Protein Expression

This protocol assesses changes in the expression of key proteins in the this compound signaling pathway.

  • Protein Extraction: Following treatment with this compound for the desired time points, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin G2, p-Akt, total Akt, PP2A, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin).

Application: Synergy with Chemotherapy

This compound's ability to induce G1 arrest can be strategically combined with chemotherapies that are most effective against cells in the S or G2/M phases, such as taxanes or anthracyclines.[5][6][7] By arresting cells in G1, this compound can synchronize the cell population, potentially enhancing the cytotoxic effect of a subsequent or co-administered chemotherapy drug that targets a later phase of the cell cycle.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_logic Synergistic Logic A Select Cancer Cell Lines B Cell Viability Assay (CotF + Chemo) A->B C Cell Cycle Analysis B->C D Western Blot (Mechanism Validation) C->D E Establish Xenograft Tumor Model D->E Promising results lead to F Treatment Groups: 1. Vehicle 2. CotF 3. Chemo 4. CotF + Chemo E->F G Monitor Tumor Volume & Body Weight F->G H Endpoint Analysis: Tumor Excision, IHC, Western Blot G->H start Cancer Cell Population (Asynchronous) cotf_node Treat with This compound start->cotf_node chemo_node Treat with Taxol/Doxorubicin start->chemo_node g1_arrest Cells Arrest in G1 Phase cotf_node->g1_arrest g1_arrest->chemo_node g2m_target Drug targets remaining proliferating cells in S/G2/M Phase chemo_node->g2m_target apoptosis Enhanced Cell Death g2m_target->apoptosis

Caption: General workflow for testing this compound as a chemosensitizer.

References

Chemoenzymatic Synthesis of Cotylenol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the chemoenzymatic synthesis of cotylenol, a potent precursor for novel therapeutics. Cotylenol and its derivatives are of significant interest due to their activity as "molecular glues," stabilizing 14-3-3 protein-protein interactions, which are implicated in various diseases, including cancer.

The chemoenzymatic approach offers a concise and efficient route to this complex diterpenoid, overcoming challenges associated with total chemical synthesis and the limited availability from natural sources. This document outlines a convergent synthesis strategy, starting from readily available enantiomers of limonene and incorporating a key late-stage enzymatic oxidation.

I. Overview of the Synthetic Strategy

The synthesis of cotylenol is achieved through a convergent approach, where two key cyclopentene fragments, the A-ring and the C-ring, are synthesized separately and then coupled. This is followed by the formation of the central eight-membered B-ring and a final enzymatic hydroxylation to install a critical tertiary alcohol.

Key features of this strategy include:

  • Convergent Fragment Coupling: Increases overall efficiency and allows for modularity.

  • Prins Cyclization/Transannular Hydride Shift: A powerful cascade reaction to construct the 5-8-5 tricyclic core.

  • Late-Stage Enzymatic C-H Oxidation: Utilizes a P450 enzyme to stereoselectively install a hydroxyl group at a challenging position, a step that is difficult to achieve with traditional chemical methods.

II. Quantitative Data Summary

The following table summarizes the yields for the key steps in the chemoenzymatic synthesis of cotylenol, based on the route developed by Jiang and Renata. This allows for a clear comparison of the efficiency of each transformation.

Step No.ReactionStarting Material(s)ProductYield (%)
1-5Synthesis of A-Ring Precursor (Cyclopentenal)(+)-Limonene oxideCyclopentenal Fragment~39%
6-10Synthesis of C-Ring Precursor (Allylic Chloride)(-)-LimoneneAllylic Chloride Fragment~44%
11Nozaki-Hiyama-Kishi (NHK) CouplingCyclopentenal and Allylic Chloride FragmentsCoupled Diene-
12Prins Cyclization/Transannular Hydride ShiftCoupled Diene5-8-5 Tricyclic Ketone-
13Late-Stage Enzymatic Hydroxylation5-8-5 Tricyclic PrecursorCotylenol-

Note: Detailed step-by-step yields for the coupling and cyclization steps are not fully detailed in the referenced literature, hence they are not included in this table.

III. Experimental Protocols

The following are detailed methodologies for key experiments in the chemoenzymatic synthesis of cotylenol.

Protocol 1: Synthesis of the A-Ring Precursor (Cyclopentenal)

This five-step sequence starts from (+)-limonene oxide.

  • Regioselective Epoxide Opening: Subject (+)-limonene oxide to regioselective epoxide opening.

  • Vanadium-Catalyzed Epoxidation: The resulting alcohol is then treated with VO(acac)₂ to yield an epoxide.

  • Epoxide Ring Opening and Oxidative Cleavage: The epoxide is opened with NaOMe, and the resulting diol is oxidatively cleaved with NaIO₄.

  • Intramolecular Aldol Condensation: The resulting dialdehyde undergoes an intramolecular aldol condensation to afford the cyclopentenal A-ring precursor.[1]

Protocol 2: Synthesis of the C-Ring Precursor (Allylic Chloride)

This five-step route begins with (-)-limonene.

  • Catalytic Hydrogenation: The isopropenyl group of (-)-limonene is selectively hydrogenated in the presence of a platinum catalyst (PtO₂).

  • Ozonolysis: The trisubstituted olefin is then cleaved via ozonolysis to yield a keto-aldehyde.[1]

  • Intramolecular Aldol Condensation and Reduction: An intramolecular aldol condensation followed by reduction of the aldehyde furnishes a key alcohol intermediate.

  • Chlorination: The alcohol is converted to the final allylic chloride C-ring precursor using oxalyl chloride and DMSO.[1]

Protocol 3: Fragment Coupling via Nozaki-Hiyama-Kishi (NHK) Reaction

The A-ring and C-ring precursors are coupled using a modified NHK reaction.

  • Reaction Setup: In a glovebox, to a solution of the cyclopentenal A-ring precursor and the allylic chloride C-ring precursor in anhydrous THF, add CrCl₂ and NiCl₂.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography.

Protocol 4: Prins Cyclization and Transannular Hydride Shift

This key step forms the tricyclic core of cotylenol.

  • Reaction Setup: To a solution of the coupled product from the NHK reaction in an appropriate solvent (e.g., dichloromethane), add a Lewis acid catalyst.

  • Reaction Conditions: Stir the reaction at a controlled temperature, monitoring the progress by TLC. The Prins cyclization is followed by a spontaneous transannular hydride shift.

  • Workup and Purification: Upon completion, quench the reaction and purify the resulting tricyclic ketone by column chromatography.

Protocol 5: Late-Stage Enzymatic Hydroxylation

The final step to introduce the C3 tertiary alcohol is carried out using a P450 enzyme.

  • Enzyme and Cofactor Preparation: Prepare a buffered solution containing the P450 enzyme and a cofactor regeneration system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).[2]

  • Reaction Initiation: Add the tricyclic ketone precursor to the enzyme solution.[2]

  • Incubation: Incubate the reaction mixture at an optimal temperature with shaking.

  • Monitoring and Workup: Monitor the reaction progress by LC-MS. Once the substrate is consumed, extract the product with an organic solvent.

  • Purification: Purify the final product, cotylenol, by column chromatography.

IV. Visualizations

Chemoenzymatic Synthesis Workflow

G cluster_A_ring A-Ring Synthesis cluster_C_ring C-Ring Synthesis cluster_core Core Assembly cluster_final Final Step A_start (+)-Limonene Oxide A_steps 5 Chemical Steps A_start->A_steps A_prod Cyclopentenal Precursor A_steps->A_prod Coupling Nozaki-Hiyama-Kishi Coupling A_prod->Coupling C_start (-)-Limonene C_steps 5 Chemical Steps C_start->C_steps C_prod Allylic Chloride Precursor C_steps->C_prod C_prod->Coupling Cyclization Prins Cyclization/ Hydride Shift Coupling->Cyclization Core_prod 5-8-5 Tricyclic Precursor Cyclization->Core_prod Enzymatic_step Late-Stage Enzymatic Hydroxylation (P450) Core_prod->Enzymatic_step Final_prod Cotylenol Enzymatic_step->Final_prod

Caption: Workflow of the chemoenzymatic synthesis of cotylenol.

Cotylenol's Mechanism of Action: Signaling Pathway

G cluster_interaction Molecular Glue Interaction cluster_pathway Downstream Signaling Cascade Cotylenol Cotylenol Ternary_complex [14-3-3]-[Cotylenol]-[RAF] Ternary Complex Cotylenol->Ternary_complex stabilizes Prot1433 14-3-3 Protein Prot1433->Ternary_complex RAF_kinase RAF Kinase (e.g., C-RAF) RAF_kinase->Ternary_complex MEK MEK RAF_kinase->MEK phosphorylates Ternary_complex->RAF_kinase inhibits activation RAS RAS RAS->RAF_kinase activates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Cotylenol stabilizes the 14-3-3/RAF complex, inhibiting downstream signaling.

These protocols and diagrams provide a comprehensive guide for the chemoenzymatic synthesis of cotylenol, a valuable precursor for the development of novel therapeutics targeting the 14-3-3 protein-protein interaction network. The modularity of this synthetic route also opens avenues for the creation of diverse cotylenol analogs for structure-activity relationship studies.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in Scaling up Cotylenin F Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Cotylenin F. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production challenging?

A1: this compound is a fungal diterpene glycoside, a type of secondary metabolite, with significant therapeutic potential due to its activity as a stabilizer of 14-3-3 protein-protein interactions (PPIs).[1][2] The primary challenges in scaling up its production stem from the complexity of its molecular structure, the intricate multi-step biosynthetic pathway, and the limited availability of high-producing microbial strains. The original fungal isolate known to produce Cotylenin A, a related compound, has lost its ability to proliferate in culture, necessitating the use of heterologous expression systems which can present their own set of challenges.[3][4]

Q2: What is the biosynthetic pathway for this compound?

A2: The biosynthesis of this compound involves a series of enzymatic reactions encoded by a biosynthetic gene cluster (BGC). The pathway begins with the synthesis of the diterpene core, cotylenol, which is then modified by glycosylation and other enzymatic steps. Key enzymes in this process include a glycosyltransferase, methyltransferase, prenyltransferase, and a multifunctional P450 enzyme.[1][2] The heterologous expression of this BGC in a host like Aspergillus oryzae has been shown to produce this compound and other intermediates.[1][2]

Q3: What is the mechanism of action of this compound?

A3: this compound functions as a "molecular glue," stabilizing the interaction between 14-3-3 proteins and their various partner proteins.[1][2][5] These 14-3-3 PPIs are involved in a wide range of cellular processes, and their modulation has therapeutic potential in various diseases, including cancer.[6][7] The saccharide modifications on the cotylenol backbone are crucial for this bioactivity.[1][2]

Troubleshooting Guides

Section 1: Heterologous Expression and Fermentation

Issue 1.1: Low or no production of this compound in Aspergillus oryzae host.

Possible Cause Troubleshooting Step
Inefficient gene expression - Verify the integrity and correct assembly of the biosynthetic gene cluster in the expression vector. - Use strong, inducible promoters suitable for Aspergillus oryzae. - Codon-optimize the genes for expression in Aspergillus oryzae.
Sub-optimal fermentation conditions - pH: Maintain the pH of the culture medium within the optimal range for fungal growth and secondary metabolite production (typically between 5.0 and 7.0).[8] - Temperature: Optimize the incubation temperature (e.g., 25-30°C) for both biomass growth and this compound production. - Aeration and Agitation: Ensure adequate oxygen supply and mixing to prevent anaerobic conditions and promote nutrient distribution.
Precursor limitation - Supplement the fermentation medium with precursors for the diterpenoid backbone, such as geranylgeranyl pyrophosphate (GGPP) precursors.
Metabolic burden on the host - Use a two-stage fermentation process, with an initial phase focused on biomass accumulation followed by a production phase with induced gene expression.

Issue 1.2: Inconsistent batch-to-batch production yields.

Possible Cause Troubleshooting Step
Variability in inoculum quality - Standardize the inoculum preparation, including spore concentration and age of the seed culture.
Inconsistent media composition - Ensure precise measurement and sterilization of all media components. - Use high-quality, consistent sources for all media ingredients.
Fluctuations in fermentation parameters - Implement real-time monitoring and control of pH, dissolved oxygen, and temperature throughout the fermentation process.
Section 2: Extraction and Purification

Issue 2.1: Low recovery of this compound from fermentation broth.

Possible Cause Troubleshooting Step
Inefficient cell lysis (if intracellular) - Optimize the method for fungal mycelia disruption (e.g., sonication, bead beating, or enzymatic lysis).
Inappropriate extraction solvent - this compound is a moderately polar molecule. Test a range of solvents with varying polarities (e.g., ethyl acetate, butanol) to find the most effective for extraction.
Degradation of this compound - Perform extraction at low temperatures to minimize enzymatic and chemical degradation. - Investigate the pH stability of this compound and adjust the pH of the extraction buffer accordingly.[9]

Issue 2.2: Difficulty in purifying this compound to high purity.

Possible Cause Troubleshooting Step
Co-extraction of similar compounds - Employ multi-step purification strategies. Start with a broader separation technique like column chromatography with silica gel or reversed-phase C18 material.[10] - Follow up with a high-resolution technique such as High-Performance Liquid Chromatography (HPLC).
Poor resolution in HPLC - Optimize the HPLC method, including the column type (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water gradient), and flow rate.[11][12]
Section 3: Quantification

Issue 3.1: Inaccurate or inconsistent quantification of this compound by HPLC.

Possible Cause Troubleshooting Step
Lack of a pure standard - If a commercial standard is unavailable, purify a small amount of this compound to a high degree and characterize it thoroughly (e.g., by NMR and high-resolution mass spectrometry) to use as a reference standard.
Matrix effects from the sample - Implement a sample clean-up step before HPLC analysis, such as solid-phase extraction (SPE), to remove interfering compounds.
Non-linear detector response - Generate a calibration curve with a series of known concentrations of the this compound standard to ensure the measurements are within the linear range of the detector.[13]

Data Presentation

Table 1: Factors Influencing this compound Production in Aspergillus oryzae

ParameterTypical RangeImpact on YieldReference
Temperature 25 - 30 °CAffects both fungal growth and enzyme activity.[8]
pH 5.0 - 7.0Influences nutrient uptake and secondary metabolite stability.[8][9]
Carbon Source Glucose, SucrosePrimary energy source for growth and biosynthesis.[8]
Nitrogen Source Peptone, Yeast ExtractEssential for biomass and enzyme production.[8]
Aeration > 1 vvmCritical for aerobic respiration and P450 enzyme function.-

Note: Specific yield data for this compound is not yet widely published. The values presented are general ranges for fungal secondary metabolite production and should be optimized for each specific process.

Experimental Protocols

Protocol 1: General Procedure for Heterologous Expression of this compound Biosynthetic Gene Cluster in Aspergillus oryzae
  • Vector Construction: Assemble the this compound biosynthetic gene cluster into a suitable fungal expression vector under the control of a strong, inducible promoter.

  • Protoplast Preparation: Prepare protoplasts from a suitable Aspergillus oryzae host strain using enzymatic digestion of the fungal cell wall.

  • Transformation: Introduce the expression vector into the A. oryzae protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

  • Selection and Screening: Select for transformed colonies on appropriate selective media and screen for the production of this compound using analytical techniques like LC-MS.

Protocol 2: General Procedure for Extraction of this compound from Aspergillus oryzae Culture
  • Harvest: Separate the fungal mycelia from the fermentation broth by filtration.

  • Extraction of Mycelia (if intracellular):

    • Lyophilize the mycelia.

    • Grind the dried mycelia to a fine powder.

    • Extract the powder with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Extraction of Broth (if extracellular):

    • Perform liquid-liquid extraction of the fermentation broth with an appropriate immiscible organic solvent (e.g., ethyl acetate).

  • Combine and Concentrate: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Protocol 3: General Procedure for HPLC Quantification of this compound
  • Sample Preparation: Dissolve a known amount of the crude extract in the HPLC mobile phase and filter through a 0.22 µm syringe filter.

  • HPLC System: Use a reversed-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a common starting point for separating fungal secondary metabolites.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has significant absorbance (to be determined by UV-Vis spectroscopy of a purified sample).

  • Quantification: Calculate the concentration of this compound in the sample by comparing the peak area to a standard curve generated from a pure this compound standard.[13]

Visualizations

Cotylenin_F_Biosynthesis_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing cluster_3 Quality Control Gene Cluster Assembly Gene Cluster Assembly Vector Construction Vector Construction Gene Cluster Assembly->Vector Construction Host Transformation (A. oryzae) Host Transformation (A. oryzae) Vector Construction->Host Transformation (A. oryzae) Inoculum Development Inoculum Development Host Transformation (A. oryzae)->Inoculum Development Scale-up Fermentation Scale-up Fermentation Inoculum Development->Scale-up Fermentation Harvest Harvest Scale-up Fermentation->Harvest Extraction Extraction Harvest->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Pure this compound Pure this compound Purification (Chromatography)->Pure this compound Quantification (HPLC) Quantification (HPLC) Pure this compound->Quantification (HPLC)

Caption: A generalized workflow for the production of this compound.

Cotylenin_F_Signaling_Pathway This compound This compound Protein-Protein Complex Protein-Protein Complex This compound->Protein-Protein Complex stabilizes 14-3-3 Protein 14-3-3 Protein 14-3-3 Protein->Protein-Protein Complex Partner Protein Partner Protein Partner Protein->Protein-Protein Complex Downstream Signaling Downstream Signaling Protein-Protein Complex->Downstream Signaling modulates

Caption: The signaling action of this compound.

References

Technical Support Center: Improving the Stability of Cotylenin F in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Cotylenin F, ensuring its stability in aqueous solutions is paramount for obtaining reliable experimental results and developing viable therapeutic formulations. This technical support center provides a comprehensive guide to understanding and mitigating the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: Based on studies of related fusicoccane diterpenoids and other natural compounds, the primary factors influencing the stability of this compound in aqueous solutions are pH, temperature, and light exposure. As a complex natural product, this compound is susceptible to chemical degradation under various environmental conditions.

Q2: How does pH impact the stability of this compound?

A2: Acidic or basic conditions can catalyze the hydrolysis of ester groups present in the this compound molecule.[1] For instance, the related compound Fusicoccin A has been shown to undergo deacetylation. While specific studies on this compound are limited, it is advisable to maintain a pH range of 3-5, as acidic conditions have been shown to be favorable for the stability of similar natural pigments.[2] Alkaline pH should be avoided as it can accelerate degradation.

Q3: What is the effect of temperature on this compound stability?

A3: Elevated temperatures can accelerate the degradation of this compound. For short-term storage of aqueous solutions, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) is advisable to minimize degradation. It is crucial to avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to light?

A4: Yes, similar to many complex organic molecules, this compound is likely susceptible to photodegradation.[3] Aqueous solutions of this compound should be protected from light by using amber vials or by wrapping the containers in aluminum foil.

Q5: What are the potential degradation pathways for this compound?

A5: The primary degradation pathway for fusicoccane diterpenoids like this compound is likely hydrolysis of the ester linkages. For the related compound Fusicoccin A, the major degradation products are 3'-O-deacetyl fusicoccin and 19-O-deacetyl fusicoccin. It is plausible that this compound undergoes similar deacetylation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and experimentation with this compound in aqueous solutions.

Problem Possible Causes Troubleshooting Steps
Loss of biological activity of this compound solution over time. Degradation of this compound due to improper storage conditions.1. Verify Storage: Ensure the solution is stored at the correct temperature (refrigerated for short-term, frozen for long-term) and protected from light. 2. Check pH: If the solution is buffered, verify that the pH is within the optimal range (pH 3-5). 3. Prepare Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions of this compound.
Inconsistent experimental results between different batches of this compound solutions. Variability in the extent of degradation between batches.1. Standardize Solution Preparation: Implement a strict protocol for the preparation of all this compound solutions, including the source of the compound, solvent, concentration, and storage conditions. 2. Perform Quality Control: Use a stability-indicating analytical method, such as HPLC, to check the purity and concentration of the this compound solution before each experiment.
Precipitation of this compound from the aqueous solution. Poor solubility of this compound in the aqueous medium.1. Use of Co-solvents: Consider the use of a small percentage (e.g., 1-5%) of a biocompatible organic co-solvent such as DMSO or ethanol to improve solubility. However, the effect of the co-solvent on the experiment should be evaluated. 2. Formulation Strategies: For drug development purposes, explore advanced formulation strategies such as the use of cyclodextrins or liposomes to enhance solubility and stability.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[3][4][5]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the this compound solution in 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.[3]

    • Thermal Degradation: Heat the solid this compound or its solution at 80 °C for 48 hours.

    • Photodegradation: Expose the this compound solution to UV light (254 nm) and visible light for a defined period.[3]

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.[6][7][8]

Objective: To develop and validate an HPLC method that can separate this compound from its degradation products.

Methodology:

  • Column and Mobile Phase Selection: Start with a C18 reversed-phase column. A common mobile phase for similar compounds consists of a mixture of acetonitrile and water (or a buffer like phosphate buffer) with a gradient elution.

  • Method Development:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Optimize the mobile phase composition, gradient, flow rate, and detection wavelength to achieve adequate separation between the this compound peak and the peaks of the degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9]

Potential Stabilization Strategies

For researchers facing significant stability challenges with this compound, particularly in the context of drug development, the following advanced formulation strategies can be considered:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability.[2][10][11][12][13] The formation of a this compound-cyclodextrin complex could protect the molecule from hydrolysis and photodegradation.

  • Liposomal Encapsulation: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. Encapsulating this compound within liposomes can shield it from the aqueous environment and provide a controlled release profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photodegradation stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

stabilization_strategies cluster_problem Problem cluster_solutions Potential Solutions instability This compound Instability in Aqueous Solution storage Optimized Storage (Low Temp, Light Protection) instability->storage ph_control pH Control (Acidic Buffer) instability->ph_control cyclo Cyclodextrin Complexation instability->cyclo lipo Liposomal Encapsulation instability->lipo

Caption: Strategies to improve the stability of this compound.

signaling_pathway_placeholder Cotylenin_F This compound Target_Protein Target Protein Cotylenin_F->Target_Protein Binds to Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Activates Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Inhibits Biological_Response Biological Response Downstream_Effector_1->Biological_Response Downstream_Effector_2->Biological_Response

References

Optimizing Cotylenin F Dosage for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Cotylenin F in in vitro experiments. All recommendations are based on available data and established laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, like other fusicoccane diterpenoids such as Cotylenin A, functions as a "molecular glue."[1] It stabilizes the protein-protein interactions (PPIs) between 14-3-3 proteins and their various client proteins.[1][2] 14-3-3 proteins are crucial regulators of many cellular processes, and their client proteins include key signaling molecules involved in cancer, such as C-RAF, p53, and BAD.[1] By stabilizing these interactions, this compound can modulate downstream signaling pathways, leading to effects like cell differentiation, apoptosis, and cell cycle arrest.

Q2: What is a recommended starting concentration for this compound in in vitro experiments?

A2: Direct empirical data on the optimal dosage of this compound for various cell lines is limited in publicly available literature. However, based on studies with the closely related compound Cotylenin A (CN-A), a starting concentration range of 5 µg/mL to 20 µg/mL is recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically dissolved in a small amount of an organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in cell culture medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent.[3]

Basic Protocol for Stock Solution Preparation:

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of high-purity DMSO (e.g., to make a 10 mg/mL or 20 mg/mL stock solution).

  • Ensure the powder is completely dissolved by gentle vortexing or pipetting.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Important Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: I am observing unexpected cytotoxicity or lack of effect. What are some common troubleshooting steps?

A4:

  • Inconsistent Results:

    • Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as cellular responses can change over time in culture.

    • Cell Seeding Density: Use a consistent cell seeding density across all experiments, as this can influence the effective concentration of the compound per cell.

  • High Cytotoxicity at Low Concentrations:

    • DMSO Concentration: Verify that the final DMSO concentration in your culture medium is not exceeding 0.1%. Prepare a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.

    • Compound Stability: Ensure your this compound stock solution has been stored properly and has not degraded.

  • Lack of Expected Effect:

    • Dose-Response: You may need to test a wider range of concentrations.

    • Incubation Time: The duration of treatment may be insufficient to observe the desired effect. Consider a time-course experiment.

    • Cell Line Sensitivity: Not all cell lines will respond to this compound in the same way. The expression levels of 14-3-3 proteins and their specific client proteins can influence sensitivity.

Experimental Protocols

Protocol 1: Determining the Optimal Dosage of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.

Materials:

  • This compound

  • DMSO

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock of this compound in complete medium from your concentrated stock solution. Create a serial dilution to obtain a range of 2X concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include wells for a vehicle control (medium with DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Data Presentation

Table 1: Example Dose-Response Data for this compound on a Hypothetical Cancer Cell Line

This compound Concentration (µg/mL)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
195.3 ± 4.8
572.1 ± 6.1
1051.8 ± 5.5
2028.4 ± 4.9
5015.7 ± 3.8

Table 2: Recommended Starting Concentrations of Cotylenin A (as a proxy for this compound) in Different Cancer Cell Lines

Cell LineCancer TypeConcentration Range (µg/mL)Reference
Y-79, WERI-Rb-1Retinoblastoma10 - 20[3]
MCF-7Breast Cancer~5 (in combination with rapamycin)[4]
Human non-small cell lung carcinomaLung CancerNot specified, used in combination with IFN-alpha[5]

Visualizations

Signaling Pathway

CotyleninF_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm CotyleninF This compound StabilizedComplex Stabilized Complex CotyleninF->StabilizedComplex Stabilizes p_ClientProtein Phosphorylated Client Protein (e.g., C-RAF) Complex 14-3-3 / Client Protein Complex p_ClientProtein->Complex Protein1433 14-3-3 Protein Protein1433->Complex Complex->StabilizedComplex Binding Downstream Downstream Signaling (e.g., MAPK Pathway) StabilizedComplex->Downstream Modulates CellularResponse Cellular Response (Apoptosis, Differentiation, Cell Cycle Arrest) Downstream->CellularResponse Leads to

Caption: this compound stabilizes the interaction between 14-3-3 and its client proteins.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (in DMSO) Dilute Prepare Serial Dilutions of this compound Stock->Dilute Cells Seed Cells in 96-well Plate Treat Treat Cells and Incubate (24-72h) Cells->Treat Dilute->Treat AddMTT Add MTT Reagent Treat->AddMTT Solubilize Solubilize Formazan AddMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve and Determine IC50 Calculate->Plot

Caption: Workflow for determining the IC50 of this compound.

References

Technical Support Center: Managing Cotylenin F for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for managing the supply and use of Cotylenin F in experimental settings. Given the reported challenges in the availability of this compound due to issues with its natural source, this guide offers practical solutions, including troubleshooting experimental hurdles and considering alternatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a diterpene glycoside, a natural product that has garnered significant interest in biomedical research. It functions as a "molecular glue," stabilizing protein-protein interactions (PPIs). Specifically, it is known to stabilize the interaction between 14-3-3 proteins and their client proteins, such as C-RAF kinase.[1][2] This stabilization can modulate signaling pathways implicated in cancer and other diseases, making this compound a valuable tool for studying these processes and for potential therapeutic development.

Q2: What are the current supply issues with this compound?

The primary source of Cotylenin A and its analogues, including this compound, has been the fungus Cladosporium sp. 501-7W. However, reports indicate that this strain has lost its ability to proliferate, leading to a significant scarcity of the natural product.[1] This supply issue has prompted increased research into the total chemical synthesis and biosynthesis of this compound and related compounds to meet research demands.

Q3: Are there any alternatives to this compound?

Yes, the most common alternative is Fusicoccin A , another natural product that also stabilizes 14-3-3 PPIs.[3][4] Additionally, researchers are developing semi-synthetic and fully synthetic analogs of Cotylenin A and Fusicoccin A to overcome supply limitations and to potentially improve selectivity and potency.[3] When considering an alternative, it is crucial to evaluate its efficacy and specificity for the particular 14-3-3/client protein interaction under investigation.

Q4: How should I prepare and store this compound?

For optimal stability, this compound should be handled and stored with care. Here are some general guidelines:

  • Solid Form: Store at -20°C, desiccated and protected from light.

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. It is recommended to use freshly prepared dilutions for experiments. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when using this compound in experiments, particularly in 14-3-3 PPI stabilization assays.

Problem Possible Cause(s) Suggested Solution(s)
Low or no stabilizing effect observed 1. Incorrect concentration of this compound: The concentration may be too low to elicit a response. 2. Degraded this compound: Improper storage or handling may have led to compound degradation. 3. Assay conditions are not optimal: Buffer composition, pH, or temperature may be affecting the interaction. 4. Protein quality issues: The 14-3-3 or client protein may be misfolded, aggregated, or inactive.1. Perform a dose-response experiment to determine the optimal concentration. 2. Use a fresh aliquot of this compound from proper storage. If possible, verify the compound's integrity using analytical methods like LC-MS. 3. Optimize assay buffer components, including pH and salt concentrations. Ensure the experimental temperature is appropriate for the protein system. 4. Verify the quality and activity of your proteins using techniques like SDS-PAGE, size-exclusion chromatography, and functional assays.
High background signal in fluorescence-based assays (e.g., FP) 1. Autofluorescence of this compound: The compound itself may be fluorescent at the excitation/emission wavelengths used. 2. Light scattering: High concentrations of proteins or compound aggregates can cause light scattering.[5] 3. Contaminated reagents or plates: Buffer components or microplates may be fluorescent.[6]1. Measure the fluorescence of this compound alone at the assay concentration. If it is significant, consider using a different fluorescent probe with distinct spectral properties. 2. Centrifuge protein solutions and compound dilutions before use to remove aggregates. Consider adding a non-ionic detergent like Tween-20 (e.g., 0.01%) to the assay buffer to reduce non-specific binding and aggregation.[7] 3. Use high-quality, non-binding black microplates for fluorescence assays.[6] Test the background fluorescence of all buffer components individually.
Inconsistent or non-reproducible results 1. Inaccurate pipetting: Small volumes of concentrated compounds can be difficult to pipette accurately. 2. Incomplete mixing: Inadequate mixing of reagents in the assay wells. 3. Solubility issues: this compound may precipitate out of solution at the working concentration.1. Use calibrated pipettes and perform serial dilutions to reach the final low concentrations. 2. Ensure thorough but gentle mixing after adding each reagent. 3. Visually inspect the wells for any precipitation. If solubility is an issue, you may need to adjust the final DMSO concentration (while ensuring it does not affect the assay) or explore the use of other co-solvents.
Unexpected decrease in signal in FP assays 1. Fluorophore environment change: The binding of the protein and stabilizer could alter the environment of the fluorescent probe in a way that quenches its fluorescence. 2. Displacement of the fluorescent probe: The stabilizer might be interacting with the labeled peptide in a way that it gets displaced from the protein.[6]1. This can still be a valid result if it is reproducible and dose-dependent. The binding can be quantified from the decrease in polarization. 2. Consider labeling the other protein in the interaction or using a different labeling site on the peptide to see if the effect persists.

Quantitative Data Summary

The following table summarizes key quantitative data for Cotylenin derivatives from a fluorescence polarization (FP) assay measuring the stabilization of the interaction between a FAM-labeled C-RAF peptide (pS233pS259) and 14-3-3ζ protein.

CompoundEC50 (µM)Apparent Kd (µM)Fold Stabilization
Cotylenin C (CN-C) 1.70.49~4.7
Cotylenin E (CN-E) 2.10.54~4.3
This compound (CN-F) 2.50.61~3.8
Cotylenin I (CN-I) 2.30.58~4.0
ISIR-050 (Cotylenin A mimic) 3.50.75~3.1
Control (No Stabilizer)-2.31

Data adapted from a study on the total biosynthesis of cotylenin diterpene glycosides.[1] The fold stabilization is calculated relative to the apparent Kd without a stabilizer.

Experimental Protocols

Fluorescence Polarization (FP) Assay for 14-3-3/C-RAF PPI Stabilization

This protocol is a general guideline for assessing the stabilizing effect of this compound on the interaction between 14-3-3 and a fluorescently labeled C-RAF phosphopeptide.

Materials:

  • Purified 14-3-3 protein (e.g., 14-3-3ζ)

  • Fluorescently labeled C-RAF phosphopeptide (e.g., FAM-C-RAF pS233pS259)

  • This compound

  • Assay Buffer: e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • DMSO (for dissolving this compound)

  • Black, non-binding 384-well microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

    • Create a serial dilution of this compound in the assay buffer to achieve the desired final concentrations.

    • Prepare solutions of 14-3-3 protein and the fluorescently labeled C-RAF peptide in the assay buffer. The final concentration of the labeled peptide should be low (e.g., 5-20 nM) and ideally below its Kd for the interaction.[1] The 14-3-3 concentration should be at or near the Kd of the interaction to ensure sensitivity to stabilization.

  • Assay Setup (for EC50 determination):

    • Add the assay buffer to all wells.

    • Add the serially diluted this compound solutions to the appropriate wells. Include a "no compound" control with an equivalent amount of DMSO.

    • Add the fluorescently labeled C-RAF peptide to all wells at a fixed final concentration.

    • Add the 14-3-3 protein to all wells at a fixed final concentration.

    • The final volume in each well should be consistent (e.g., 20 µL).

  • Incubation:

    • Mix the plate gently (e.g., on a plate shaker for 1 minute).

    • Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).

  • Data Analysis:

    • Plot the change in millipolarization (mP) units against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal stabilizing effect.

Visualizations

Signaling Pathway of C-RAF Regulation by 14-3-3 and this compound

Caption: C-RAF signaling pathway and its modulation by this compound.

Experimental Workflow for this compound Screening

FP_Workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - 14-3-3 protein - Labeled C-RAF peptide start->prep_reagents plate_setup Set up 384-well plate: Add buffer, compound, peptide, and protein prep_reagents->plate_setup incubation Incubate at RT (30-60 min, protected from light) plate_setup->incubation read_plate Measure Fluorescence Polarization incubation->read_plate data_analysis Data Analysis: Plot mP vs. [Compound] read_plate->data_analysis determine_ec50 Determine EC50 data_analysis->determine_ec50 end End determine_ec50->end

Caption: Workflow for a fluorescence polarization-based screening assay.

References

Technical Support Center: Stereoselective Synthesis of the 5-8-5 Tricyclic Core

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of the 5-8-5 tricyclic core, a common scaffold in numerous bioactive natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the stereoselective synthesis of the 5-8-5 tricyclic core?

The primary challenges include:

  • Construction of the 8-membered ring: This is often difficult due to unfavorable entropic and enthalpic factors.[1]

  • Control of stereochemistry: The dense array of stereocenters, including quaternary carbons, within the 5-8-5 framework presents a significant hurdle.[2][3]

  • Development of modular strategies: Creating synthetic routes that allow for the flexible modification of the core structure for structure-activity relationship (SAR) studies is often challenging.[4][5]

Q2: Which synthetic strategies are commonly employed to construct the 5-8-5 ring system?

Common strategies include:

  • Cycloaddition reactions: Photocycloadditions of pyridones and pyrones can provide direct access to the 5-8-5 scaffold.[5][6] Nickel-catalyzed [4+4] cycloadditions are also utilized.[1]

  • Cycloisomerization reactions: Photoinduced cycloisomerization of acyclic precursors can form the 5-8-5 framework, sometimes proceeding through a cyclobutane intermediate.[4][5]

  • Ring-closing metathesis (RCM): RCM is a powerful tool for forming the central 8-membered ring.[7]

  • Radical cascades: Programmed radical cascades can efficiently forge the challenging 5-8-5 fused ring systems.[8]

  • Transannular cyclizations: Base-mediated transannular cyclizations of macrocyclic precursors can yield the tricyclic [5-8-5] framework.[9]

Q3: How can I improve the diastereoselectivity of my cyclization reaction?

Improving diastereoselectivity often involves:

  • Catalyst selection: The choice of catalyst can significantly influence the stereochemical outcome. For instance, in RCM, Grubbs-II catalyst was chosen to prevent unwanted isomerization that was observed with Grubbs-I.[7]

  • Substrate control: Installing a chiral auxiliary or a sterically demanding group on the substrate can direct the stereochemistry of the cyclization. Increasing the steric size of substituents has been shown to improve diastereoselectivity in photoinduced cycloisomerizations.[10][11]

  • Reaction parameter optimization: Screening solvents, temperatures, and reaction times is crucial. For example, the choice of solvent was found to impact both reaction efficiency and stereoselectivity in a photoinduced cycloisomerization.[10]

Troubleshooting Guides

Problem 1: Low yield in the formation of the 5-8-5 core via photoinduced cycloisomerization.
Potential Cause Troubleshooting Suggestion Relevant Experimental Data
Photochemical decomposition of starting material or product. 1. Monitor the reaction progress closely and stop the irradiation once the starting material is consumed to a significant extent.[4] 2. Optimize the reaction temperature; lower temperatures may minimize decomposition.[6] 3. Consider a two-stage protocol where the photochemical step is followed by a thermal rearrangement in the absence of UV light.[12]In one study, it was found that both the product and an intermediate decompose at 65°C when exposed to UV light.[5][6]
Inefficient thermal rearrangement of the cyclobutane intermediate. 1. Add a base, such as triethylamine (Et3N), to promote the rearrangement to the final 5-8-5 product.[5][6] 2. Increase the temperature for the thermal rearrangement step (e.g., 100 °C).[5][6]Rearrangement of a key intermediate to the final product was achieved in quantitative yield when heated to 100°C in the presence of Et3N.[5][6]
Sub-optimal solvent choice. Screen different solvents. A switch from MeCN to n-BuOH was shown to improve the yield from 51% to 67%.[12]See Table 1 for a summary of optimization studies.

Table 1: Summary of Optimization Studies for a Two-Stage Photoinduced Cycloisomerization [6]

EntryModificationTime (h) (UV/Heat)Yield of 3 (%)Recovered 4 (%)
1None (in MeCN)12 / 65126
2n-BuOH as solvent12 / 2679
3n-BuOH, no Et3N12 / 25014
7None, gram-scale55 / 66124
8n-BuOH, gram-scale34 / 25922
Problem 2: Poor diastereoselectivity in the key cyclization step.
Potential Cause Troubleshooting Suggestion Relevant Experimental Data
Insufficient facial bias during the cyclization. 1. Introduce a sterically bulky protecting group or substituent near the reacting center to direct the approach of the incoming reactant. 2. Utilize a chiral catalyst or auxiliary to induce asymmetry.Increasing the steric size of an alkyl group at C3 of a precursor from a methyl to a trifluoromethyl, cyclopropyl, or phenyl group improved the diastereomeric ratio from 9:1 to >20:1.[10][11]
Flexible transition state. 1. Lower the reaction temperature to favor the lower energy transition state, which may lead to higher selectivity.[8] 2. Change the solvent to one that may better organize the transition state through specific interactions.Triethylborane/air-mediated initiation was found to be crucial as the higher temperatures needed for AIBN-mediated processes resulted in lower diastereoselectivity.[8]
Undesired isomerization prior to or after cyclization. 1. For RCM reactions, consider switching from a Grubbs-I to a Grubbs-II catalyst, as the latter can be less prone to causing double bond isomerization.[7] 2. Analyze the crude reaction mixture to determine if isomerization is occurring and at what stage.In one case, a G-I catalyst led to a dimeric product, while a G-II catalyst promoted the formation of an undesired [5-7] bicycle due to isomerization before cyclization.[7]

Table 2: Effect of C3 Substituent on Diastereoselectivity in a Photoinitiated Isomerization Cascade [11]

Precursor (Substituent at C3)Diastereomeric Ratio (d.r.)Isolated Yield (%)
12d (OH)1.2 : 144
12a (Me)9 : 164
12e (CF3)>20 : 1>70
12f (c-propyl)>20 : 1>70
12g (Ph)>20 : 1>70

Experimental Protocols

Protocol 1: Two-Stage Photoinduced Cycloisomerization to form the 5-8-5 Core[12]

This protocol describes the conversion of a diene-furan precursor (4) to the 5-8-5 tricyclic enone (3).

Materials:

  • Precursor 4

  • n-Butanol (n-BuOH) or Acetonitrile (MeCN)

  • Triethylamine (Et3N)

  • Rayonet photochemical reactor with 24 W UV lamps (350 nm)

  • Standard glassware for organic synthesis

Procedure:

  • Prepare a 60 mM solution of precursor 4 in n-BuOH in a quartz flask.

  • Irradiate the solution in a Rayonet reactor at 35 °C for 12-34 hours, monitoring the reaction by TLC or NMR.

  • Remove the reaction mixture from the photoreactor.

  • Add triethylamine (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 100 °C for 2-6 hours.

  • Cool the reaction to room temperature, concentrate under reduced pressure, and purify by silica gel chromatography to afford the 5-8-5 tricycle 3.

Protocol 2: Stereoselective Installation of a Quaternary Methyl Group[5][6]

This protocol describes the 1,4-conjugate addition of a methyl group to the enone of the 5-8-5 core.

Materials:

  • 5-8-5 enone 3

  • Methyllithium (MeLi)

  • Copper(I) iodide (CuI)

  • Chlorotrimethylsilane (TMSCl)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M aqueous HCl

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare lithium dimethylcuprate (Me2CuLi) by adding two equivalents of MeLi to one equivalent of CuI in THF at -78 °C.

  • To this solution, add a solution of the enone 3 in THF at -78 °C.

  • After stirring for an appropriate time (monitor by TLC), quench the reaction by adding TMSCl.

  • Warm the reaction to room temperature and partition between an organic solvent and water.

  • Separate the organic layer, dry it over a drying agent (e.g., Na2SO4), and concentrate under reduced pressure to obtain the silyl enol ether 14. This intermediate is often used without further purification.

  • Hydrolyze the silyl enol ether by stirring with 1 M aqueous HCl in THF.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by crystallization or chromatography to yield the methylated ketone 15.

Visualizations

experimental_workflow Workflow for Two-Stage 5-8-5 Core Synthesis start Prepare 60 mM solution of Precursor 4 in n-BuOH photoreaction Irradiate at 35°C (350 nm) (12-34 h) start->photoreaction add_base Add Et3N (1.1 equiv) photoreaction->add_base thermal_rearrangement Heat to 100°C (2-6 h) add_base->thermal_rearrangement workup Workup and Purification thermal_rearrangement->workup product Isolated 5-8-5 Tricycle 3 workup->product

Caption: Workflow for the Two-Stage Synthesis of the 5-8-5 Core.

troubleshooting_logic Troubleshooting Low Diastereoselectivity start Low Diastereoselectivity Observed cause1 Insufficient Facial Bias? start->cause1 cause2 Flexible Transition State? start->cause2 cause3 Undesired Isomerization? start->cause3 solution1a Increase Steric Bulk on Substrate cause1->solution1a solution1b Use Chiral Catalyst/Auxiliary cause1->solution1b solution2a Lower Reaction Temperature cause2->solution2a solution2b Change Solvent cause2->solution2b solution3 Change Catalyst (e.g., G-I to G-II for RCM) cause3->solution3

Caption: Decision-making flow for troubleshooting low diastereoselectivity.

signaling_pathway Simplified Reaction Pathway of Photoinduced Cycloisomerization precursor Acyclic Precursor (4) photocycloaddition [2+2] Photocycloaddition precursor->photocycloaddition cyclobutane Cyclobutane Intermediate (5) photocycloaddition->cyclobutane side_reaction Decomposition/Side Products photocycloaddition->side_reaction cope Cope Rearrangement cyclobutane->cope Δ cyclobutane->side_reaction cyclooctadiene Cyclooctadiene Intermediate (6) cope->cyclooctadiene isomerization Isomerization (promoted by base) cyclooctadiene->isomerization Et3N product 5-8-5 Tricyclic Product (3) isomerization->product

Caption: Key steps in the photoinduced cycloisomerization to the 5-8-5 core.

References

Strategies to improve the efficiency of Liebeskind-Srogl fragment coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Liebeskind-Srogl cross-coupling reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the Liebeskind-Srogl fragment coupling in a question-and-answer format.

Q1: My reaction is showing low to no conversion of the starting materials. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst and Reagent Integrity:

    • Palladium Catalyst: Ensure your Palladium source, such as Pd₂(dba)₃, is fresh and has been stored under an inert atmosphere. Palladium catalysts can degrade over time, leading to reduced activity.

    • Copper(I) Thiophene-2-carboxylate (CuTC): CuTC is a crucial co-catalyst and should be of high purity.[1][2][3] It is sensitive to air and moisture and should be handled under inert conditions. Consider using freshly prepared or purchased CuTC.

    • Ligand: Tris(2-furyl)phosphine (TFP) is a common ligand for this reaction.[4] Ensure it has not been oxidized. Using a glovebox or Schlenk line techniques for dispensing the catalyst and ligand is highly recommended.

  • Reaction Conditions:

    • Inert Atmosphere: The Liebeskind-Srogl coupling is typically performed under anaerobic conditions to prevent catalyst degradation and unwanted side reactions.[4] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that solvents are thoroughly degassed.

    • Temperature: While many protocols suggest temperatures around 50-55 °C, optimizing the temperature for your specific substrates may be necessary.[4] If you see no reaction at a lower temperature, a gradual increase might be beneficial. However, excessively high temperatures can lead to catalyst decomposition.

    • Solvent: Anhydrous THF or dioxane are commonly used solvents. Ensure your solvent is completely dry, as water can interfere with the reaction.

  • Substrate Reactivity:

    • Electron-Poor Boronic Acids: Boronic acids bearing electron-withdrawing groups can be challenging substrates and may lead to lower yields.[1] In such cases, increasing the catalyst loading (e.g., from 1 mol% to 5 mol% of Pd₂(dba)₃) or the amount of TFP ligand may improve the outcome. The addition of a co-catalyst like Cobalt(II) acetate (Co(OAc)₂) has also been reported to be beneficial in some cases.[1]

    • Sterically Hindered Substrates: Steric hindrance around the reactive sites of either the thioester or the boronic acid can significantly slow down the reaction. Higher temperatures and longer reaction times might be necessary.

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a known side reaction, particularly with electron-rich boronic acids or when the cross-coupling is slow. Here are some strategies to mitigate it:

  • Control Stoichiometry: Using a slight excess of the thioester relative to the boronic acid can sometimes favor the cross-coupling pathway.

  • Temperature Control: Lowering the reaction temperature may reduce the rate of homocoupling more than the rate of the desired cross-coupling.

  • Palladium Pre-catalyst: The choice of palladium source can influence the extent of side reactions. Experimenting with different Pd(0) or Pd(II) pre-catalysts might be beneficial.

Q3: My reaction is not working well with a nitrogen-containing heterocyclic substrate. What are the specific challenges and how can I address them?

A3: Nitrogen-containing heterocycles can be problematic substrates in the Liebeskind-Srogl coupling. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[1]

  • Protecting Groups: If possible, protecting the nitrogen atom with a suitable protecting group can prevent its coordination to the catalyst.

  • Ligand Choice: Experimenting with different phosphine ligands might identify one that is less sensitive to coordination by the heterocyclic substrate.

  • Additive Effects: The addition of certain additives that can compete for coordination to the palladium center might be helpful.

Frequently Asked Questions (FAQs)

Q1: What are the different "generations" of the Liebeskind-Srogl coupling?

A1: The Liebeskind-Srogl coupling has evolved through three "generations":

  • First Generation: This is the original protocol which uses a catalytic amount of a Pd(0) source, a phosphine ligand (like TFP), and a stoichiometric amount of a copper(I) carboxylate, typically CuTC, under anaerobic conditions.[4]

  • Second Generation: This version renders the reaction catalytic in copper by using an excess of the boronic acid under aerobic conditions. The extra boronic acid helps to regenerate the active copper catalyst.[4]

  • Third Generation: This generation makes the reaction catalytic in copper while using only one equivalent of the boronic acid. This is achieved by using a thio-auxiliary with an N-O motif that facilitates the turnover of the copper catalyst. These reactions are often performed under microwave conditions.[4]

Q2: What is the role of Copper(I) Thiophene-2-carboxylate (CuTC) in the reaction?

A2: CuTC plays a critical role in the catalytic cycle. It is believed to act as a thiophilic co-catalyst. The copper(I) center coordinates to the sulfur atom of the thioester, which activates the C-S bond towards oxidative addition to the palladium(0) catalyst.[5] This facilitates the key step of the catalytic cycle and allows the reaction to proceed under mild and neutral conditions.

Q3: Can I use other organometallic reagents besides boronic acids?

A3: Yes, while boronic acids are the most common coupling partners, the Liebeskind-Srogl coupling has been successfully performed with other organometallic reagents, such as organostannanes and organoindium reagents.[4] The choice of reagent may require optimization of the reaction conditions.

Data Presentation

Table 1: Substrate Scope of the Liebeskind-Srogl Coupling with Various Boronic Acids.

EntryBoronic AcidYield (%)
14-Methoxyphenylboronic acid89
24-Methylphenylboronic acid85
3Phenylboronic acid78
44-Fluorophenylboronic acid65
54-Chlorophenylboronic acid58
64-(Trifluoromethyl)phenylboronic acid35
73-Thienylboronic acid72
82-Naphthylboronic acid81
9Pyridin-3-ylboronic acid<1 (NR)
10Pyridin-4-ylboronic acid<1 (NR)

*NR = No Reaction. Data adapted from a study on the synthesis of squaramide-based antituberculosis agents.[1] The yields are for the coupling of the respective boronic acid with a pseudothioester.

Experimental Protocols

General Procedure for the First-Generation Liebeskind-Srogl Coupling:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Thioester (1.0 equiv)

  • Boronic acid (1.2 - 2.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2.5 mol%)

  • Tris(2-furyl)phosphine (TFP) (3-7.5 mol%)

  • Copper(I) thiophene-2-carboxylate (CuTC) (1.5 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the thioester, boronic acid, Pd₂(dba)₃, and TFP.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the CuTC to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (typically 50-55 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Liebeskind_Srogl_Troubleshooting cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Yield reagents Reagent Quality start->reagents Is it a reagent issue? conditions Reaction Conditions start->conditions Are the conditions optimal? substrate Substrate Reactivity start->substrate Is the substrate challenging? check_reagents Check Catalyst/Ligand/ CuTC Freshness reagents->check_reagents inert_atmosphere Ensure Inert Atmosphere & Dry Solvents conditions->inert_atmosphere optimize_temp Optimize Temperature conditions->optimize_temp increase_loading Increase Catalyst/ Ligand Loading substrate->increase_loading additives Consider Additives (e.g., Co(OAc)₂) substrate->additives end_point Reaction Optimized check_reagents->end_point Improved? inert_atmosphere->end_point Improved? optimize_temp->end_point Improved? increase_loading->end_point Improved? additives->end_point Improved?

Caption: Troubleshooting workflow for low-yield Liebeskind-Srogl reactions.

Liebeskind_Srogl_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Thioester, Boronic Acid, Pd Catalyst, & Ligand to Flask solvent 2. Add Anhydrous, Degassed Solvent reagents->solvent cu_salt 3. Add CuTC solvent->cu_salt heat 4. Heat and Stir under Inert Atmosphere cu_salt->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor quench 6. Quench and Extract monitor->quench purify 7. Purify by Chromatography quench->purify product Final Product purify->product

Caption: General experimental workflow for the Liebeskind-Srogl coupling.

References

Validation & Comparative

Cotylenin F vs. Cotylenin A: A Comparative Guide to their Bioactivity as 14-3-3 Protein-Protein Interaction Stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cotylenin A (CN-A) and Cotylenin F (CN-F) are fungal-derived diterpene glycosides that have garnered significant interest in the scientific community for their potent biological activities. Both compounds are recognized as stabilizers of 14-3-3 protein-protein interactions (PPIs), a mechanism with profound therapeutic potential, particularly in oncology.[1][2][3][4] This guide provides a comparative overview of the bioactivity of this compound and Cotylenin A, presenting available experimental data, detailing methodologies for key experiments, and illustrating the involved signaling pathways. While extensive research has been conducted on Cotylenin A, data on this compound is less abundant, and direct comparative studies are limited.

Mechanism of Action: Stabilization of 14-3-3 Protein-Protein Interactions

Both Cotylenin A and this compound exert their biological effects by acting as "molecular glues," stabilizing the interaction between 14-3-3 proteins and their various client proteins.[5][6] 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to hundreds of partner proteins, influencing their activity, localization, and stability.[7][8] By stabilizing these interactions, cotylenins can modulate critical cellular processes.

The primary mechanism of action for Cotylenin A involves the stabilization of the complex between 14-3-3 and client proteins such as RAF kinases.[1] Specifically, Cotylenin A binds to the interface of the 14-3-3 protein and phosphorylated serine residues on C-RAF (pSer233 and pSer259), effectively locking the complex in an inhibited state.[1] This stabilization of the RAF/14-3-3 interaction can counteract the aberrant activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which is commonly dysregulated in many human cancers.[1] The intricate saccharide moiety of cotylenins is understood to be crucial for their bioactivity.[2][3][4]

While this compound is also known to stabilize 14-3-3 PPIs, the specific client protein interactions and the precise binding details are not as extensively characterized as those of Cotylenin A.[2][3][4]

Quantitative Bioactivity Data

Table 1: Anti-proliferative Activity of Cotylenin A in Human Cancer Cell Lines

Cell Line Cancer Type IC50 / Effect Reference
Retinoblastoma (Y-79, WERI-Rb-1) Retinoblastoma Significant inhibition of cell proliferation at 10 and 20 µg/ml [9]
MCF-7 Breast Cancer Moderate growth suppression [10]

| NB4 | Promyelocytic Leukemia | Moderate growth suppression |[10] |

Note: The bioactivity of cotylenins can be significantly enhanced when used in combination with other therapeutic agents. For instance, Cotylenin A has been shown to act synergistically with rapamycin to inhibit the growth of cancer cells.[10]

Experimental Protocols

14-3-3 Protein-Protein Interaction Stabilization Assay

A common method to assess the stabilization of 14-3-3 PPIs is the Fluorescence Polarization (FP) Assay .

Objective: To quantify the ability of a compound to stabilize the interaction between a 14-3-3 protein and a fluorescently labeled phosphopeptide derived from a client protein.

Materials:

  • Purified recombinant 14-3-3 protein (e.g., 14-3-3ζ)

  • Fluorescently labeled phosphopeptide (e.g., FITC-labeled C-RAF pSer259 peptide)

  • Test compounds (Cotylenin A, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • A solution containing the 14-3-3 protein and the fluorescently labeled phosphopeptide is prepared in the assay buffer. The concentrations are optimized to ensure a significant FP signal change upon binding.

  • The test compounds are serially diluted to create a range of concentrations.

  • The test compound dilutions are added to the wells of a microplate.

  • The 14-3-3/phosphopeptide solution is added to the wells containing the test compounds.

  • The plate is incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • The fluorescence polarization of each well is measured using a microplate reader.

  • An increase in the FP signal in the presence of the test compound indicates stabilization of the 14-3-3/phosphopeptide interaction.

  • The data is plotted as FP signal versus compound concentration, and the EC50 value (the concentration of the compound that produces 50% of the maximal stabilization effect) is calculated.

Cell Proliferation Assay

The anti-proliferative effects of Cotylenin A and F can be determined using a Cell Viability Assay (e.g., MTT or WST-1 assay) .

Objective: To measure the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • Test compounds (Cotylenin A, this compound) dissolved in DMSO

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT assay)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • The cells are incubated with the compounds for a specific duration (e.g., 48 or 72 hours).

  • After the incubation period, the MTT or WST-1 reagent is added to each well.

  • The plates are incubated for a further period (typically 2-4 hours) to allow for the conversion of the reagent by metabolically active cells.

  • If using the MTT assay, a solubilization buffer is added to dissolve the formazan crystals.

  • The absorbance of each well is measured at the appropriate wavelength using a microplate reader.

  • The cell viability is calculated as a percentage relative to the vehicle-treated control cells.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF Activation pRAF p-RAF RAF->pRAF Phosphorylation MEK MEK pRAF->MEK Activation Fourteen33 14-3-3 pRAF->Fourteen33 Binding ERK ERK MEK->ERK Activation Proliferation Cell Proliferation ERK->Proliferation Activation Fourteen33->MEK Inhibition Cotylenin_A_F Cotylenin A / F Cotylenin_A_F->Fourteen33 Stabilizes Interaction

Caption: Cotylenin A/F-mediated stabilization of the 14-3-3/RAF interaction, inhibiting the MAPK/ERK signaling pathway.

Experimental_Workflow cluster_ppi_assay 14-3-3 PPI Stabilization Assay cluster_cell_assay Cell Proliferation Assay start_ppi Prepare 14-3-3 and fluorescent phosphopeptide mix add_compounds_ppi Add Cotylenin A/F (serial dilutions) start_ppi->add_compounds_ppi incubate_ppi Incubate add_compounds_ppi->incubate_ppi measure_fp Measure Fluorescence Polarization incubate_ppi->measure_fp analyze_ppi Calculate EC50 measure_fp->analyze_ppi seed_cells Seed Cancer Cells add_compounds_cell Add Cotylenin A/F (serial dilutions) seed_cells->add_compounds_cell incubate_cell Incubate (48-72h) add_compounds_cell->incubate_cell add_reagent Add MTT/WST-1 Reagent incubate_cell->add_reagent measure_abs Measure Absorbance add_reagent->measure_abs analyze_cell Calculate IC50 measure_abs->analyze_cell

Caption: Workflow for determining the bioactivity of Cotylenin A and F.

Conclusion

Cotylenin A and this compound are promising natural products that function as stabilizers of 14-3-3 protein-protein interactions. Cotylenin A has been more extensively studied, with demonstrated anti-proliferative activity in various cancer cell lines through the inhibition of the RAS-RAF-MEK-ERK signaling pathway. While this compound shares the same fundamental mechanism of action, a comprehensive, direct comparison of its bioactivity with Cotylenin A is a clear area for future research. The development of methods for the total synthesis of these compounds will undoubtedly facilitate more in-depth structure-activity relationship studies and the exploration of their full therapeutic potential.[11] Further investigations are warranted to elucidate the specific 14-3-3 client protein interactions of this compound and to obtain quantitative data that would allow for a direct and robust comparison with Cotylenin A.

References

A Comparative Guide to Cotylenin F and Fusicoccin A as 14-3-3 Protein-Protein Interaction Stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cotylenin F (CNF) and Fusicoccin A (FC-A), two natural diterpenoid glycosides known to stabilize 14-3-3 protein-protein interactions (PPIs). By acting as 'molecular glues', these compounds offer significant potential as chemical probes and therapeutic leads for diseases where 14-3-3 PPIs are dysregulated, including cancer and neurodegenerative disorders.[1][2]

Mechanism of Action: Molecular Glues

14-3-3 proteins are a family of highly conserved regulatory proteins that bind to phosphorylated serine or threonine motifs on a multitude of partner proteins, thereby modulating their function.[1] this compound and Fusicoccin A do not bind to 14-3-3 proteins or their partners alone. Instead, they occupy a hydrophobic pocket at the interface of the 14-3-3/partner protein complex, effectively "gluing" the two proteins together and enhancing the binding affinity.[3][4] This stabilization can lock the partner protein in a specific conformation or cellular location, altering downstream signaling.[5]

The core difference between the cotylenin and fusicoccin families lies in the substituent pattern of the diterpene ring system.[6] Specifically, fusicoccins possess a hydroxyl group at the C12 position, which is absent in cotylenins.[7] This structural variation can influence their binding selectivity for different 14-3-3/partner complexes.[6]

cluster_0 Unstabilized Interaction (Dynamic Equilibrium) cluster_1 Stabilized Interaction (Ternary Complex) p1 14-3-3 Protein p2 Phospho-Partner Protein p1->p2 Weak/ Transient p3 14-3-3 Protein p4 Phospho-Partner Protein p3->p4 Stabilized glue CNF / FC-A p3->glue glue->p4 cluster_stabilizer Point of Intervention RAS Active RAS-GTP CRAF C-RAF RAS->CRAF Activates MEK MEK1/2 CRAF->MEK Phosphorylates P_CRAF pS233/pS259 C-RAF CRAF->P_CRAF ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Activates Inactive_Complex Inactive C-RAF/14-3-3 Complex P_CRAF->Inactive_Complex p1433 14-3-3 p1433->Inactive_Complex Inactive_Complex->CRAF Prevents Activation stabilizer CNF / FC-A stabilizer->Inactive_Complex Stabilizes start Start prep Prepare Protein, Peptide, Stabilizer in identical buffer start->prep load_protein Load 14-3-3 + Stabilizer into sample cell prep->load_protein load_peptide Load Phosphopeptide into syringe prep->load_peptide titrate Inject peptide into cell (e.g., 20 x 2µL injections) load_protein->titrate load_peptide->titrate measure Measure heat change (μcal/sec) after each injection titrate->measure analyze Integrate peaks and fit isotherm to determine Kd, ΔH, ΔS measure->analyze end End analyze->end start Start immobilize Immobilize 14-3-3 protein on SPR sensor chip start->immobilize inject_analyte Inject phosphopeptide series (analyte) over chip immobilize->inject_analyte premix Pre-mix phosphopeptide with fixed [Stabilizer] immobilize->premix measure_native Measure native kon, koff (Association/Dissociation) inject_analyte->measure_native analyze Calculate Kd and Stabilization Factor (SF) measure_native->analyze inject_stabilized Inject stabilized complex series over chip premix->inject_stabilized measure_stabilized Measure stabilized kon, koff inject_stabilized->measure_stabilized measure_stabilized->analyze end End analyze->end start Start mix Mix fixed [Fluor-Peptide] with fixed [14-3-3] in wells start->mix titrate Add serial dilution of Stabilizer (CNF or FC-A) mix->titrate incubate Incubate to equilibrate titrate->incubate measure Measure Fluorescence Polarization (mP) incubate->measure analyze Plot mP vs [Stabilizer] and fit curve to find EC50 measure->analyze end End analyze->end

References

Efficacy of Cotylenin F Versus Other Diterpene Glycosides in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer efficacy of Cotylenin F, a fusicoccane diterpene glycoside, with other related diterpene glycosides. The information is compiled from preclinical studies to support further research and drug development in oncology.

Comparative Efficacy: An Overview

This compound, particularly in the form of Cotylenin A, has demonstrated significant potential in inhibiting the proliferation of various cancer cell lines. Its efficacy is often enhanced when used in combination with other therapeutic agents, such as rapamycin and interferon-α (IFN-α). While direct comparative studies with a broad range of diterpene glycosides are limited, existing data allows for a preliminary assessment of its potency against related compounds like Fusicoccin-A and other classes of diterpene and triterpene glycosides.

Table 1: Comparative in vitro Anti-cancer Activity of Diterpene Glycosides
CompoundCancer Cell LineIC50 ValueObservations
Cotylenin A Retinoblastoma (Y-79, WERI)Not specified, but significant growth inhibition at 10 and 20 µg/mlInduces apoptosis and differentiation.
Breast Carcinoma (MCF-7)Not specified, but 96% growth inhibition at 2.5 µg/ml (with 0.5 ng/ml rapamycin)Synergistic effect with rapamycin, induces G1 phase arrest.[1]
Fusicoccin-A Glioblastoma (U373-MG)92 µMDecreases proliferation and migration.[1][2]
Glioblastoma (Hs683)83 µMDecreases proliferation and migration.[1][2]
Ophiobolin-A VariousEffective against various cancer cell linesA fusicoccane with demonstrated anti-cancer activity.
Various Diterpenes A549, MDA-MB-231, MCF-7, KB, KB-VIN0.45–6.39 μMA range of inhibitory effects on multiple cancer cell lines.[3]
Triterpene Glycosides U87MG, A-549, P-388, MCF-7, HCT-116, MKN-280.60–3.95 µMSignificant cytotoxicities observed in various cancer cell lines.[4]
Prostate Cancer (PC-3)2.05 μM (Cucumarioside A2-2)Demonstrates concentration-dependent cytotoxic effects.[5]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Signaling Pathways and Mechanisms of Action

Cotylenin A primarily exerts its anti-cancer effects through the induction of cell cycle arrest and apoptosis. A key mechanism involves the upregulation of cyclin G2, a protein that plays a crucial role in cell cycle regulation.

Signaling Pathway of Cotylenin A in Cancer Cells

Cotylenin_A_Pathway Cotylenin_A Cotylenin A CyclinG2 Cyclin G2 Induction Cotylenin_A->CyclinG2 G1_Arrest G1 Phase Cell Cycle Arrest CyclinG2->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: Cotylenin A signaling cascade leading to cell cycle arrest and apoptosis.

Fusicoccin-A, another fusicoccane diterpene, is known to stabilize the interaction between 14-3-3 proteins and their client proteins, which can affect various signaling pathways involved in cell proliferation and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of diterpene glycoside efficacy.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow:

MTT_Assay_Workflow A 1. Cell Seeding (e.g., 1 x 10^4 cells/well in a 96-well plate) B 2. Treatment with Diterpene Glycosides (various concentrations) A->B C 3. Incubation (e.g., 24-72 hours at 37°C, 5% CO2) B->C D 4. Addition of MTT Reagent (e.g., 10 µL of 5 mg/mL solution) C->D E 5. Incubation (2-4 hours, formation of formazan crystals) D->E F 6. Solubilization of Formazan (e.g., 100 µL of DMSO or solubilization buffer) E->F G 7. Absorbance Measurement (at 570 nm using a microplate reader) F->G

Caption: A typical workflow for the MTT cell viability assay.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the diterpene glycosides. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

Experimental Workflow:

TUNEL_Assay_Workflow A 1. Cell Seeding and Treatment B 2. Cell Fixation (e.g., 4% paraformaldehyde) A->B C 3. Permeabilization (e.g., 0.1% Triton X-100) B->C D 4. Labeling Reaction (TdT enzyme and fluorescently labeled dUTPs) C->D E 5. Washing D->E F 6. Counterstaining (Optional) (e.g., DAPI for nuclear staining) E->F G 7. Visualization (Fluorescence microscopy or flow cytometry) F->G

Caption: The sequential steps involved in a TUNEL assay for apoptosis detection.

Protocol:

  • Cell Preparation: Culture and treat cells with the diterpene glycosides as described for the MTT assay.

  • Fixation: After treatment, harvest the cells and fix them with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize them with a solution of 0.1% Triton X-100 in PBS for 2-5 minutes on ice.

  • Labeling: Wash the cells again and then incubate them with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP (e.g., BrdUTP or FITC-dUTP), for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Washing: Stop the reaction by washing the cells with PBS.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells with fragmented DNA. The percentage of TUNEL-positive cells can be quantified.

Conclusion

This compound and other fusicoccane diterpenes represent a promising class of compounds for anti-cancer drug development. While this compound has shown significant efficacy, particularly in combination therapies, further direct comparative studies against a wider array of diterpene glycosides are necessary to fully elucidate its relative potency and therapeutic potential. The provided protocols and data serve as a foundational resource for researchers to design and conduct further investigations in this area.

References

Unveiling the Structural Secrets of Cotylenin F Derivatives as Molecular Glues

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the structure-activity relationship of Cotylenin F and its analogs in stabilizing 14-3-3 protein-protein interactions, complete with experimental data and pathway visualizations.

For Immediate Release

Researchers in oncology and drug discovery are constantly seeking novel therapeutic strategies. One promising avenue is the modulation of protein-protein interactions (PPIs), which are fundamental to cellular processes and often dysregulated in diseases like cancer. Cotylenins, a class of fungal-derived diterpene glycosides, have emerged as potent "molecular glues" that stabilize 14-3-3 PPIs, offering a unique mechanism for therapeutic intervention. This guide provides a comparative analysis of the structural activity relationship (SAR) of this compound and its derivatives, drawing upon recent findings in their biosynthesis and biological evaluation.

Cotylenin A (CN-A) is the most well-known member of this family, recognized for its ability to stabilize the interaction between 14-3-3 proteins and their client proteins, thereby impacting cancer-relevant pathways such as RAF signaling.[1] However, the limited availability of these natural products, due to the producing fungal strain losing its ability to proliferate, has hampered extensive research and development.[1] Recent breakthroughs in the total biosynthesis of cotylenin derivatives, including this compound, have opened new avenues for systematic SAR studies and the generation of novel, potent analogs.[1]

Comparative Activity of Cotylenin Derivatives

A recent study on the total biosynthesis of cotylenins has shed light on the PPI-stabilizing activities of several intermediates and derivatives, including this compound.[1] The stabilizing effect of these compounds on the 14-3-3ζ protein's interaction with a peptide from its client protein, C-RAF (specifically, the C-RAFpS233pS259 peptide), was evaluated. The results, presented in terms of half-maximal effective concentration (EC50), highlight the critical role of the saccharide moiety's modifications in determining the biological activity.

CompoundDescriptionEC50 (µM) for 14-3-3ζ/C-RAFpS233pS259 PPI Stabilization
Cotylenin C (CN-C) A naturally occurring cotylenin derivative.89.3 ± 10.9
Cotylenin E (CN-E) A biosynthetic precursor to other cotylenins.> 200
This compound (CN-F) A key intermediate in the cotylenin biosynthetic pathway.> 200
Cotylenin I (CN-I) Another biosynthetic intermediate.> 200
Compound 10 An unnatural derivative with a prenyl group at a different position on the sugar moiety.68.1 ± 13.0
ISIR-050 A semi-synthetic mimic of Cotylenin A.108.9 ± 18.2
Data sourced from Guan et al., 2024.[1]

The data reveals that Cotylenin C and the unnatural derivative, Compound 10, are the most potent stabilizers of the 14-3-3ζ/C-RAF PPI among the tested compounds, with EC50 values of 89.3 µM and 68.1 µM, respectively.[1] Interestingly, this compound, along with Cotylenins E and I, showed significantly weaker activity in this assay, with EC50 values greater than 200 µM.[1] This suggests that specific modifications on the saccharide portion of the molecule, such as the prenyl group placement, are crucial for potent PPI stabilization. The activity of the Cotylenin A mimic, ISIR-050, further underscores the therapeutic potential of this class of molecules.

Experimental Protocols

The evaluation of the 14-3-3 PPI-stabilizing activity of the cotylenin derivatives was performed using a Fluorescence Polarization (FP) assay. This in vitro biophysical technique is widely used to study molecular interactions in solution.

Fluorescence Polarization Assay for 14-3-3 PPI Stabilization

Objective: To quantify the ability of cotylenin derivatives to stabilize the interaction between the 14-3-3ζ protein and a fluorescein-labeled C-RAF phosphopeptide.

Materials:

  • 14-3-3ζ protein: Recombinantly expressed and purified.

  • FAM-C-RAFpS233pS259 peptide: A synthetic, fluorescein-labeled peptide corresponding to the diphosphorylated C-RAF sequence that binds to 14-3-3.

  • Cotylenin derivatives: Dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: A buffer solution appropriate for maintaining protein stability and interaction (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20).

  • 384-well, black, flat-bottom microplates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • A solution of the FAM-C-RAFpS233pS259 peptide and the 14-3-3ζ protein is prepared in the assay buffer at concentrations that result in a measurable baseline fluorescence polarization signal.

  • The cotylenin derivatives are serially diluted to create a range of concentrations for testing.

  • The serially diluted compounds are added to the wells of the 384-well plate.

  • The 14-3-3ζ protein and FAM-C-RAFpS233pS259 peptide mixture is then added to the wells containing the compounds.

  • The plate is incubated at room temperature for a specified period to allow the interaction to reach equilibrium.

  • The fluorescence polarization of each well is measured using a microplate reader. The excitation and emission wavelengths are set appropriately for the fluorescein label.

  • The measured fluorescence polarization values are plotted against the logarithm of the compound concentration.

  • The data is fitted to a sigmoidal dose-response curve to determine the EC50 value for each compound. The EC50 represents the concentration of the compound that produces 50% of the maximal stabilizing effect.

Signaling Pathway and Mechanism of Action

Cotylenin derivatives exert their biological effects by acting as "molecular glues" at the interface of 14-3-3 proteins and their client proteins. 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to phosphorylated serine or threonine residues on a multitude of client proteins, thereby modulating their function. The binding of a cotylenin derivative to the 14-3-3/client protein complex stabilizes this interaction, effectively locking the client protein in a 14-3-3-bound state. This can lead to various downstream cellular consequences depending on the specific client protein involved. In the context of cancer, stabilizing the interaction between 14-3-3 and an oncoprotein like C-RAF can sequester it and inhibit its downstream signaling, leading to anti-proliferative effects.

Cotylenin_Signaling_Pathway cluster_cotylenin Cotylenin Derivative Action cluster_ppi Protein-Protein Interaction cluster_downstream Downstream Cellular Effects Cotylenin_F_Derivative This compound Derivative 14-3-3 14-3-3 Protein PPI_Complex Stabilized 14-3-3/Client Protein Complex 14-3-3->PPI_Complex Client_Protein Client Protein (e.g., C-RAF) Client_Protein->PPI_Complex Downstream_Signaling Inhibition of Downstream Signaling PPI_Complex->Downstream_Signaling Leads to Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream_Signaling->Cellular_Response Induces

Caption: Mechanism of action of this compound derivatives.

The provided diagram illustrates the general mechanism by which this compound derivatives are thought to function. They act as stabilizers of the 14-3-3/client protein complex, which in turn modulates downstream signaling pathways, ultimately leading to specific cellular responses such as apoptosis or cell cycle arrest. The specific outcomes are dependent on the client protein whose interaction with 14-3-3 is stabilized.

Conclusion

The study of this compound derivatives and their structural activity relationship is a rapidly evolving field with significant therapeutic implications. The recent advancements in their total biosynthesis have provided a crucial platform for generating and testing novel analogs. The comparative data presented here highlights the importance of specific structural features, particularly on the saccharide moiety, for potent 14-3-3 PPI stabilization. The detailed experimental protocol for the fluorescence polarization assay provides a robust method for screening and characterizing new derivatives. As our understanding of the intricate 14-3-3 interactome grows, the rational design of selective and potent cotylenin-based molecular glues holds immense promise for the future of targeted cancer therapy.

References

A Comparative Analysis of Cotylenin F and its Aglycone, Cotylenol: Potency and Therapeutic Potential as 14-3-3 Molecular Glues

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the biological activities of Cotylenin F, a fusicoccane diterpenoid glycoside, and its aglycone, Cotylenol. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of molecular glues that stabilize 14-3-3 protein-protein interactions.

This compound and Cotylenol share a common mechanism of action, functioning as "molecular glues" to stabilize the interaction between the highly conserved 14-3-3 proteins and their various client proteins. This stabilization can modulate critical cellular processes, including cell cycle control, apoptosis, and signal transduction, making these compounds promising candidates for anticancer drug development. The primary structural difference between the two is the presence of a sugar moiety on this compound, which is absent in Cotylenol. This structural variation is believed to be a key determinant of their differing biological potencies.

Comparative Biological Activity

While direct comparative quantitative data for this compound is limited in publicly available literature, extensive research on the closely related Cotylenin A allows for a strong inference regarding the relative potency of this compound and its aglycone, Cotylenol.

Differentiation-Inducing Activity in Myeloid Leukemia Cells

Cotylenins are known to be potent inducers of differentiation in myeloid leukemia cells, a key therapeutic strategy for this type of cancer. Studies on Cotylenin A have shown that its aglycone, Cotylenol, is also bioactive but exhibits a modestly lower potency.[1] It is reported to be approximately 10 times less potent than Cotylenin A in inducing the differentiation of murine leukemia cells.[1] Given the structural similarity between Cotylenin A and this compound, a similar trend in potency is expected.

Table 1: Comparative Differentiation-Inducing Activity

CompoundRelative Potency in Inducing Differentiation
This compound (inferred) High
Cotylenol Moderate (approximately 10x less potent than glycosylated form)
Cytotoxicity and Anticancer Activity

The ability of this compound and Cotylenol to stabilize 14-3-3 protein interactions with client proteins involved in cell survival and proliferation pathways underlies their anticancer activity. This stabilization can lead to the induction of apoptosis and cell cycle arrest in cancer cells. The sugar moiety of this compound is thought to enhance its binding affinity and, consequently, its cytotoxic potency compared to Cotylenol.

Table 2: Comparative Cytotoxicity against Cancer Cell Lines (Inferred)

CompoundExpected IC50 Values
This compound Lower (Higher Potency)
Cotylenol Higher (Lower Potency)

Mechanism of Action: The "Molecular Glue" Concept

This compound and Cotylenol do not act by directly inhibiting an enzyme or blocking a receptor. Instead, they function by binding to a pocket at the interface of a 14-3-3 protein and its client protein, effectively "gluing" them together. This stabilization of the protein-protein interaction can either enhance or inhibit the function of the client protein, depending on the specific interaction being targeted.

cluster_0 Unstabilized Interaction cluster_1 Stabilized Interaction with this compound/Cotylenol 1433_1 14-3-3 Protein Client_1 Client Protein 1433_1->Client_1 Weak/Transient Interaction 1433_2 14-3-3 Protein Client_2 Client Protein 1433_2->Client_2 Stabilized Interaction Molecule This compound or Cotylenol 1433_2->Molecule Molecule->Client_2

Caption: Mechanism of action of this compound and Cotylenol as molecular glues.

Experimental Protocols

Below are detailed protocols for key experiments used to evaluate and compare the biological activities of compounds like this compound and Cotylenol.

Cell Differentiation Assay (Nitroblue Tetrazolium Reduction Assay)

This assay measures the ability of compounds to induce differentiation in myeloid leukemia cells (e.g., HL-60). Differentiated cells, such as macrophages, gain the ability to produce superoxide anions, which reduce the yellow, soluble nitroblue tetrazolium (NBT) to a blue, insoluble formazan.

Protocol:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells at a density of 2 x 10^5 cells/mL in a 24-well plate. Treat the cells with various concentrations of this compound or Cotylenol for 72-96 hours. Include a positive control (e.g., PMA) and a vehicle control.

  • NBT Staining: After incubation, centrifuge the cells and resuspend them in 200 µL of fresh medium containing 1 mg/mL NBT and 200 nM PMA.

  • Incubation: Incubate the cells for 25 minutes at 37°C.

  • Formazan Solubilization: Add 400 µL of 10% SDS in 0.01 M HCl to each well to stop the reaction and solubilize the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of differentiated cells is proportional to the absorbance.

Start Seed HL-60 Cells Treat Treat with this compound/Cotylenol (72-96h) Start->Treat NBT Add NBT/PMA Solution Treat->NBT Incubate Incubate (25 min) NBT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the NBT cell differentiation assay.

Apoptosis Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Cell Culture and Treatment: Culture cancer cells (e.g., Jurkat cells) and treat with this compound or Cotylenol for the desired time (e.g., 24-48 hours).

  • Fixation and Permeabilization: Harvest the cells, wash with PBS, and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Then, permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction: Wash the cells and resuspend in the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.

  • Incubation: Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. The fluorescence intensity of the cells is proportional to the degree of DNA fragmentation.

Start Culture & Treat Cells Fix Fix and Permeabilize Start->Fix TUNEL Add TUNEL Reaction Mix Fix->TUNEL Incubate Incubate (60 min) TUNEL->Incubate Analyze Analyze by Flow Cytometry or Microscopy Incubate->Analyze

Caption: Workflow for the TUNEL apoptosis assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound or Cotylenol for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm. The cell viability is expressed as a percentage of the untreated control. IC50 values can be calculated from the dose-response curves.

Start Seed Cells Treat Treat with Compounds (24-72h) Start->Treat MTT Add MTT Solution Treat->MTT Incubate Incubate (4h) MTT->Incubate Solubilize Dissolve Formazan Incubate->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound and its aglycone, Cotylenol, are valuable research tools and potential therapeutic agents due to their unique mechanism of action as 14-3-3 protein-protein interaction stabilizers. Based on structure-activity relationship studies of related compounds, this compound, with its glycosidic moiety, is expected to be a more potent inducer of cancer cell differentiation and apoptosis compared to Cotylenol. Further direct comparative studies are warranted to precisely quantify these differences and to fully elucidate the therapeutic potential of these "molecular glues" in oncology and other disease areas.

References

Validating the Anticancer Effects of Synthetic Cotylenin F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer effects of synthetic Cotylenin F against established chemotherapeutic agents, paclitaxel and doxorubicin. The information presented is curated from preclinical studies to assist researchers in evaluating its potential as a novel anticancer therapeutic.

Comparative Efficacy Against Breast and Retinoblastoma Cancers

Synthetic this compound, and its closely related natural analog Cotylenin A, have demonstrated significant anticancer activity in various cancer cell lines. This section compares its efficacy, based on the half-maximal inhibitory concentration (IC50), with paclitaxel and doxorubicin in breast adenocarcinoma (MCF-7) and retinoblastoma (Y-79) cell lines.

Compound MCF-7 (Breast Adenocarcinoma) IC50 Y-79 (Retinoblastoma) IC50
Synthetic Cotylenin A Not available in searched literature~10-20 µg/mL (Concentration at which significant growth inhibition was observed) [cite: ]
Paclitaxel ~7 µMNot available in searched literature
Doxorubicin 0.68 ± 0.04 µg/mL[1]15.11 µM[2]

Note: Direct IC50 values for synthetic this compound were not available in the reviewed literature. Data for Cotylenin A is used as a proxy. Significant growth inhibition of Y-79 cells was observed at concentrations of 10 and 20 µg/ml of Cotylenin A. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects through the induction of apoptosis and cell cycle arrest. The key signaling pathways involved are depicted below.

G cluster_cotylenin This compound cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Cotylenin_F This compound Cyclin_G2 Cyclin G2 Induction Cotylenin_F->Cyclin_G2 Upregulates Caspase_Activation Caspase Activation Cotylenin_F->Caspase_Activation Induces G1_Arrest G1 Phase Cell Cycle Arrest Cyclin_G2->G1_Arrest Leads to Apoptosis Apoptosis G1_Arrest->Apoptosis Can lead to Caspase_Activation->Apoptosis Triggers

Caption: Signaling pathway of this compound's anticancer effects.

Experimental Protocols

This section details the methodologies used in key experiments to validate the anticancer effects of this compound and the comparative drugs.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Caption: General workflow for an MTT cell viability assay.

Detailed Protocol for MCF-7 Cells:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of doxorubicin (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.8, and 1.6 µg/ml) for 48 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

Workflow:

Caption: General workflow for a TUNEL apoptosis assay.

Detailed Protocol for Y-79 Cells:

  • Cell Treatment: Culture Y-79 retinoblastoma cells with or without 10 µg/ml of Cotylenin A for 7 days.

  • Cell Fixation: Harvest the cells and fix them with a 4% paraformaldehyde solution.

  • Permeabilization: Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and dUTP-X-fluorescein for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of TUNEL-positive (apoptotic) cells.

Conclusion

Synthetic this compound demonstrates promising anticancer activity, particularly in its ability to induce apoptosis and inhibit cell proliferation in cancer cell lines. While direct comparative data with established drugs like paclitaxel and doxorubicin is limited, the available evidence suggests it operates through distinct signaling pathways, presenting a potential new avenue for cancer therapy. Further in-vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential and establish its efficacy and safety profile in comparison to current standard-of-care treatments.

References

Unveiling the Isoform Specificity of Cotylenin F: A Comparative Guide to 14-3-3 Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and protein isoforms is paramount. This guide provides a comparative analysis of the cross-reactivity of Cotylenin F, a potent stabilizer of 14-3-3 protein-protein interactions (PPIs), with different 14-3-3 isoforms. Due to the limited availability of direct quantitative data for this compound, this guide leverages experimental data from its close and well-studied analog, Cotylenin A, to infer its binding characteristics.

The 14-3-3 protein family comprises seven highly conserved isoforms in mammals (β, γ, ε, η, σ, τ, and ζ), which act as crucial regulators in a multitude of cellular signaling pathways. Their ability to bind to a vast number of phosphorylated client proteins makes them attractive therapeutic targets. Small molecules like this compound can modulate these interactions, offering potential for therapeutic intervention in diseases such as cancer.[1][2]

Comparative Analysis of Cotylenin A Interaction with 14-3-3 Isoforms

One of the most studied contexts for Cotylenin A is its stabilization of the interaction between 14-3-3 and the C-RAF kinase, a key component of the MAPK signaling pathway.[1][4] Cotylenin A has been shown to bind to the inhibitory 14-3-3 interaction sites of C-RAF (pSer233 and pSer259).[4]

14-3-3 IsoformClient ProteinEffect of Cotylenin AQuantitative Data (Cotylenin A)Reference
14-3-3ζ C-RAF (phosphorylated at Ser233 and Ser259)Stabilization of the PPIKd: 9 nM for the ternary complex (14-3-3ζ/C-RAFpp/Cotylenin A)[4]
14-3-3σ C-RAF (phosphorylated at Ser259)Stabilization of the PPI-[5]
14-3-3γ p65 (NF-κB)Weak binding of p65 peptides to 14-3-3γ was observed.-[6]
14-3-3η p65 (NF-κB)Weak binding of p65 peptides to 14-3-3η was observed.-[6]
14-3-3β p65 (NF-κB)Weak binding of p65 peptides to 14-3-3β was observed.-[6]
14-3-3ε p65 (NF-κB)Weak binding of p65 peptides to 14-3-3ε was observed.-[6]
14-3-3τ p65 (NF-κB)Weak binding of p65 peptides to 14-3-3τ was observed.-[6]

Note: The provided Kd value represents the affinity of the entire ternary complex and not the direct binding of Cotylenin A to 14-3-3ζ. Cotylenins act as "molecular glue," stabilizing the pre-existing interaction between 14-3-3 and its client protein.

Signaling Pathway: this compound and the C-RAF/14-3-3 Interaction

This compound, like Cotylenin A, is believed to exert its biological effects by stabilizing the interaction between 14-3-3 proteins and their client proteins. A key pathway implicated is the RAS-RAF-MEK-ERK (MAPK) signaling cascade, which is frequently dysregulated in cancer.

RAF_pathway RAS RAS RAF C-RAF RAS->RAF Activates pRAF p-C-RAF (pS233/pS259) RAF->pRAF Phosphorylation MEK MEK RAF->MEK Activates pRAF_1433 p-C-RAF / 14-3-3 (Inactive) pRAF->pRAF_1433 Binds to 14-3-3 CotF This compound CotF->pRAF_1433 Stabilizes ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: C-RAF/14-3-3 signaling pathway modulation by this compound.

In this pathway, the phosphorylation of C-RAF at serine residues 233 and 259 creates binding sites for 14-3-3 proteins. This interaction holds C-RAF in an inactive conformation. This compound is thought to act as a molecular glue, strengthening this interaction and thus preventing the activation of downstream signaling through MEK and ERK, which would otherwise promote cell proliferation and survival.

Experimental Protocols

The determination of binding affinities and the stabilizing effects of compounds like this compound on 14-3-3 PPIs are typically carried out using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure biomolecular interactions in real-time. It provides kinetic data (association and dissociation rates) and affinity data (Kd).

Experimental Workflow:

SPR_workflow Start Start Immobilize Immobilize 14-3-3 Isoform on Sensor Chip Start->Immobilize Inject_Client Inject Phosphorylated Client Protein (e.g., C-RAF peptide) Immobilize->Inject_Client Inject_CotF Co-inject Client Protein with this compound Immobilize->Inject_CotF Measure Measure Association and Dissociation Rates (RU change) Inject_Client->Measure Inject_CotF->Measure Analyze Calculate Kd for Binary and Ternary Complexes Measure->Analyze Compare Compare Kd values across 14-3-3 Isoforms Analyze->Compare End End Compare->End

Caption: SPR experimental workflow for assessing this compound stabilization.

Methodology:

  • Immobilization: A purified recombinant 14-3-3 isoform is immobilized on a sensor chip surface.

  • Analyte Injection: The phosphorylated client protein (e.g., a synthetic peptide of C-RAF containing the phosphoserine binding motif) is injected over the surface, and the binding response (change in resonance units, RU) is measured.

  • Co-injection: The client protein is then co-injected with varying concentrations of this compound.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated as kd/ka. A decrease in the Kd value in the presence of this compound indicates stabilization of the interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kd).

Methodology:

  • Sample Preparation: A solution of the 14-3-3 isoform is placed in the sample cell of the calorimeter. The phosphorylated client peptide, both with and without this compound, is loaded into the injection syringe.

  • Titration: The peptide solution is titrated into the 14-3-3 solution in a series of small injections.

  • Heat Measurement: The heat released or absorbed during the binding event after each injection is measured.

  • Data Analysis: The resulting data is fitted to a binding model to determine the stoichiometry (n), binding constant (Ka, from which Kd is calculated), and enthalpy (ΔH) of the interaction.

Conclusion

While a comprehensive, head-to-head comparison of this compound's binding affinity across all seven 14-3-3 isoforms remains to be fully elucidated, the available data for its close analog, Cotylenin A, strongly suggests a broad stabilizing effect on 14-3-3 protein-protein interactions, with potential for isoform and client-specific nuances. The primary mechanism of action appears to be the stabilization of the inactive conformation of key signaling proteins, such as C-RAF, by locking them in a complex with 14-3-3 proteins. Further research employing rigorous biophysical methods like SPR and ITC across all isoforms is necessary to fully map the selectivity profile of this compound and unlock its full therapeutic potential.

References

A Comparative Analysis of Cotylenin F and ISIR-050: Molecular Glues for 14-3-3 Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Cotylenin F and ISIR-050, two potent stabilizers of 14-3-3 protein-protein interactions (PPIs). By acting as "molecular glues," these compounds modulate critical cellular signaling pathways and have emerged as valuable tools in cancer research and drug discovery. This document synthesizes experimental data on their performance, outlines detailed experimental methodologies, and visualizes their mechanism of action.

Introduction: A Tale of Two Stabilizers

This compound is a naturally occurring diterpene glycoside, while ISIR-050 is a semi-synthetic mimic of the related natural product, Cotylenin A.[1] The development of ISIR-050 was prompted by the limited availability of Cotylenin A from its natural source. Both compounds share a common mechanism of action: they enhance the interaction between 14-3-3 proteins and their various client proteins. 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to phosphorylated serine/threonine motifs on a multitude of signaling proteins, including key players in cancer-related pathways like the Raf kinases. By stabilizing these interactions, this compound and ISIR-050 can lock client proteins in a specific, often inactive, conformation, thereby modulating downstream signaling.

Performance Data: A Quantitative Comparison

The primary measure of efficacy for these molecular glues is their ability to stabilize the 14-3-3 PPI. This is often quantified by determining the half-maximal effective concentration (EC50) in biochemical assays. The following table summarizes the available data for this compound and ISIR-050 in stabilizing the interaction between 14-3-3ζ and a phosphopeptide derived from C-RAF, a key kinase in the MAPK signaling pathway.

CompoundTarget PPIAssay TypeEC50 (µM)Reference
This compound C-RAF / 14-3-3ζFluorescence PolarizationData not specifiedGuan, Z., et al. (2024). Chemical Science.
ISIR-050 C-RAF / 14-3-3ζFluorescence PolarizationPositive ControlGuan, Z., et al. (2024). Chemical Science.

Note: In the cited study, ISIR-050 was utilized as a positive control, and another cotylenin derivative, CN-C, was shown to outperform it. While a specific EC50 value for this compound and a direct numerical comparison to ISIR-050 were not available in the public domain at the time of this review, the study design implies their activities are within a comparable range.

Mechanism of Action: The Signaling Pathway

This compound and ISIR-050 exert their effects by stabilizing the complex between 14-3-3 and its client proteins. A prime example is the interaction with C-RAF. By binding to the 14-3-3/C-RAF complex, these molecules lock C-RAF in a closed, inactive conformation, which prevents its dimerization and subsequent activation of the downstream MEK-ERK signaling cascade. This pathway is frequently hyperactivated in various cancers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RAS RAS CRAF_inactive C-RAF (Inactive) RAS->CRAF_inactive Activation pCRAF p-C-RAF CRAF_inactive->pCRAF Complex p-C-RAF:14-3-3 (Inactive Complex) pCRAF->Complex MEK MEK pCRAF->MEK Blocked 1433 14-3-3 1433->Complex Stabilizer This compound or ISIR-050 Stabilizer->Complex Stabilizes ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Signaling pathway inhibited by this compound and ISIR-050.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate this compound and ISIR-050.

Fluorescence Polarization (FP) Assay for 14-3-3 PPI Stabilization

This assay measures the change in the polarization of fluorescently labeled molecules upon binding to larger molecules.

Objective: To quantify the stabilizing effect of this compound and ISIR-050 on the 14-3-3/C-RAF interaction.

Materials:

  • Recombinant human 14-3-3ζ protein

  • Fluorescein-labeled phosphopeptide corresponding to a 14-3-3 binding site on C-RAF (e.g., FAM-C-RAFpS259)

  • This compound and ISIR-050

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT)

  • 384-well black, low-volume microplates

Procedure:

  • Prepare a solution of the FAM-C-RAFpS259 peptide and 14-3-3ζ protein in the assay buffer. The concentrations should be optimized to be at or below the dissociation constant (Kd) of the interaction to ensure a sensitive assay window.

  • Serially dilute this compound and ISIR-050 in the assay buffer.

  • In a 384-well plate, add the peptide-protein mixture to wells containing the serially diluted compounds. Include control wells with no compound (vehicle control) and wells with only the fluorescent peptide (for baseline polarization).

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

  • Plot the change in fluorescence polarization as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

G cluster_0 Plate Preparation cluster_1 Measurement cluster_2 Data Analysis A Prepare serial dilutions of this compound / ISIR-050 C Add compound dilutions and protein-peptide mix to plate A->C B Prepare mixture of 14-3-3ζ and FAM-C-RAF peptide B->C D Incubate at RT C->D E Measure Fluorescence Polarization D->E F Plot FP vs. [Compound] E->F G Calculate EC50 F->G

Caption: Workflow for a Fluorescence Polarization (FP) assay.

NanoBRET™ Assay for In-Cell 14-3-3 PPI Stabilization

This assay measures protein-protein interactions in living cells using bioluminescence resonance energy transfer (BRET).

Objective: To confirm the stabilizing effect of this compound and ISIR-050 on the 14-3-3/C-RAF interaction in a cellular context.

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Expression vectors for C-RAF fused to NanoLuc® luciferase (donor) and 14-3-3 fused to HaloTag® (acceptor)

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • This compound and ISIR-050

  • White, opaque 96- or 384-well cell culture plates

Procedure:

  • Co-transfect the mammalian cells with the NanoLuc®-C-RAF and HaloTag®-14-3-3 expression vectors.

  • Plate the transfected cells in the multi-well plates and allow them to adhere and express the fusion proteins (typically 24 hours).

  • Treat the cells with serial dilutions of this compound or ISIR-050 and incubate for a desired period.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • Add the NanoBRET™ Nano-Glo® Substrate to the cells.

  • Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Plot the NanoBRET™ ratio as a function of compound concentration to determine the EC50 value.

Conclusion

This compound and ISIR-050 are potent stabilizers of 14-3-3 PPIs, offering a powerful approach to modulate cellular signaling pathways implicated in cancer and other diseases. While both compounds demonstrate efficacy in stabilizing the 14-3-3/C-RAF complex, the selection of one over the other may depend on factors such as availability, cost, and specific experimental context. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of these and other novel molecular glues. Further head-to-head studies with directly comparable quantitative data will be invaluable in delineating any subtle differences in their potency and selectivity.

References

A Comparative Analysis of Cotylenin F and Brassicicene I: Unveiling Their Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cotylenin F and brassicicene I, both members of the fusicoccane family of diterpenoids, have garnered interest in the scientific community for their complex chemical structures and potential as modulators of critical cellular processes. This guide provides a detailed comparison of their known biological effects, drawing upon available experimental data to highlight their similarities and differences. The primary focus is on their roles as stabilizers of 14-3-3 protein-protein interactions (PPIs), a function with significant therapeutic implications.

Overview of Biological Activity

This compound, a glycosylated diterpenoid, has been a subject of recent biosynthetic studies, which have enabled the production of this and other cotylenin derivatives for detailed biological evaluation. Emerging data confirms its activity as a stabilizer of 14-3-3 PPIs. In contrast, while brassicicene I shares the core fusicoccane skeleton, there is a notable lack of specific quantitative data on its biological activities in publicly available literature. Studies on closely related brassicicene compounds, however, suggest potential anti-inflammatory and cytotoxic properties within this subclass of molecules.

Quantitative Comparison of Biological Effects

The following tables summarize the available quantitative data for this compound. A corresponding table for brassicicene I is not included due to the current absence of specific experimental data for this compound.

Table 1: 14-3-3 Protein-Protein Interaction (PPI) Stabilization by this compound

CompoundTarget PPIAssayEC50 (μM)Reference
This compoundC-RAFpS233pS259/14-3-3ζFluorescence Polarization111.9 ± 12.5[1]

EC50 (Half-maximal effective concentration) represents the concentration of the compound required to elicit a half-maximal response in the PPI stabilization assay.

Note on Brassicicene I: To date, no quantitative data on the 14-3-3 PPI stabilization, anti-inflammatory, or anticancer effects of brassicicene I has been reported in the peer-reviewed literature. Research on other brassicicene derivatives has indicated moderate cytotoxic activity against some human tumor cell lines, with IC50 values in the micromolar range[2]. Another study highlighted the anti-inflammatory potential of a brassicicene compound through the inhibition of the NF-κB pathway[3]. However, these findings cannot be directly attributed to brassicicene I.

Signaling Pathways

The primary mechanism of action for cotylenins involves the stabilization of 14-3-3 protein interactions with their various client proteins. One of the well-studied interactions is with the RAF kinase, a key component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer. By stabilizing the interaction between 14-3-3 and RAF, cotylenins can modulate downstream signaling.

Cotylenin_F_Signaling_Pathway This compound stabilizes the 14-3-3/RAF Kinase complex, modulating MAPK signaling. cluster_cell Cell Cotylenin_F This compound 14-3-3 14-3-3 Protein Cotylenin_F->14-3-3 RAF_Kinase RAF Kinase RAF_Kinase->14-3-3 MEK MEK RAF_Kinase->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Downstream_Effects Cell Proliferation, Survival ERK->Downstream_Effects Regulates

Caption: this compound-mediated stabilization of the 14-3-3/RAF Kinase complex.

For the brassicicene family, some evidence points towards the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Brassicicene_Signaling_Pathway Proposed inhibition of the NF-κB pathway by brassicicene compounds. cluster_cell Cell Brassicicene Brassicicene (related compounds) IKK IKK Brassicicene->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Inhibits Degradation Degradation IkB->Degradation Degradation Nucleus Nucleus NF_kB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes

Caption: Putative mechanism of NF-κB inhibition by brassicicene derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols relevant to the data presented.

14-3-3 Protein-Protein Interaction (PPI) Stabilization Assay

Objective: To quantify the ability of a compound to stabilize the interaction between a 14-3-3 protein and a phosphopeptide derived from a client protein.

Method: Fluorescence Polarization (FP) Assay[1]

  • Reagents:

    • Purified 14-3-3ζ protein.

    • FAM-labeled phosphopeptide corresponding to the C-RAF pS233pS259 binding site.

    • Test compounds (this compound) dissolved in an appropriate solvent (e.g., DMSO).

    • Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100).

  • Procedure:

    • A fixed concentration of the FAM-labeled C-RAF phosphopeptide (e.g., 20 nM) and 14-3-3ζ protein (e.g., 0.25 μM) are incubated in the assay buffer.

    • The test compound is added at varying concentrations.

    • The reaction is incubated at room temperature to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths for the FAM fluorophore.

  • Data Analysis:

    • The increase in fluorescence polarization, indicating the formation of the stabilized protein-peptide complex, is plotted against the compound concentration.

    • The EC50 value is determined by fitting the data to a dose-response curve.

Anti-inflammatory Activity Assay (General Protocol)

Objective: To assess the potential of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Method: Griess Assay

  • Cell Culture:

    • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

    • Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment:

    • Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).

    • Inflammation is induced by adding LPS (e.g., 1 μg/mL).

    • A positive control (e.g., a known anti-inflammatory drug) and a vehicle control are included.

  • NO Measurement:

    • After incubation (e.g., 24 hours), the cell culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant.

    • The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis:

    • The concentration of nitrite (a stable product of NO) is calculated from a standard curve.

    • The percentage of NO inhibition is calculated relative to the LPS-treated control.

    • The IC50 value (the concentration of the compound that inhibits NO production by 50%) is determined.

Cytotoxicity Assay (General Protocol)

Objective: To determine the concentration at which a compound exhibits cytotoxic effects on cancer cell lines.

Method: MTT Assay

  • Cell Culture:

    • Cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media.

    • Cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment:

    • Cells are treated with a range of concentrations of the test compound.

    • Control wells include untreated cells and a vehicle control.

  • MTT Incubation:

    • After the desired incubation period (e.g., 48 or 72 hours), MTT solution is added to each well.

    • The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the untreated control.

    • The IC50 value (the concentration of the compound that reduces cell viability by 50%) is calculated from the dose-response curve.

Conclusion

This comparative guide highlights the current state of knowledge regarding the biological effects of this compound and brassicicene I. While this compound is emerging as a well-characterized stabilizer of 14-3-3 PPIs with quantifiable efficacy, a significant data gap exists for brassicicene I. The provided experimental protocols offer a framework for future studies aimed at elucidating the biological activities of brassicicene I and other related fusicoccane diterpenoids. Further research is imperative to fully understand the therapeutic potential of this fascinating class of natural products.

References

Safety Operating Guide

Proper Disposal of Cotylenin F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Cotylenin F

This compound is a diterpenoid glycoside, a member of the fusicoccane family of natural products.[1][2] While specific toxicity data is limited in the provided search results, it is prudent to handle it with the care afforded to all research chemicals. The provided information does not classify this compound as an acute hazardous waste under the P or F lists.[3][4] However, all chemical waste should be treated as hazardous until confirmed otherwise.[3][5]

Core Principles of Chemical Waste Disposal

The disposal of any chemical, including this compound, should adhere to the following fundamental principles:

  • Do Not Dispose Down the Drain: Never dispose of this compound, or any chemical, down the sink or in the regular trash.[6] This can lead to environmental contamination and may violate local regulations.

  • Segregation is Key: Do not mix this compound waste with other chemical waste streams unless you are certain of their compatibility.[5][7] Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[5]

  • Use Appropriate Containers: Waste should be stored in containers that are in good condition, compatible with the chemical, and securely sealed.[5]

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper), in a designated, compatible, and clearly labeled hazardous waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a dedicated liquid hazardous waste container. Do not mix it with other solvent waste streams unless your institution's waste management guidelines specifically permit it. For safety, do not fill liquid waste containers more than three-quarters full.[7]

    • Original Containers: Expired or unwanted this compound in its original container should be disposed of as is, without emptying or rinsing the container.[7] These are typically managed through a process called "lab-packing" by hazardous waste management services.[7]

  • Waste Storage:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • Ensure the container is kept closed at all times, except when adding waste.[5]

    • Segregate the this compound waste container from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to arrange for the pickup of the waste.[5]

    • You will likely need to complete a hazardous material pickup request form, providing details about the waste composition.[5]

The logical workflow for this process is illustrated in the diagram below.

G cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal ppe Wear Appropriate PPE solid_waste Collect Solid Waste ppe->solid_waste liquid_waste Collect Liquid Waste ppe->liquid_waste original_container Keep in Original Container ppe->original_container label_container Label Waste Container solid_waste->label_container liquid_waste->label_container original_container->label_container store_saa Store in SAA label_container->store_saa segregate Segregate from Incompatibles store_saa->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs complete_form Complete Pickup Request Form contact_ehs->complete_form

This compound Disposal Workflow

Quantitative Data Summary

As no specific Safety Data Sheet for this compound was identified, quantitative data regarding toxicity, flammability, and reactivity are not available. The table below summarizes the known physical and chemical properties.

PropertyValueSource
Molecular FormulaC₃₃H₅₄O₁₁PubChem
Molecular Weight626.8 g/mol PubChem
XLogP3-0.5PubChem
Exact Mass626.36661253 DaPubChem
Monoisotopic Mass626.36661253 DaPubChem

Table 1: Physical and chemical properties of this compound.[8]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available. The step-by-step procedure provided above is based on general best practices for chemical waste management in a laboratory setting.[5][7] Always consult and adhere to your institution's specific hazardous waste management plan.

Disclaimer: This information is provided as a general guide and is not a substitute for a formal Safety Data Sheet or the specific waste disposal protocols of your institution. Always consult with your Environmental Health and Safety (EHS) department for detailed guidance on hazardous waste management.

References

Essential Safety and Logistical Information for Handling Cotylenin F

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of novel compounds like Cotylenin F is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and streamline laboratory workflows.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE, based on general best practices for handling potentially hazardous research chemicals in a laboratory setting.[1][2][3]

Protection Type Specific Recommendations Rationale
Hand Protection Wear two pairs of chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated, torn, or punctured.Prevents skin contact with the compound. Double-gloving provides an additional layer of protection.
Eye and Face Protection Use chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.Protects eyes and face from accidental splashes of solutions containing this compound.
Body Protection Wear a lab coat with long sleeves. Ensure the lab coat is fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Handle this compound in a well-ventilated area, preferably within a chemical fume hood. If aerosols may be generated and a fume hood is not available, a NIOSH-approved respirator may be necessary.Minimizes inhalation exposure to the compound, particularly if it is in powdered form or if aerosols are generated.

Operational Plan for Handling this compound

A systematic approach to handling this compound ensures both safety and the integrity of the experiment.

1. Preparation and Precautionary Measures:

  • Before handling, ensure all necessary PPE is readily available and in good condition.

  • Work should be conducted in a designated area, preferably a chemical fume hood, to control potential exposure.

  • Have a chemical spill kit readily accessible.

  • Ensure eyewash stations and safety showers are unobstructed and operational.

2. Handling the Compound:

  • When weighing the solid compound, do so in a fume hood to avoid inhalation of any fine particulates.

  • When preparing solutions, add the solvent to the solid to minimize dust generation.

  • Avoid eating, drinking, or smoking in the laboratory area where this compound is handled.[1][3]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

3. In Case of Accidental Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3]

  • Inhalation: Move the affected person to fresh air.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

  • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or information about the compound to the medical personnel.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid this compound Waste Collect in a designated, labeled, and sealed hazardous waste container.
Contaminated Labware (e.g., pipette tips, vials) Dispose of in a designated hazardous waste container for solid chemical waste.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag and dispose of as hazardous chemical waste.
Liquid Waste (e.g., solutions containing this compound) Collect in a designated, labeled, and sealed hazardous waste container for liquid chemical waste. Do not pour down the drain.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_workspace weigh Weigh Solid in Fume Hood prep_workspace->weigh Start Work prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid collect_ppe Collect Contaminated PPE experiment->collect_ppe dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose collect_ppe->dispose spill Spill cleanup Clean & Dispose as Hazardous Waste spill->cleanup Use Spill Kit exposure Exposure first_aid Seek Medical Attention exposure->first_aid Administer First Aid

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.